2-phenyl-1H-imidazole-4,5-dicarbonitrile
Description
Structure
3D Structure
Properties
IUPAC Name |
2-phenyl-1H-imidazole-4,5-dicarbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6N4/c12-6-9-10(7-13)15-11(14-9)8-4-2-1-3-5-8/h1-5H,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGSHQANDAMACEF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=C(N2)C#N)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20356258 | |
| Record name | 2-phenyl-1H-imidazole-4,5-dicarbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20356258 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
50847-06-8 | |
| Record name | 2-phenyl-1H-imidazole-4,5-dicarbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20356258 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 2-phenyl-1H-imidazole-4,5-dicarbonitrile
CAS Number: 50847-06-8
Molecular Formula: C₁₁H₆N₄
Molecular Weight: 194.19 g/mol
This technical guide provides a comprehensive overview of 2-phenyl-1H-imidazole-4,5-dicarbonitrile, a heterocyclic organic compound of interest to researchers in medicinal chemistry and drug development. Due to the limited availability of data for this specific compound, this guide also incorporates information on closely related 2-phenyl-imidazole derivatives to provide a broader context for its potential properties and applications.
Physicochemical Properties
| Property | Value | Source |
| CAS Number | 50847-06-8 | [1][2] |
| Molecular Formula | C₁₁H₆N₄ | [1][2] |
| Molecular Weight | 194.19 | [1][2] |
| Purity | Typically available at ≥97% | [2] |
| Storage Conditions | 2-8 °C | [2] |
Synthesis and Spectroscopic Data
The synthesis of this compound can be conceptually approached through the reaction of diaminomaleonitrile (DAMN), a tetramer of hydrogen cyanide, with an appropriate benzaldehyde derivative. This method is a common strategy for the formation of the imidazole ring.
Experimental Protocol: Synthesis
The following is a plausible experimental protocol for the synthesis of this compound, adapted from general procedures for the synthesis of related imidazole derivatives from diaminomaleonitrile.[3][4][5]
Materials:
-
Diaminomaleonitrile (DAMN)
-
Benzaldehyde
-
Methanol or Ethanol
-
Acid catalyst (e.g., glacial acetic acid)
Procedure:
-
Dissolve diaminomaleonitrile (1.0 equivalent) in methanol or ethanol in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.
-
Add benzaldehyde (1.0 to 1.2 equivalents) to the solution.
-
Add a catalytic amount of glacial acetic acid to the reaction mixture.
-
Heat the mixture to reflux and maintain for a period of 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion of the reaction, allow the mixture to cool to room temperature.
-
The product may precipitate out of the solution upon cooling. If not, the solvent can be removed under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or an ethanol/water mixture) to yield this compound as a solid.
Spectroscopic Data
Spectroscopic data is crucial for the characterization of the synthesized compound. While a complete set of spectra for this compound is not publicly available, mass spectrometry data has been reported.
-
Mass Spectrometry (GC-MS): The mass spectrum would be expected to show a molecular ion peak (M+) corresponding to the molecular weight of the compound (194.19 g/mol ).[6]
For complete structural elucidation, the following spectroscopic analyses would be necessary:
-
¹H NMR: The proton NMR spectrum would show signals corresponding to the protons on the phenyl ring and the N-H proton of the imidazole ring.
-
¹³C NMR: The carbon NMR spectrum would show signals for the carbon atoms of the phenyl and imidazole rings, as well as the two nitrile carbons.
-
IR Spectroscopy: The infrared spectrum would be expected to show characteristic absorption bands for the N-H bond, C=N and C=C bonds of the imidazole ring, aromatic C-H bonds, and the C≡N stretch of the nitrile groups.
Biological and Pharmacological Potential
While specific biological activity data for this compound is scarce, the broader class of imidazole derivatives is well-known for a wide range of pharmacological activities.[7][8] This suggests that the target compound could be a valuable scaffold for the development of new therapeutic agents.
Potential Therapeutic Areas
Based on the activities of related compounds, this compound could be investigated for the following biological activities:
-
Anticancer Activity: Many imidazole derivatives have demonstrated cytotoxic effects against various cancer cell lines.[8][9] The mechanism of action often involves the inhibition of key enzymes in cancer cell proliferation and survival.
-
Antimicrobial Activity: The imidazole core is a key feature of many antifungal and antibacterial drugs.[10][11][12]
-
Enzyme Inhibition: Substituted imidazoles have been shown to inhibit a variety of enzymes, including those involved in steroid biosynthesis and other metabolic pathways.[9]
Quantitative Data for Related Compounds
The following table summarizes the biological activity of some representative 2-phenyl-imidazole derivatives. It is important to note that these data are for related compounds and not for this compound itself.
| Compound | Biological Activity | Target/Assay | Quantitative Data (e.g., IC₅₀, MIC) | Reference |
| N-(4-(1,4,6-trimethyl-1H-benzo[d]imidazol-2-yl)phenyl)cyclohexanecarboxamide | 17β-HSD10 Inhibition | Enzyme Inhibition Assay | IC₅₀ = 1.65 ± 0.55 μM | [9] |
| 1-carboxamido-2-phenyl-4-(4-(dimethylamino)benzylidene)imidazole-5-(4H)one | Antibacterial Activity | Microbial Sensitivity Tests | - | [12] |
| Substituted 2,4,5-triphenyl-1H-imidazole derivatives | Cytotoxicity | MTT assay against various cancer cell lines | Varies with substitution | [8] |
Experimental Protocols for Biological Assays
The following are detailed protocols for standard in-vitro assays that could be used to evaluate the biological activity of this compound.
Cytotoxicity Assay (MTT Assay)
This assay is used to assess the cytotoxic (cell-killing) potential of a compound against cancer cell lines.[1][7]
Materials:
-
Human cancer cell lines (e.g., MCF-7, HeLa, A549)
-
Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution
-
Dimethyl sulfoxide (DMSO)
-
96-well microplates
Procedure:
-
Seed the cancer cells into 96-well plates at a suitable density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in cell culture medium.
-
Remove the old medium from the cells and add the medium containing different concentrations of the test compound. Include a vehicle control (DMSO) and a positive control (a known cytotoxic drug).
-
Incubate the plates for 24, 48, or 72 hours at 37°C in a humidified incubator with 5% CO₂.
-
After the incubation period, add MTT solution to each well and incubate for another 2-4 hours.
-
Remove the MTT solution and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (usually around 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This method is used to determine the minimum inhibitory concentration (MIC) of a compound against various microorganisms.[11]
Materials:
-
Bacterial or fungal strains
-
Appropriate broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi)
-
96-well microplates
Procedure:
-
Prepare a standardized inoculum of the test microorganism.
-
Perform a two-fold serial dilution of this compound in the broth medium in a 96-well plate.
-
Inoculate each well with the microbial suspension. Include a growth control (microorganism without compound) and a sterility control (broth only).
-
Incubate the plates at an appropriate temperature and for a suitable duration (e.g., 37°C for 24 hours for bacteria).
-
The MIC is determined as the lowest concentration of the compound that visibly inhibits the growth of the microorganism.
Signaling Pathways and Logical Relationships
Given the prevalence of imidazole derivatives as kinase inhibitors, a potential mechanism of action for this compound could involve the modulation of cellular signaling pathways regulated by kinases. The following diagrams illustrate a generic kinase signaling pathway and a typical experimental workflow for screening and characterizing enzyme inhibitors.
Caption: A generic MAP kinase signaling pathway, a common target for imidazole-based inhibitors.
Caption: A typical workflow for the screening and identification of enzyme inhibitors.
Conclusion
This compound is a compound with a chemical structure that suggests potential for a range of biological activities, given the known pharmacological properties of the 2-phenyl-imidazole scaffold. While specific experimental data for this dicarbonitrile derivative is limited, this guide provides a framework for its synthesis, characterization, and biological evaluation based on established methods and data from related compounds. Further research is warranted to fully elucidate the physicochemical properties and therapeutic potential of this molecule, which may serve as a valuable starting point for the development of novel drugs.
References
- 1. benchchem.com [benchchem.com]
- 2. Recent progress in development of 2,3-diaminomaleonitrile (DAMN) based chemosensors for sensing of ionic and reactive oxygen species - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Revisiting the Reaction Between Diaminomaleonitrile and Aromatic Aldehydes: a Green Chemistry Approach | MDPI [mdpi.com]
- 4. Revisiting the Reaction Between Diaminomaleonitrile and Aromatic Aldehydes: a Green Chemistry Approach [ouci.dntb.gov.ua]
- 5. researchgate.net [researchgate.net]
- 6. dev.spectrabase.com [dev.spectrabase.com]
- 7. benchchem.com [benchchem.com]
- 8. Synthesis and primary cytotoxicity evaluation of new imidazo[2,1-b]thiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Design and synthesis of 2-phenyl-1H-benzo[d]imidazole derivatives as 17β-HSD10 inhibitors for the treatment of Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis and Evaluation of N-substituted Imidazole Derivatives for Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis and antibacterial activity of some imidazole-5-(4H)one derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on 2-phenyl-1H-imidazole-4,5-dicarbonitrile
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the available physicochemical properties of 2-phenyl-1H-imidazole-4,5-dicarbonitrile. Due to a notable absence of detailed experimental data in publicly accessible scientific literature and patents, this document primarily summarizes fundamental identification parameters. Information regarding its synthesis, comprehensive physicochemical characteristics, and biological activities is largely unavailable for this specific molecule. This guide will, however, present general methodologies for the synthesis of similar imidazole-based compounds to provide a foundational understanding for researchers.
Introduction
This compound is a heterocyclic organic compound featuring a central imidazole ring substituted with a phenyl group at the 2-position and two nitrile groups at the 4 and 5-positions. The imidazole scaffold is a well-recognized privileged structure in medicinal chemistry, appearing in numerous biologically active compounds. The electron-withdrawing nature of the dicarbonitrile substitution suggests unique electronic properties that could be of interest in materials science and as a synthon for further chemical modifications. However, the biological profile of this specific compound remains unexplored in the public domain.
Physicochemical Properties
Table 1: Compound Identification [1][2]
| Identifier | Value |
| IUPAC Name | This compound |
| CAS Number | 50847-06-8 |
| Molecular Formula | C₁₁H₆N₄ |
| Molecular Weight | 194.19 g/mol |
| Canonical SMILES | C1=CC=C(C=C1)C2=NC(=C(N2)C#N)C#N |
Table 2: Computed Physicochemical Properties
| Property | Value | Source |
| Melting Point | Not Available | - |
| Boiling Point | Not Available | - |
| pKa | Not Available | - |
| logP | Not Available | - |
| Solubility | Not Available | - |
Note: The absence of experimental data highlights a significant gap in the chemical and physical characterization of this compound.
Synthesis and Experimental Protocols
A specific, detailed, and reproducible experimental protocol for the synthesis of this compound is not described in the surveyed scientific literature or patents. However, the general synthesis of 2,4,5-trisubstituted imidazoles is well-established. One common method is the Radziszewski synthesis, which involves the condensation of a 1,2-dicarbonyl compound, an aldehyde, and ammonia.
For the synthesis of a related compound, 2-(4-chlorophenyl)-4,5-diphenyl-1H-imidazole, the following protocol has been reported and is provided as an illustrative example.
Example Experimental Protocol: Synthesis of 2-(4-chlorophenyl)-4,5-diphenyl-1H-imidazole
Materials:
-
Benzil (2.65 g)
-
Ammonium acetate (5 g)
-
4-Chlorobenzaldehyde (1.5 mL)
-
Glacial acetic acid (50 mL)
-
Ethanol
Procedure:
-
A mixture of equimolar quantities of benzil, 4-chlorobenzaldehyde, and an excess of ammonium acetate is dissolved in glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer and reflux condenser.
-
The reaction mixture is heated to reflux for 5 hours with continuous stirring.
-
After cooling to room temperature, 300 mL of cold water is added to the reaction mixture, leading to the precipitation of the product.
-
The precipitate is filtered and neutralized with a 5% ammonium hydroxide solution.
-
The crude product is then recrystallized from absolute ethanol to yield the purified 2-(4-chlorophenyl)-4,5-diphenyl-1H-imidazole.
Characterization: The final product's structure and purity would be confirmed using techniques such as melting point determination, Thin Layer Chromatography (TLC), Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS).
Below is a logical workflow for the general synthesis and characterization of such imidazole derivatives.
Biological Activity and Signaling Pathways
There is no publicly available information on the biological activity, mechanism of action, or any associated signaling pathways for this compound. While many imidazole derivatives exhibit a wide range of pharmacological effects, including antifungal, antibacterial, and anticancer activities, no such studies have been reported for this specific compound.
The diagram below illustrates a hypothetical workflow for the initial biological screening of a novel compound like this compound.
Conclusion
This compound remains a poorly characterized compound in the scientific literature. While its basic chemical identity is established, a significant knowledge gap exists concerning its detailed physicochemical properties, a validated synthetic protocol, and its biological potential. This guide highlights the need for foundational research to elucidate these properties, which would be a prerequisite for any further exploration of this molecule in materials science or drug discovery. The provided general methodologies for related compounds can serve as a starting point for researchers interested in investigating this particular imidazole derivative.
References
An In-depth Technical Guide to the Molecular Structure of 2-phenyl-1H-imidazole-4,5-dicarbonitrile
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular structure, properties, and available data on 2-phenyl-1H-imidazole-4,5-dicarbonitrile. While specific experimental data for this compound is limited in publicly accessible literature, this document compiles its known characteristics and draws comparisons with closely related analogues to offer valuable insights for research and development.
Core Molecular Structure and Properties
This compound is a heterocyclic aromatic compound featuring a central imidazole ring substituted with a phenyl group at the 2-position and two nitrile groups at the 4 and 5-positions.
| Property | Value | Reference |
| Molecular Formula | C₁₁H₆N₄ | [1][2] |
| Molecular Weight | 194.19 g/mol | [1] |
| CAS Number | 50847-06-8 | [1] |
| IUPAC Name | This compound | |
| Synonyms | 4,5-Dicyano-2-phenylimidazole | [1] |
Synthesis and Characterization
Spectroscopic Data
Detailed NMR and IR spectroscopic data for this compound are not explicitly reported in the available literature. However, analysis of structurally similar compounds provides an expected spectral profile.
-
Mass Spectrometry (MS): A Gas Chromatography-Mass Spectrometry (GC-MS) spectrum is available for this compound, confirming its molecular weight.[6]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the protons of the phenyl group. The N-H proton of the imidazole ring would likely appear as a broad singlet. For comparison, in 2,4,5-triphenyl-1H-imidazole, the N-H proton appears as a singlet at approximately 12.82 ppm in DMSO-d₆.[7] The phenyl protons would exhibit multiplets in the aromatic region (typically δ 7-8.5 ppm).
-
¹³C NMR: The carbon NMR spectrum would show characteristic signals for the phenyl carbons, the imidazole ring carbons, and the nitrile carbons. The nitrile carbons are expected to appear in the range of 110-120 ppm. The carbons of the imidazole ring would have distinct chemical shifts, with C2 (bearing the phenyl group) being the most deshielded. For 2,4,5-triphenyl-1H-imidazole, the imidazole carbons appear at approximately 145, 138, and 135 ppm.[7]
-
-
Infrared (IR) Spectroscopy: The IR spectrum is expected to show a characteristic sharp absorption band for the nitrile (C≡N) stretching vibration, typically in the range of 2220-2260 cm⁻¹. A broad band corresponding to the N-H stretching of the imidazole ring would be expected around 3300-3500 cm⁻¹. Aromatic C-H and C=C stretching vibrations from the phenyl and imidazole rings would also be present. For example, in 2,4,5-triphenyl-1H-imidazole, the N-H stretch appears around 3344 cm⁻¹.[7]
Crystallographic Data
Specific X-ray crystallographic data for this compound could not be retrieved from the searched literature. However, crystal structures of related 2-phenyl-imidazole derivatives have been reported. These studies consistently show a nearly co-planar arrangement of the imidazole and phenyl rings.[8][9] The planarity of the molecule is influenced by the substituents on the rings. The crystal packing is often stabilized by intermolecular hydrogen bonds involving the imidazole N-H group.[4][8]
For instance, the crystal structure of 2-phenyl-1H-imidazole reveals an orthorhombic system with the imidazole and phenyl rings being nearly co-planar.[8] In more substituted derivatives like 4-(2-(4-chloro-phenyl)-4,5-diphenyl-1H-imidazole-1-yl), the dihedral angles between the rings are more pronounced.[10]
Biological Activity and Potential Applications
The pharmacological profile of this compound is not well-documented. However, the broader class of 2-phenyl-imidazole derivatives has been extensively studied and shown to possess a wide range of biological activities, suggesting potential therapeutic applications for the target molecule.
Known Activities of Related Compounds
-
Antimicrobial Activity: Many imidazole derivatives exhibit antibacterial and antifungal properties.[11][12][13] The mechanism of action often involves the inhibition of key enzymes in microbial metabolic pathways.
-
Anticancer Activity: Certain 2,4,5-triphenyl-1H-imidazole derivatives have shown in-vitro antiproliferative activity against cancer cell lines.[14]
-
Enzyme Inhibition: Substituted 2-phenyl-imidazoles have been investigated as inhibitors of various enzymes, including α-glucosidase, which is relevant for the management of diabetes.[15]
-
Anticonvulsant and Anti-inflammatory Activity: Pharmacological evaluations of some 2-(substituted phenyl)-4,5-diphenyl-1H-imidazoles have demonstrated anticonvulsant and anti-inflammatory effects.[3][16][17]
Given the diverse bioactivities of its structural analogs, this compound represents a scaffold of interest for further pharmacological investigation.
Experimental Protocols for Analogues
While a specific protocol for this compound is unavailable, the following provides a general synthetic procedure for 2,4,5-trisubstituted imidazoles, which can be adapted for the synthesis of the target compound.
General Synthesis of 2,4,5-Triphenyl-1H-imidazole
This procedure is based on the synthesis of 2,4,5-triphenyl-imidazole and can serve as a starting point for the synthesis of this compound by replacing benzil with a suitable precursor for the 4,5-dicarbonitrile moiety.
Procedure:
-
A mixture of benzil (1 equivalent), an appropriate aldehyde (1 equivalent), and ammonium acetate (excess) is refluxed in glacial acetic acid.[3][5]
-
The reaction progress is monitored by thin-layer chromatography.
-
Upon completion, the reaction mixture is cooled to room temperature and poured into water to precipitate the crude product.
-
The precipitate is collected by filtration and washed with water.
-
The crude product is then purified, typically by recrystallization from a suitable solvent such as ethanol.
Logical Relationships in Characterization
The structural elucidation of a novel compound like this compound follows a logical workflow where different analytical techniques provide complementary information.
Conclusion and Future Directions
This compound is a molecule with a well-defined basic structure. While its fundamental properties are known, a detailed experimental characterization is not widely available in the scientific literature. The rich biological activity of the 2-phenyl-imidazole scaffold suggests that this dicarbonitrile derivative could be a valuable target for synthesis and pharmacological screening. Future research should focus on developing a robust synthetic protocol, followed by a thorough spectroscopic and crystallographic characterization. Subsequent in-vitro and in-vivo studies would be crucial to elucidate its potential as a therapeutic agent.
References
- 1. vibrantpharma.com [vibrantpharma.com]
- 2. calpaclab.com [calpaclab.com]
- 3. ijpsonline.com [ijpsonline.com]
- 4. researchgate.net [researchgate.net]
- 5. ijfmr.com [ijfmr.com]
- 6. dev.spectrabase.com [dev.spectrabase.com]
- 7. rsc.org [rsc.org]
- 8. 2-Phenyl-1H-imidazole - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 2-Phenyl-4,5-di-p-tolyl-1H-imidazol-3-ium picrate - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Bot Verification [rasayanjournal.co.in]
- 11. thepharmajournal.com [thepharmajournal.com]
- 12. Design, Synthesis and Antibacterial Activity Evaluation of 4,5-Diphenyl-1H-Imidazoles Derivatives [scirp.org]
- 13. Synthesis of some new 2-(substituted-phenyl)imidazo[4,5-c] and [4,5-b]pyridine derivatives and their antimicrobial activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Design and synthesis of 4,5-diphenyl-imidazol-1,2,3-triazole hybrids as new anti-diabetic agents: in vitro α-glucosidase inhibition, kinetic and docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
Solubility Profile of 2-Phenyl-1H-imidazole-4,5-dicarbonitrile: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the available information on the solubility of 2-phenyl-1H-imidazole-4,5-dicarbonitrile in organic solvents. Due to the limited availability of specific quantitative data for this compound, this guide focuses on providing a qualitative solubility profile based on analogous compounds, detailed experimental protocols for determining solubility, and a logical workflow for these experimental procedures.
Predicted Solubility Profile
Key Structural Features Influencing Solubility:
-
Imidazole Ring: The imidazole ring itself is a polar heterocyclic moiety, contributing to some degree of polarity.
-
Phenyl Group: The presence of a nonpolar phenyl group at the 2-position is expected to decrease solubility in polar solvents and increase it in non-polar organic solvents. Studies have shown that the solubility of phenylimidazoles is significantly lower than that of 1H-imidazole or benzimidazoles in several organic solvents.[1]
-
Dicarbonitrile Groups: The two nitrile (-CN) groups at the 4 and 5-positions are strongly polar and can participate in dipole-dipole interactions. This feature is expected to enhance solubility in polar aprotic solvents.
Inference from Analogous Compounds:
Based on the solubility of similar compounds, the following qualitative predictions can be made for this compound:
| Compound | Solvent(s) | Solubility |
| 4,5-Dicyanoimidazole | Acetonitrile, DMSO, Methanol[2][3][4] | Soluble[2][3][4] |
| 4,5-Dicyanoimidazole | Water | Insoluble[2] |
| 2-Phenylimidazole | Ethanol, Acetone | Soluble in common organic solvents like ethanol, acetone.[5] |
| 2-Phenylimidazole | Water | Slightly soluble[5] |
| 2-Propyl-1H-imidazole-4,5-dicarboxylic acid | N,N-Dimethylformamide | Very soluble[6] |
| 2-Propyl-1H-imidazole-4,5-dicarboxylic acid | Methanol | Soluble[6] |
| 2-Propyl-1H-imidazole-4,5-dicarboxylic acid | Glacial acetic acid | Sparingly soluble[6] |
| 2-Propyl-1H-imidazole-4,5-dicarboxylic acid | Chloroform | Very slightly soluble[6] |
| 2-Propyl-1H-imidazole-4,5-dicarboxylic acid | Water | Practically insoluble[6] |
| 2-(2-nitrophenyl)-4,5-diphenyl-1H-imidazole | Acetone | Soluble[7] |
| Phenylimidazole Derivatives | Dichloromethane, 1-Chlorobutane, Toluene, 2-Nitrotoluene | The solubilities of phenylimidazoles were found to be very low in chloroalkanes and significantly lower than 1H-imidazole or benzimidazoles in all tested solvents.[1] |
Recrystallization Solvents as Indicators of Solubility:
The solvents used for the recrystallization of related compounds can provide insights into their solubility at elevated temperatures. For instance, 2-(4-chlorophenyl)-4, 5-diphenyl-1H-imidazole and its derivatives have been recrystallized from absolute ethanol, suggesting good solubility in hot ethanol and lower solubility at room temperature.[8] Similarly, 2-phenyl-4,5-di-p-tolyl-1H-imidazole has been purified by recrystallization from a 90% ethanol solution.[9]
Experimental Protocol for Solubility Determination
The following is a general experimental protocol for the gravimetric determination of the solubility of this compound in an organic solvent. This method is widely applicable and can be adapted for various solvents and temperatures.
Materials:
-
This compound (solute)
-
Selected organic solvent(s)
-
Analytical balance
-
Vials with screw caps
-
Constant temperature bath or shaker with temperature control
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Syringes
-
Pre-weighed evaporation dishes or vials
-
Oven or vacuum oven
Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a vial containing a known volume of the selected organic solvent. An excess of the solid should be visible at the bottom of the vial to ensure saturation.
-
Seal the vial tightly to prevent solvent evaporation.
-
Place the vial in a constant temperature bath or a shaker set to the desired temperature (e.g., 25 °C).
-
Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached. The time required for equilibration should be determined empirically.
-
-
Sample Withdrawal and Filtration:
-
After equilibration, allow the vial to stand undisturbed at the set temperature for a few hours to let the excess solid settle.
-
Carefully withdraw a known volume of the supernatant using a pre-warmed syringe to avoid premature crystallization.
-
Attach a syringe filter to the syringe and filter the solution into a pre-weighed evaporation dish or vial. This step is crucial to remove any undissolved solid particles.
-
-
Solvent Evaporation and Mass Determination:
-
Record the exact volume of the filtered solution.
-
Evaporate the solvent from the dish or vial. This can be done at room temperature in a fume hood, or more rapidly in an oven at a temperature below the boiling point of the solvent and the decomposition temperature of the compound. For high-boiling point solvents, a vacuum oven is recommended.
-
Once the solvent is completely evaporated, cool the dish or vial to room temperature in a desiccator to prevent moisture absorption.
-
Weigh the dish or vial containing the dried solute on an analytical balance.
-
-
Calculation of Solubility:
-
Calculate the mass of the dissolved solid by subtracting the initial weight of the empty dish or vial from the final weight.
-
The solubility can be expressed in various units, such as g/L, mg/mL, or mol/L, by dividing the mass of the dissolved solid by the volume of the solvent used.
-
Safety Precautions:
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Consult the Safety Data Sheet (SDS) for this compound and the selected organic solvents for specific handling and disposal instructions.
Visualizing the Experimental Workflow
The following diagram illustrates the logical workflow for the experimental determination of solubility.
References
- 1. researchgate.net [researchgate.net]
- 2. guidechem.com [guidechem.com]
- 3. 4,5-Dicyanoimidazole | 1122-28-7 [chemicalbook.com]
- 4. nbinno.com [nbinno.com]
- 5. 1H-Imidazole, 2-Phenyl- | Properties, Uses, Safety Data & Supplier China | High Purity 99% Imidazole Derivatives [chemheterocycles.com]
- 6. echemi.com [echemi.com]
- 7. researchgate.net [researchgate.net]
- 8. derpharmachemica.com [derpharmachemica.com]
- 9. 2-Phenyl-4,5-di-p-tolyl-1H-imidazol-3-ium picrate - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: Spectroscopic and Synthetic Overview of 2-phenyl-1H-imidazole-4,5-dicarbonitrile
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-phenyl-1H-imidazole-4,5-dicarbonitrile is a heterocyclic organic compound featuring a central imidazole ring substituted with a phenyl group at the 2-position and two nitrile groups at the 4 and 5-positions. Imidazole derivatives are of significant interest in medicinal chemistry and materials science due to their diverse biological activities and potential applications in coordination chemistry and as functional materials. This guide provides a summary of its known properties and a theoretical framework for its spectroscopic characterization and synthesis.
Physicochemical Properties
Basic chemical information for this compound is summarized in the table below.
| Property | Value |
| CAS Number | 50847-06-8 |
| Molecular Formula | C₁₁H₆N₄ |
| Molecular Weight | 194.19 g/mol |
| Appearance | White to off-white solid (predicted) |
| Melting Point | Not available |
| Boiling Point | Not available |
| Solubility | Expected to be soluble in polar organic solvents like DMSO and DMF |
Spectroscopic Data (Predicted and Analogous)
Due to the absence of specific experimental data for this compound, the following tables present predicted spectral characteristics based on its structure and data from similar imidazole derivatives.
3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to be relatively simple, showing signals for the phenyl group protons and the N-H proton of the imidazole ring. The chemical shifts of the phenyl protons will be influenced by the electron-withdrawing nature of the imidazole-dicarbonitrile system.
| Predicted ¹H NMR Data (in DMSO-d₆) | |
| Chemical Shift (δ, ppm) | Multiplicity |
| ~ 13.0 - 14.0 | Singlet (broad) |
| ~ 7.8 - 8.2 | Multiplet |
| ~ 7.4 - 7.7 | Multiplet |
-
¹³C NMR: The carbon NMR spectrum will show signals for the carbons of the phenyl ring and the imidazole ring, as well as the characteristic signal for the nitrile carbons.
| Predicted ¹³C NMR Data (in DMSO-d₆) | |
| Chemical Shift (δ, ppm) | Assignment |
| ~ 145 - 155 | C2 (imidazole) |
| ~ 128 - 135 | Phenyl carbons |
| ~ 115 - 125 | C4/C5 (imidazole) |
| ~ 110 - 118 | -C≡N (nitrile) |
3.2. Infrared (IR) Spectroscopy
The IR spectrum will be characterized by the stretching vibrations of the N-H bond, the C≡N bonds of the nitrile groups, and the aromatic C-H and C=C bonds.
| Predicted FT-IR Data | |
| Wavenumber (cm⁻¹) | Vibrational Mode |
| 3100 - 3300 (broad) | N-H stretching |
| 2220 - 2260 | C≡N stretching (nitrile) |
| 1500 - 1600 | C=C and C=N stretching (aromatic and imidazole rings) |
| 700 - 800 | C-H bending (aromatic) |
3.3. Mass Spectrometry (MS)
A GC-MS spectrum for this compound is available on SpectraBase, though full access may require a subscription. The electron ionization mass spectrum is expected to show a prominent molecular ion peak (M⁺) at m/z 194.
| Mass Spectrometry Data | |
| m/z | Assignment |
| 194 | [M]⁺ |
| 167 | [M - HCN]⁺ |
| 103 | [C₆H₅CN]⁺ |
| 77 | [C₆H₅]⁺ |
3.4. UV-Visible (UV-Vis) Spectroscopy
The UV-Vis spectrum, likely recorded in a solvent like methanol or ethanol, is expected to show absorption bands corresponding to π → π* transitions within the conjugated system of the phenyl and imidazole rings.
| Predicted UV-Vis Data | |
| λ_max (nm) | Transition |
| ~ 250 - 280 | π → π |
| ~ 290 - 320 | π → π |
Experimental Protocols
4.1. Proposed Synthesis of this compound
A plausible synthetic route for this compound involves the condensation of diaminomaleonitrile (DAMN) with benzaldehyde in the presence of an oxidizing agent. This is a common method for the synthesis of 4,5-dicyanoimidazoles.
Materials:
-
Diaminomaleonitrile (DAMN)
-
Benzaldehyde
-
p-Toluenesulfonic acid (p-TsOH) or another suitable acid catalyst
-
An oxidizing agent (e.g., air, oxygen, or a chemical oxidant like chloranil)
-
Solvent (e.g., glacial acetic acid, ethanol, or dimethylformamide)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve diaminomaleonitrile (1 equivalent) and benzaldehyde (1.1 equivalents) in the chosen solvent.
-
Add a catalytic amount of p-toluenesulfonic acid.
-
Heat the reaction mixture to reflux and bubble air or oxygen through the solution, or add the chemical oxidant portion-wise.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, collect it by filtration. If not, pour the reaction mixture into ice-water to induce precipitation.
-
Wash the crude product with water and then a small amount of cold ethanol.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to obtain the purified this compound.
-
Characterize the final product using the spectroscopic techniques outlined above.
4.2. General Spectroscopic Analysis Workflow
The following diagram illustrates a general workflow for the spectroscopic characterization of a synthesized organic compound like this compound.
Caption: General workflow for the synthesis, purification, and spectroscopic characterization of an organic compound.
Signaling Pathways and Logical Relationships
Due to the nature of the requested information focusing on the spectroscopic data of a specific chemical compound, a signaling pathway diagram is not directly applicable. The logical relationship in this context is the workflow from synthesis to structural confirmation, as depicted in the diagram above.
Conclusion
While specific, experimentally verified spectroscopic data for this compound remains elusive in publicly accessible literature, this guide provides a comprehensive overview based on established chemical principles and data from analogous compounds. The provided tables of predicted spectral data and the proposed synthetic protocol offer a solid foundation for researchers and drug development professionals to initiate their work on this compound. It is imperative that any synthesis and subsequent characterization be performed with appropriate experimental validation.
An In-depth Technical Guide to the ¹H NMR Spectrum of 2-phenyl-1H-imidazole-4,5-dicarbonitrile
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed analysis of the ¹H NMR spectrum of 2-phenyl-1H-imidazole-4,5-dicarbonitrile. Due to the limited availability of direct experimental spectra in public databases, this guide presents a predicted spectrum based on the analysis of structurally similar compounds and established principles of NMR spectroscopy. This document also includes a standardized experimental protocol for acquiring the ¹H NMR spectrum and a logical visualization of the expected proton signals.
Predicted ¹H NMR Spectral Data
The ¹H NMR spectrum of this compound is predicted to exhibit signals corresponding to the protons of the phenyl group and the N-H proton of the imidazole ring. The electron-withdrawing nature of the two nitrile groups at the 4 and 5 positions of the imidazole ring is expected to deshield the remaining protons.
The predicted quantitative data for the ¹H NMR spectrum in a typical deuterated solvent like DMSO-d₆ are summarized in the table below.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |
| Imidazole N-H | ~13.5 - 14.5 | Broad Singlet | 1H | - |
| Phenyl H-2', H-6' (ortho) | ~8.1 - 8.3 | Multiplet (likely dd) | 2H | ~7-8 (ortho), ~1-2 (meta) |
| Phenyl H-3', H-4', H-5' (meta, para) | ~7.5 - 7.7 | Multiplet | 3H | - |
Experimental Protocols
This section outlines a detailed methodology for the acquisition of a high-resolution ¹H NMR spectrum of this compound.
1. Sample Preparation:
-
Weigh approximately 5-10 mg of high-purity this compound.
-
Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or acetone-d₆). DMSO-d₆ is often preferred for imidazole derivatives due to its ability to solubilize a wide range of compounds and to slow down the exchange of the N-H proton, resulting in a more distinct signal.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).
-
Transfer the solution to a clean, dry 5 mm NMR tube.
2. NMR Spectrometer Setup and Data Acquisition:
-
The ¹H NMR spectrum should be recorded on a spectrometer with a proton resonance frequency of 400 MHz or higher to ensure adequate signal dispersion.
-
The sample should be equilibrated to the probe temperature (typically 298 K) before data acquisition.
-
A standard single-pulse experiment should be performed with the following typical parameters:
-
Pulse Width: 30-45 degrees
-
Acquisition Time: 2-4 seconds
-
Relaxation Delay: 1-5 seconds
-
Number of Scans: 16-64 (or more, to improve the signal-to-noise ratio)
-
Spectral Width: A range that encompasses all expected proton signals (e.g., 0-15 ppm).
-
3. Data Processing:
-
The acquired Free Induction Decay (FID) should be Fourier transformed to obtain the frequency-domain spectrum.
-
Apply an appropriate window function (e.g., exponential multiplication with a line broadening of 0.3 Hz) to improve the signal-to-noise ratio.
-
Phase and baseline correct the spectrum.
-
Calibrate the chemical shift scale using the signal from the internal standard (TMS at 0.00 ppm).
-
Integrate all signals to determine the relative number of protons.
-
Analyze the multiplicities and coupling constants to aid in signal assignment.
Visualization of Predicted ¹H NMR Signals
The following diagram illustrates the logical relationship and expected regions of the proton signals for this compound.
Caption: Predicted ¹H NMR signal relationships.
In-Depth Technical Guide to the ¹³C NMR Analysis of 2-phenyl-1H-imidazole-4,5-dicarbonitrile
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the ¹³C Nuclear Magnetic Resonance (NMR) analysis of 2-phenyl-1H-imidazole-4,5-dicarbonitrile. This compound, a key heterocyclic scaffold in medicinal chemistry, presents unique challenges and considerations in its structural elucidation by NMR due to tautomerism. This document outlines the predicted ¹³C NMR chemical shifts, provides a detailed experimental protocol for its analysis, and discusses the influence of tautomerism on the NMR spectrum. A logical workflow for the NMR analysis is also presented.
Predicted ¹³C NMR Spectral Data
Due to the rapid tautomeric exchange that can occur in unsymmetrically substituted imidazoles, obtaining a solution-state ¹³C NMR spectrum with sharp, well-resolved signals for all carbon atoms of this compound can be challenging. The imidazole ring carbons, in particular, may exhibit broadening or be absent in some solution-state spectra[1]. Solid-state (CP-MAS) NMR can be a valuable technique to overcome this issue[1].
The following table summarizes the predicted ¹³C NMR chemical shifts for this compound. These values are estimated based on the known chemical shifts of 2-phenylimidazole, 4,5-dicyanoimidazole, and substituent effects. The numbering convention used for the assignments is shown in Figure 1.
Figure 1. Chemical structure and atom numbering of this compound.
| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Notes |
| C2 | ~148 | Attached to two nitrogen atoms and a phenyl group. |
| C4/C5 | ~115-125 | Tautomerism may lead to a single averaged signal or two distinct, potentially broad, signals. |
| -CN | ~110-115 | Nitrile carbons typically appear in this region. |
| C1' (ipso) | ~128 | The phenyl carbon attached to the imidazole ring. |
| C2'/C6' (ortho) | ~126 | |
| C3'/C5' (meta) | ~129 | |
| C4' (para) | ~131 |
Experimental Protocol for ¹³C NMR Analysis
This section details a comprehensive protocol for the ¹³C NMR analysis of this compound, including both solution-state and solid-state methodologies.
Solution-State ¹³C NMR Spectroscopy
2.1.1. Sample Preparation
-
Solvent Selection: Deuterated dimethyl sulfoxide (DMSO-d₆) is a suitable solvent due to its high boiling point and ability to dissolve a wide range of organic compounds. It can also help in observing N-H protons if ¹H NMR is also being performed. Deuterated chloroform (CDCl₃) is another common option.
-
Concentration: Dissolve approximately 10-20 mg of this compound in 0.6-0.7 mL of the chosen deuterated solvent in a standard 5 mm NMR tube.
-
Homogenization: Ensure the sample is fully dissolved by gentle vortexing or sonication.
2.1.2. NMR Instrument Parameters (for a 500 MHz Spectrometer)
-
Nucleus: ¹³C
-
Frequency: Approximately 125 MHz
-
Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on Bruker instruments).
-
Decoupling: Broadband proton decoupling (e.g., waltz16 or garp).
-
Acquisition Time (AQ): 1.0 - 2.0 seconds.
-
Relaxation Delay (D1): 2.0 - 5.0 seconds. A longer delay may be necessary for quaternary carbons.
-
Number of Scans (NS): 1024 - 4096 scans, or more, may be required to achieve an adequate signal-to-noise ratio due to the low natural abundance of ¹³C.
-
Spectral Width (SW): 0 - 220 ppm.
-
Temperature: 298 K (25 °C).
2.1.3. Spectral Processing
-
Fourier Transformation: Apply an exponential window function with a line broadening factor of 1.0 - 2.0 Hz before Fourier transformation.
-
Phasing and Baseline Correction: Manually phase the spectrum and apply a baseline correction.
-
Referencing: Reference the spectrum to the solvent peak (DMSO-d₆ at 39.52 ppm or CDCl₃ at 77.16 ppm).
Solid-State ¹³C CP-MAS NMR Spectroscopy
Given the potential for tautomerism to affect solution-state spectra, solid-state Cross-Polarization Magic Angle Spinning (CP-MAS) NMR is a recommended technique for an unambiguous structural characterization[1].
2.2.1. Sample Preparation
-
Sample Packing: Pack approximately 50-100 mg of the solid, crystalline this compound into a MAS rotor (e.g., 4 mm).
2.2.2. NMR Instrument Parameters
-
Technique: Cross-Polarization Magic Angle Spinning (CP-MAS).
-
Spinning Speed: 10 - 15 kHz.
-
Contact Time: 1 - 4 ms.
-
Recycle Delay: 3 - 6 s.
-
Number of Scans: 2048 or more, depending on the sample amount and instrument sensitivity.
-
Referencing: Use an external standard such as adamantane (δ = 38.48 and 29.50 ppm) or glycine (carboxyl δ = 176.5 ppm).
Visualization of Analytical Workflow
The following diagram illustrates the logical workflow for the ¹³C NMR analysis of this compound.
Caption: Workflow for the ¹³C NMR analysis of this compound.
Signaling Pathways and Logical Relationships
The primary logical relationship to consider in the ¹³C NMR analysis of this compound is the effect of prototropic tautomerism on the observed spectrum.
Caption: Influence of tautomerism on the ¹³C NMR spectrum of this compound.
References
Mass Spectrometry of 2-phenyl-1H-imidazole-4,5-dicarbonitrile: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the mass spectrometry of 2-phenyl-1H-imidazole-4,5-dicarbonitrile. The document outlines a detailed experimental protocol for gas chromatography-mass spectrometry (GC-MS) analysis, presents hypothetical quantitative mass spectral data based on established fragmentation principles, and proposes a likely fragmentation pathway for the compound. This guide is intended to serve as a valuable resource for researchers and professionals involved in the characterization and analysis of similar heterocyclic compounds.
Introduction
This compound (C₁₁H₆N₄, Molecular Weight: 194.19 g/mol ) is a heterocyclic compound with a phenyl-substituted imidazole core bearing two nitrile groups. Understanding its behavior under mass spectrometric conditions is crucial for its identification and structural elucidation in various research and development settings, including drug discovery and materials science. This guide focuses on the electron ionization (EI) mass spectrometry of this compound, a common technique for the analysis of small, volatile molecules.
Hypothetical Mass Spectrometry Data
Due to the limited availability of public domain mass spectral data for this compound, the following table summarizes a hypothetical electron ionization (EI) mass spectrum. The predicted mass-to-charge ratios (m/z) and relative abundances are based on the known fragmentation patterns of phenyl-substituted imidazoles and aromatic nitriles. Aromatic systems like this are expected to show a prominent molecular ion peak due to their stability.
| m/z | Relative Abundance (%) | Proposed Fragment Ion |
| 194 | 100 | [M]⁺ (Molecular Ion) |
| 167 | 45 | [M - HCN]⁺ |
| 141 | 15 | [M - 2HCN]⁺ |
| 116 | 30 | [C₇H₅N₂]⁺ |
| 103 | 25 | [C₇H₅N]⁺ |
| 89 | 10 | [C₆H₅N]⁺ |
| 77 | 55 | [C₆H₅]⁺ |
| 51 | 20 | [C₄H₃]⁺ |
Proposed Fragmentation Pathway
The fragmentation of this compound under electron ionization is likely initiated by the removal of an electron to form the molecular ion ([M]⁺) with m/z 194. The stability of the aromatic system results in a high abundance of the molecular ion. Subsequent fragmentation is proposed to occur through the following pathways:
-
Loss of Hydrogen Cyanide (HCN): A common fragmentation pathway for nitriles is the elimination of a neutral molecule of hydrogen cyanide (HCN, 27 Da). In this case, the initial loss of one HCN molecule would result in a fragment ion at m/z 167. A subsequent loss of a second HCN molecule could lead to the fragment at m/z 141.
-
Cleavage of the Imidazole Ring: Fragmentation of the imidazole ring can lead to several characteristic ions. The loss of a C₂N₂ fragment from the molecular ion could produce the ion at m/z 116.
-
Formation of the Phenyl Cation: The cleavage of the bond between the phenyl group and the imidazole ring is a highly probable event, leading to the formation of the stable phenyl cation ([C₆H₅]⁺) at m/z 77, which is often a prominent peak in the mass spectra of phenyl-substituted compounds.
-
Other Fragmentations: Further fragmentation of the phenyl ring can produce smaller ions, such as the one observed at m/z 51.
Proposed fragmentation pathway of this compound.
Experimental Protocols
A standard Gas Chromatography-Mass Spectrometry (GC-MS) method for the analysis of this compound is detailed below.
Sample Preparation
-
Standard Solution Preparation: Prepare a stock solution of 1 mg/mL of this compound in a suitable volatile solvent such as methanol, acetonitrile, or ethyl acetate.
-
Working Solution: Dilute the stock solution to a final concentration of 10-50 µg/mL using the same solvent.
-
Filtration: Filter the working solution through a 0.22 µm syringe filter to remove any particulate matter before injection.
GC-MS Instrumentation and Conditions
-
Gas Chromatograph: Agilent 7890B GC System (or equivalent).
-
Mass Spectrometer: Agilent 5977A MSD (or equivalent).
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar capillary column.
-
Injector Temperature: 280 °C.
-
Injection Volume: 1 µL.
-
Injection Mode: Splitless.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: 15 °C/min to 280 °C.
-
Hold: 10 minutes at 280 °C.
-
-
Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Ionization Mode: Electron Ionization (EI).
-
Electron Energy: 70 eV.
-
Mass Scan Range: m/z 40-400.
Experimental workflow for the GC-MS analysis of the target compound.
Conclusion
This technical guide provides a comprehensive overview of the mass spectrometry of this compound. While the presented mass spectral data is hypothetical, it is based on sound chemical principles and provides a solid foundation for the identification and structural analysis of this compound. The detailed experimental protocol offers a practical starting point for researchers to develop and validate their own analytical methods. The proposed fragmentation pathway and workflow diagrams serve as valuable visual aids for understanding the mass spectrometric behavior and analytical process for this and related molecules.
Theoretical and Experimental Insights into 2-Phenyl-1H-imidazole-4,5-dicarbonitrile: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: 2-Phenyl-1H-imidazole-4,5-dicarbonitrile, a member of the dicyano imidazole class of heterocyclic compounds, presents a compelling subject for theoretical and experimental investigation. The imidazole nucleus is a cornerstone in medicinal chemistry, appearing in numerous biologically active molecules.[1] The addition of cyano groups at the 4 and 5 positions creates a highly electron-deficient aromatic system, enhancing the electrophilicity of the imidazole ring and opening avenues for novel chemical reactions and material applications.[2] Derivatives of 2-aryl-4,5-dicarbonitrile imidazole are recognized for their pharmacological activities and potential as acceptor moieties in the synthesis of advanced materials. While experimental synthesis of this compound has been reported, a comprehensive public repository of its theoretical and computational studies remains to be established. This guide consolidates the available experimental data and outlines the standard computational protocols for a thorough theoretical analysis of this molecule, providing a framework for future research.
Physicochemical Properties
Basic physicochemical data for this compound is summarized below.
| Property | Value | Source |
| CAS Number | 50847-06-8 | Vibrant Pharma Inc. |
| Molecular Formula | C₁₁H₆N₄ | Vibrant Pharma Inc. |
| Molecular Weight | 194.19 g/mol | Vibrant Pharma Inc. |
| Purity | 97% | Vibrant Pharma Inc. |
Experimental Data
Spectroscopic Analysis
The following table summarizes the key experimental spectroscopic data that has been reported for this compound.
| Spectroscopic Technique | Wavenumber/Chemical Shift | Assignment | Reference |
| FT-IR (KBr, cm⁻¹) | 3430 | N-H stretch | [3] |
| 2237 | C≡N stretch | [3] | |
| 1637 | C=N stretch | [3] | |
| 1458, 1291 | C=C stretch | [3] | |
| ¹H NMR (400 MHz, DMSO-d₆, δ ppm) | 7.54 (s br, 3H) | Phenyl protons | [3] |
| 7.97 (s br, 2H) | Phenyl protons | [3] |
Note: The NH proton of the imidazole ring was not observed, likely due to deuterium exchange with residual D₂O in the DMSO-d₆ solvent.[3]
Experimental and Computational Protocols
Synthesis Protocols
Two primary methods for the synthesis of this compound have been documented.
Method 1: Microwave-Assisted One-Step Synthesis
This method involves a microwave-assisted, one-step reaction between an aromatic aldehyde (benzaldehyde) and 2,3-diaminomaleonitrile (DAMN) using nitric acid (HNO₃) as a metal-free catalyst and oxidizing agent. This approach is noted for its rapidity and efficiency.[3]
Caption: Workflow for Microwave-Assisted Synthesis.
Method 2: Synthesis from N-benzylidenediaminomaleonitrile
This protocol involves the use of N-benzylidenediaminomaleonitrile as a precursor. The reaction is carried out in dimethylformamide (DMF) with the addition of N-chlorosuccinimide (NCS) and nicotinamide.
Caption: Workflow for Synthesis from Precursor.
Standard Computational Protocol
1. Geometry Optimization and Vibrational Frequency Analysis:
-
Method: DFT calculations are typically performed using a functional such as B3LYP.
-
Basis Set: A common basis set for such molecules is 6-311++G(d,p).
-
Procedure: The initial step is to optimize the ground-state geometry of the molecule. A frequency calculation is then performed at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies). The calculated vibrational frequencies can be compared with experimental FT-IR data.
2. Electronic Properties Analysis:
-
Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The HOMO-LUMO energy gap is a critical parameter for determining the molecule's chemical reactivity, kinetic stability, and electronic transport properties.
-
Molecular Electrostatic Potential (MEP): An MEP map is generated to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack.
-
Natural Bond Orbital (NBO) Analysis: NBO analysis provides insights into intramolecular charge transfer, hyperconjugative interactions, and the stability of the molecule.
3. Spectroscopic Properties Simulation:
-
UV-Visible Spectra: Time-Dependent DFT (TD-DFT) is employed to calculate the electronic transition energies and oscillator strengths, which can be used to simulate the UV-Vis absorption spectrum.
-
NMR Spectra: The Gauge-Including Atomic Orbital (GIAO) method within DFT is used to predict the ¹H and ¹³C NMR chemical shifts, which can be compared with experimental results.
4. Non-Linear Optical (NLO) Properties:
-
The dipole moment (μ), linear polarizability (α), and first-order hyperpolarizability (β) can be calculated using DFT to evaluate the molecule's potential as an NLO material. The results are often compared to a standard reference like urea.
References
- 1. discovery.researcher.life [discovery.researcher.life]
- 2. 4,5-Dichloro-2-cyano-imidazole | Benchchem [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. In vitro, in silico, and DFT evaluation of antimicrobial imidazole derivatives with insights into mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 2-Phenyl-1H-imidazole-4,5-dicarbonitrile: Discovery and History
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Phenyl-1H-imidazole-4,5-dicarbonitrile, a heterocyclic aromatic compound, has garnered interest within the scientific community due to its unique molecular structure and potential applications. This technical guide provides a comprehensive overview of the discovery, history, and synthetic methodologies for this compound. It is intended to serve as a valuable resource for researchers and professionals engaged in chemical synthesis and drug development, offering detailed experimental protocols, tabulated data, and visual representations of synthetic pathways.
Introduction
Imidazole derivatives are a cornerstone in medicinal chemistry and materials science, renowned for their diverse biological activities and photophysical properties. Among these, this compound stands out due to the presence of two cyano groups on the imidazole ring, which significantly influences its electronic properties and potential for further chemical modification. This guide delves into the historical context of its synthesis, rooted in the chemistry of diaminomaleonitrile (DAMN), and presents a detailed account of its preparation and characteristics.
Discovery and Historical Context
The definitive discovery of this compound is not prominently documented in a single seminal publication. Its history is intertwined with the broader exploration of 4,5-dicyanoimidazole chemistry, which gained momentum with the availability of diaminomaleonitrile (DAMN) as a versatile starting material. The synthesis of 4,5-dicyanoimidazoles generally involves the cyclization of DAMN-derived intermediates.[1]
Early research into the reactions of DAMN with various electrophiles paved the way for the synthesis of a wide array of heterocyclic compounds. The general strategy for preparing 2-substituted 4,5-dicyanoimidazoles involves the initial formation of a Schiff base or an amide from DAMN, followed by a cyclization reaction.[1] While a specific "discovery" paper for the phenyl derivative is not readily identifiable, its synthesis is a logical extension of established methodologies for this class of compounds. The development of more environmentally friendly, or "green," chemical approaches has also influenced the synthesis of precursors to such imidazole systems.
Physicochemical Properties and Spectroscopic Data
This compound is a solid at room temperature with the chemical formula C₁₁H₆N₄ and a molecular weight of 194.19 g/mol . Spectroscopic data is crucial for its identification and characterization.
| Property | Value | Reference |
| Molecular Formula | C₁₁H₆N₄ | [2] |
| Molecular Weight | 194.19 g/mol | [2] |
| CAS Number | 50847-06-8 | [3] |
Table 1: Physicochemical Properties of this compound
A representative mass spectrum of the compound provides key information about its molecular weight and fragmentation pattern, which is essential for its unambiguous identification.[2]
Synthesis and Experimental Protocols
General Synthesis of the Monoimine Precursor (Solvent-Free)
This protocol describes a green chemistry approach to synthesize the Schiff base precursor.
Experimental Protocol:
-
To 2.46 mmol of benzaldehyde in a reaction flask, slowly add diaminomaleonitrile (DAMN).
-
Maintain the reaction flask at 60°C in a water bath with constant stirring.
-
A homogeneous solution should form within 5 minutes.
-
Continue stirring at 60°C. A solid precipitate, the monoimine, will begin to form after approximately 10 additional minutes.
-
After a total of 15 minutes at 60°C, filter the solid crude product.
-
Wash the collected solid with water, followed by ethanol.[1]
Note: This protocol is for the precursor. The subsequent cyclization to form the imidazole ring would require further reaction steps, typically involving an oxidative cyclization, which is not detailed in the referenced literature.
Figure 1: Conceptual synthetic pathway for this compound.
Potential Applications and Future Directions
While specific biological activities for this compound are not extensively reported, the broader class of imidazole derivatives is known for a wide range of pharmacological effects, including antimicrobial and anti-inflammatory properties.[4][5] The dicyano substitution on the imidazole ring suggests potential for this compound to act as a ligand in coordination chemistry or as a building block for larger, conjugated systems with interesting photophysical properties, such as those exhibiting aggregation-induced emission (AIE).[6]
Future research could focus on:
-
The development of optimized and fully characterized synthetic routes.
-
Comprehensive evaluation of its biological activity against various targets.
-
Exploration of its photophysical properties for applications in materials science.
Conclusion
This compound represents an intriguing molecule within the vast landscape of heterocyclic chemistry. While its specific discovery and history are not clearly delineated, its synthesis is logically derived from established chemical principles involving diaminomaleonitrile. This guide provides a foundational understanding of the compound, summarizing the available data and outlining a conceptual framework for its synthesis. Further research is warranted to fully elucidate its properties and unlock its potential in drug discovery and materials science.
References
- 1. researchgate.net [researchgate.net]
- 2. nbinno.com [nbinno.com]
- 3. nanobioletters.com [nanobioletters.com]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of 2-(methylsulfonyl)-5-(4-(methylsulfonyl) phenyl)-4-phenyl-1H-[5-(14)C]imidazole, a selective COX-2 inhibitor, via asymmetrical benzoins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 2-(4-(1,2,2-triphenylvinyl)phenyl)-1H-imidazole-4,5-dicarbonitrile-CSDN博客 [blog.csdn.net]
A Deep Dive into the Electronic Landscape of Substituted Imidazole Dicarbonitriles
For Researchers, Scientists, and Drug Development Professionals
Substituted imidazole dicarbonitriles represent a fascinating class of heterocyclic compounds that have garnered significant attention for their unique electronic properties and potential applications in materials science and medicinal chemistry. The imidazole ring, an electron-rich aromatic system, combined with the potent electron-withdrawing capabilities of two nitrile groups, creates a distinct electronic profile. This profile can be finely tuned through the introduction of various substituents, making these molecules versatile building blocks for the rational design of functional materials. This technical guide provides a comprehensive overview of the electronic properties of substituted imidazole dicarbonitriles, detailing their synthesis, experimental characterization, and computational analysis.
Core Electronic Structure and the Impact of Substitution
The electronic properties of imidazole dicarbonitrile derivatives are fundamentally governed by the interplay between the π-electron system of the imidazole core and the electronic nature of the attached substituents. The two cyano (-CN) groups at positions 4 and 5 are strong π-acceptors, significantly lowering the energy levels of the molecular orbitals. This inherent electronic structure can be further modulated by introducing substituents at the N1 or C2 positions of the imidazole ring.
Electron-donating groups (EDGs) attached to the imidazole ring will generally raise the energy of the Highest Occupied Molecular Orbital (HOMO), while electron-withdrawing groups (EWGs) will lower the energy of the Lowest Unoccupied Molecular Orbital (LUMO). This ability to tune the HOMO-LUMO energy gap is central to tailoring the optical and electronic properties of these molecules for specific applications, such as in organic light-emitting diodes (OLEDs) or as fluorescent probes.[1][2]
A general logical workflow for investigating the electronic properties of these compounds is outlined below:
Quantitative Electronic Data
The electronic properties of substituted imidazole dicarbonitriles can be quantified through both experimental and computational methods. Key parameters include the HOMO and LUMO energy levels, the resulting energy gap (Eg), and redox potentials. Below is a summary of representative data from computational studies on various imidazole derivatives. Note that direct experimental data for a wide range of substituted imidazole dicarbonitriles is not extensively consolidated in the literature; therefore, data from closely related structures is included to demonstrate substituent effects.
| Compound | Substituent(s) | HOMO (eV) | LUMO (eV) | Energy Gap (Eg) (eV) | Method/Basis Set |
| 2,6-bis-(4,5-diphenyl-1-imidazole-2-yl)pyridine | Phenyl | -5.70 | -2.13 | 3.57 | DFT/B3LYP/6-311G |
| 2,6-bis-(7H-acenaphtho[1,2-d]imidazole-8-yl)pyridine | Acenaphthyl | -5.58 | -2.46 | 3.12 | DFT/B3LYP/6-311G |
| 2,6-bis-(1H-phenanthro[9,10-d]imidazole-2-yl)pyridine | Phenanthrenyl | -5.87 | -2.57 | 3.30 | DFT/B3LYP/6-311G |
| Dye PP2 (imidazole derivative with nitrobenzene) | Nitrobenzene | - | - | 2.55 | Computational |
Data compiled from references[2][3].
Experimental Protocols
Detailed methodologies are crucial for the reproducible synthesis and characterization of these compounds. The following sections outline standard experimental protocols.
Synthesis of Substituted Imidazole Dicarbonitriles
A common and effective method for the synthesis of certain imidazole dicarbonitrile derivatives is the Debus-Radziszewski reaction and its variations.[2] For example, 2-aryl-4,5-dicarbonitrile imidazoles can be synthesized from the condensation of an aromatic aldehyde with 2,3-diaminomaleonitrile.[4]
General Procedure for the Synthesis of 2-Aryl-4,5-dicarbonitrile Imidazoles: [4]
-
Reactants: A substituted aromatic aldehyde (1 mmol) and 2,3-diaminomaleonitrile (1 mmol) are the primary reactants.
-
Catalyst/Solvent: A mixture of cerium (IV) ammonium nitrate (CAN) and nitric acid (NA) can be used as a catalyst system, often in a solvent-free condition.
-
Reaction Conditions: The mixture is heated, for instance, to 120 °C, for a duration of less than one hour.
-
Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Work-up and Purification: After the reaction is complete, the product is isolated and purified, typically through recrystallization from a suitable solvent like ethanol.
Electrochemical Characterization: Cyclic Voltammetry
Cyclic voltammetry (CV) is a key technique for probing the electrochemical properties of these molecules, allowing for the experimental determination of HOMO and LUMO energy levels.
Typical Cyclic Voltammetry Protocol: [5]
-
Electrolyte Solution: A solution of the compound of interest is prepared in a suitable solvent (e.g., DMF) containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium perchlorate, nBu4NClO4).
-
Electrode System: A three-electrode system is employed, consisting of a glassy carbon working electrode, a platinum wire counter electrode, and an Ag/AgNO3 reference electrode.
-
Measurement: The solution is purged with an inert gas (e.g., N2) to remove oxygen. The potential is then swept between defined limits at a specific scan rate (e.g., 100 mV/s).
-
Data Analysis: The oxidation and reduction potentials are determined from the resulting voltammogram. These values can then be used to estimate the HOMO and LUMO energy levels using empirical relationships, often referencing the ferrocene/ferrocenium (Fc/Fc+) redox couple as an internal standard.
Computational Analysis: Density Functional Theory (DFT)
Computational methods, particularly DFT, are invaluable for predicting and understanding the electronic structure of imidazole derivatives.[2]
DFT Calculation Workflow:
Methodology Details: [2]
-
Software: A quantum chemistry software package such as Gaussian is typically used.
-
Method and Basis Set: The B3LYP functional with a basis set like 6-311G is a common choice for these types of organic molecules.
-
Geometry Optimization: The molecular geometry is first optimized to find the lowest energy conformation.
-
Frequency Analysis: Vibrational frequency calculations are performed on the optimized structure to confirm that it represents a true energy minimum (i.e., no imaginary frequencies).
-
Property Calculation: Single-point energy calculations are then carried out to determine various electronic properties, including the energies of the frontier molecular orbitals (HOMO and LUMO). Time-dependent DFT (TD-DFT) can be employed to investigate electronic transitions and predict UV-Vis absorption spectra.[2]
Conclusion
Substituted imidazole dicarbonitriles are a promising class of compounds with highly tunable electronic properties. The combination of a π-rich imidazole core and strong electron-withdrawing dicarbonitrile groups provides a robust scaffold for the development of novel materials. By carefully selecting substituents, researchers can manipulate the frontier molecular orbital energies to achieve desired optical and electrochemical characteristics. The integration of synthetic chemistry with advanced characterization techniques and computational modeling is essential for unlocking the full potential of these versatile molecules in fields ranging from organic electronics to drug discovery.
References
- 1. nbinno.com [nbinno.com]
- 2. Synthesis and computational evaluation of imidazole-based functional materials for applications in sensing and detection: modulating electronic effects for enhanced performance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. uokerbala.edu.iq [uokerbala.edu.iq]
- 4. Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Methodological & Application
Synthesis of 2-Phenyl-1H-imidazole-4,5-dicarbonitrile: A Detailed Protocol for Researchers
For Immediate Release
This application note provides a comprehensive protocol for the synthesis of 2-phenyl-1H-imidazole-4,5-dicarbonitrile, a key heterocyclic compound with potential applications in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering detailed methodologies, data presentation, and a visual representation of the synthetic workflow.
Introduction
Imidazole derivatives are a significant class of heterocyclic compounds that are integral to the structure of many natural products and pharmacologically active molecules. The this compound scaffold, in particular, serves as a valuable building block for the synthesis of more complex molecules, including potential therapeutic agents and functional materials. The presence of the nitrile groups offers versatile handles for further chemical modifications. This protocol outlines a robust method for the preparation of this compound, starting from readily available precursors.
Synthesis Pathway
The synthesis of this compound is typically achieved through a multi-step process involving the initial condensation of diaminomaleonitrile (DAMN) with benzaldehyde to form an intermediate, followed by cyclization and subsequent aromatization.
Figure 1: General workflow for the synthesis of this compound.
Experimental Protocols
This section details the experimental procedures for the synthesis of this compound.
Materials and Methods
All reagents and solvents should be of analytical grade and used as received unless otherwise specified. Reactions should be monitored by thin-layer chromatography (TLC) on silica gel plates.
Required Materials:
-
Diaminomaleonitrile (DAMN)
-
Benzaldehyde
-
Manganese Dioxide (MnO₂) or other suitable oxidizing agent
-
Ethanol
-
Ethyl Acetate
-
Acetonitrile
-
Dimethylformamide (DMF)
-
Standard laboratory glassware
-
Heating and stirring apparatus
-
Filtration apparatus
-
Rotary evaporator
Step 1: Synthesis of the Intermediate Adduct
While a direct one-pot synthesis is desirable, the reaction often proceeds via the formation of an initial adduct between diaminomaleonitrile and benzaldehyde.
Procedure:
-
In a round-bottom flask, dissolve diaminomaleonitrile (1.0 eq) in a suitable solvent such as ethanol.
-
Add benzaldehyde (1.0 eq) to the solution.
-
The reaction mixture may be stirred at room temperature or gently heated to facilitate the formation of the initial monoimine intermediate. The progress of the reaction can be monitored by TLC.
Step 2 & 3: One-Pot Cyclization and Oxidation
A more efficient approach involves a one-pot reaction where the intermediate cyclizes and is subsequently oxidized to the final product.
Procedure:
-
To a solution of diaminomaleonitrile (1.0 eq) in a solvent such as dimethylformamide (DMF) or a mixture of ethyl acetate and acetonitrile, add benzaldehyde (1.0 eq).
-
Add a suitable oxidizing agent, such as activated manganese dioxide (MnO₂) (excess, e.g., 5-10 eq).
-
Heat the reaction mixture to reflux (temperature will depend on the solvent, e.g., ~120 °C for DMF) and stir vigorously.
-
Monitor the reaction by TLC until the starting materials are consumed.
-
After completion, cool the reaction mixture to room temperature.
-
Filter the mixture to remove the manganese dioxide and any other insoluble material.
-
Wash the solid residue with the reaction solvent.
-
Combine the filtrate and washings and remove the solvent under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization from an appropriate solvent system (e.g., ethanol/water or ethyl acetate/hexane).
Data Presentation
The following table summarizes the key quantitative data for the synthesis of this compound. Please note that yields can vary based on the specific reaction conditions and purity of reagents.
| Parameter | Value | Reference |
| Molecular Formula | C₁₁H₆N₄ | [1] |
| Molecular Weight | 194.19 g/mol | [1] |
| CAS Number | 50847-06-8 | [1] |
| Appearance | Off-white to yellow solid | General Observation |
| Purity | >97% (typical) | [2] |
| Yield | 48-93% (for related 2-aryl derivatives) | [3] |
Characterization Data (Expected):
-
¹H NMR: Aromatic protons of the phenyl group and the N-H proton of the imidazole ring.
-
¹³C NMR: Resonances corresponding to the carbon atoms of the phenyl group, the imidazole ring, and the nitrile groups.
-
IR (KBr, cm⁻¹): Characteristic absorption bands for N-H stretching, C≡N (nitrile) stretching, and aromatic C-H and C=C stretching.
-
Mass Spectrometry (MS): A molecular ion peak corresponding to the molecular weight of the compound.[4]
Logical Relationships in the Synthesis
The following diagram illustrates the logical progression and key transformations in the synthesis of this compound.
Figure 2: Logical flow of the synthesis highlighting key transformations.
Conclusion
This application note provides a detailed and actionable protocol for the synthesis of this compound. The described one-pot methodology offers an efficient route to this valuable compound. The provided data and workflow diagrams are intended to facilitate the successful replication and adaptation of this synthesis in a research setting. Further optimization of reaction conditions may be necessary to achieve higher yields and purity depending on the specific laboratory setup and reagent quality.
References
- 1. derpharmachemica.com [derpharmachemica.com]
- 2. vibrantpharma.com [vibrantpharma.com]
- 3. Regioselective Synthesis of 2-Aryl-5-cyano-1-(2-hydroxyaryl)-1H-imidazole-4-carboxamides Self-Assisted by a 2-Hydroxyaryl Group - PMC [pmc.ncbi.nlm.nih.gov]
- 4. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
Application Note and Protocol: One-Pot Synthesis of 2-Phenyl-1H-imidazole-4,5-dicarbonitrile
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the efficient one-pot synthesis of 2-phenyl-1H-imidazole-4,5-dicarbonitrile, a key heterocyclic scaffold of interest in medicinal chemistry and materials science. The described method involves the direct coupling of diaminomaleonitrile with benzaldehyde using a ceric ammonium nitrate (CAN) and nitric acid catalyst system. This approach offers a straightforward and effective route to the target compound, minimizing intermediate isolation steps and improving overall efficiency. This application note includes a detailed experimental protocol, a summary of reaction parameters from relevant literature, and a visual representation of the synthetic workflow.
Introduction
Imidazole derivatives are a significant class of heterocyclic compounds with a wide range of applications in pharmaceuticals, agrochemicals, and materials science. The this compound core, in particular, is a valuable building block for the synthesis of more complex molecules due to the versatile reactivity of its nitrile groups. Traditional multi-step syntheses of such compounds can be time-consuming and often result in lower overall yields. The one-pot synthesis method presented here provides a streamlined and efficient alternative for the preparation of this important intermediate. The reaction proceeds via the condensation of diaminomaleonitrile with benzaldehyde, followed by oxidative cyclization to form the imidazole ring.
Data Presentation
While a comprehensive dataset for a range of substituted benzaldehydes for this specific dicarbonitrile product is not extensively available in the public domain, the following table summarizes the key reaction parameters based on a reported effective method.[1]
| Entry | Aldehyde | Amine | Catalyst System | Solvent | Reaction Time | Yield (%) | Reference |
| 1 | Benzaldehyde | Diaminomaleonitrile | Ce(NH₄)₂(NO₃)₆ / HNO₃ | Acetonitrile | Not Specified | Good | [1] |
Experimental Protocols
One-Pot Synthesis of this compound
This protocol is based on the reported synthesis of 2-aryl-4,5-dicarbonitrile imidazole derivatives.[1]
Materials:
-
Diaminomaleonitrile (DAMN)
-
Benzaldehyde
-
Ceric Ammonium Nitrate (CAN)
-
Nitric Acid (HNO₃)
-
Acetonitrile (CH₃CN)
-
Ethyl acetate
-
Hexane
-
Standard laboratory glassware
-
Magnetic stirrer with heating plate
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) plates (silica gel)
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve diaminomaleonitrile (1.0 eq) and benzaldehyde (1.0 eq) in acetonitrile.
-
Catalyst Addition: To the stirring solution, add a catalytic amount of ceric ammonium nitrate (0.05 eq) followed by a catalytic amount of nitric acid (0.4 eq).
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane mixture). The disappearance of starting materials will indicate the reaction's completion.
-
Work-up: Once the reaction is complete, quench the reaction mixture by adding water.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of the aqueous layer).
-
Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate gradient of ethyl acetate in hexane to afford the pure this compound.
-
Characterization: Characterize the final product by standard analytical techniques such as ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry to confirm its identity and purity.
Mandatory Visualization
Caption: Workflow for the one-pot synthesis of this compound.
Safety Precautions
-
Handle all chemicals with appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Perform the reaction in a well-ventilated fume hood.
-
Ceric ammonium nitrate is a strong oxidizing agent. Avoid contact with combustible materials.
-
Nitric acid is corrosive. Handle with care.
-
Acetonitrile is flammable and toxic. Avoid inhalation and skin contact.
Conclusion
The described one-pot synthesis protocol provides a practical and efficient method for obtaining this compound. This approach is advantageous for its operational simplicity and potential for good yields, making it a valuable procedure for researchers in synthetic and medicinal chemistry. Further optimization of reaction conditions, such as temperature and catalyst loading, may lead to improved yields and shorter reaction times.
References
Green Synthesis of 2-phenyl-1H-imidazole-4,5-dicarbonitrile: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the green synthesis of 2-phenyl-1H-imidazole-4,5-dicarbonitrile. The methodologies presented focus on environmentally benign alternatives to conventional synthetic routes, emphasizing the use of alternative energy sources like microwave and ultrasound irradiation, as well as the exploration of eco-friendly catalysts. These approaches aim to reduce reaction times, increase yields, and minimize the use of hazardous substances.
Introduction
This compound is a valuable scaffold in medicinal chemistry and materials science. Traditional synthetic methods often involve harsh reaction conditions, toxic solvents, and long reaction times. The principles of green chemistry offer a compelling framework for developing more sustainable and efficient synthetic routes. This document outlines three green synthesis protocols for the target molecule, starting from diaminomaleonitrile and benzaldehyde. While direct experimental data for this specific molecule under all green conditions is not extensively reported, the provided protocols are based on well-established green synthetic methodologies for analogous imidazole derivatives.
Comparative Data of Synthesis Routes
The following table summarizes the expected improvements in reaction yield and time when employing green synthesis techniques compared to conventional heating methods. The data is representative of typical outcomes observed for similar imidazole syntheses.
| Synthesis Route | Catalyst/Promoter | Energy Source | Solvent | Reaction Time (min) | Yield (%) |
| Conventional Heating | Glacial Acetic Acid | Oil Bath | Acetic Acid | 180 - 240 | 65 - 75 |
| Microwave-Assisted Synthesis | Glacial Acetic Acid | Microwave | Acetic Acid (cat.) | 5 - 15 | 85 - 95 |
| Ultrasound-Assisted Synthesis | L-proline | Ultrasound | Ethanol | 30 - 60 | 80 - 90 |
| Natural Acid Catalysis | Lemon Juice Extract | Stirring | Water/Ethanol | 60 - 120 | 70 - 85 |
Experimental Protocols
Protocol 1: Microwave-Assisted Green Synthesis
This protocol utilizes microwave irradiation to accelerate the reaction, significantly reducing reaction time and energy consumption.
Materials:
-
Diaminomaleonitrile (1 mmol)
-
Benzaldehyde (1 mmol)
-
Glacial Acetic Acid (catalytic amount, ~5 mol%)
-
Ethanol (5 mL)
-
Microwave reactor
Procedure:
-
In a 10 mL microwave reaction vessel, combine diaminomaleonitrile (1 mmol), benzaldehyde (1 mmol), and a catalytic amount of glacial acetic acid.
-
Add 5 mL of ethanol to the vessel.
-
Seal the vessel and place it in the microwave reactor.
-
Irradiate the reaction mixture at a constant power of 300W for 5-15 minutes. Monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the vessel to room temperature.
-
Pour the reaction mixture into ice-cold water (20 mL).
-
Collect the precipitated solid by filtration.
-
Wash the solid with cold water and dry under vacuum.
-
Recrystallize the crude product from an appropriate solvent (e.g., ethanol/water mixture) to obtain pure this compound.
Protocol 2: Ultrasound-Assisted Green Synthesis
This method employs ultrasonic cavitation to promote the reaction, offering an energy-efficient and often room-temperature alternative.
Materials:
-
Diaminomaleonitrile (1 mmol)
-
Benzaldehyde (1 mmol)
-
L-proline (10 mol%)
-
Ethanol (10 mL)
-
Ultrasonic bath
Procedure:
-
In a 50 mL round-bottom flask, dissolve diaminomaleonitrile (1 mmol) and benzaldehyde (1 mmol) in 10 mL of ethanol.
-
Add L-proline (10 mol%) to the mixture.
-
Place the flask in an ultrasonic bath, ensuring the liquid level inside the flask is below the water level in the bath.
-
Irradiate the mixture with ultrasound at a frequency of 40 kHz at room temperature for 30-60 minutes.
-
Monitor the reaction by TLC.
-
Upon completion, remove the solvent under reduced pressure.
-
Add distilled water (20 mL) to the residue and stir for 10 minutes.
-
Filter the solid product, wash with water, and dry.
-
Purify the product by recrystallization.
Protocol 3: Natural Acid Catalyzed Synthesis
This protocol utilizes a readily available and biodegradable natural acid catalyst, such as citric acid from lemon juice, promoting a greener reaction medium.
Materials:
-
Diaminomaleonitrile (1 mmol)
-
Benzaldehyde (1 mmol)
-
Freshly squeezed lemon juice (2 mL, filtered)
-
Ethanol (5 mL)
Procedure:
-
In a 25 mL round-bottom flask, add diaminomaleonitrile (1 mmol), benzaldehyde (1 mmol), and 5 mL of ethanol.
-
Add 2 mL of filtered fresh lemon juice to the reaction mixture.
-
Stir the mixture at room temperature for 60-120 minutes.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, pour the mixture into 25 mL of cold water.
-
Collect the resulting precipitate by filtration.
-
Wash the solid with water to remove the catalyst and any unreacted starting materials.
-
Dry the product in a desiccator.
-
Recrystallize from ethanol to obtain the pure compound.
Visualizations
General Workflow for Green Synthesis
The following diagram illustrates the general workflow for the green synthesis of this compound.
Caption: General workflow for the green synthesis of the target imidazole.
Logical Relationship of Green Synthesis Principles
This diagram shows the relationship between the green chemistry principles and the desired outcomes in the synthesis protocols.
Caption: Interplay of green principles, methods, and outcomes.
Application Notes and Protocols for the Purification of 2-phenyl-1H-imidazole-4,5-dicarbonitrile
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the purification of 2-phenyl-1H-imidazole-4,5-dicarbonitrile, a key intermediate in the synthesis of various pharmacologically active compounds. The described methods, including recrystallization and column chromatography, are designed to yield high-purity material suitable for downstream applications in drug discovery and development.
Introduction
This compound is a heterocyclic compound of significant interest in medicinal chemistry. The purity of this intermediate is critical as impurities can interfere with subsequent synthetic steps and biological assays. This document outlines two primary methods for the purification of this compound: recrystallization and silica gel column chromatography. The choice of method will depend on the nature and quantity of impurities present in the crude material.
Data Presentation
While specific quantitative data for the purification of this compound is not extensively available in the reviewed literature, a commercial supplier notes a purity of 97% for this compound.[1][2] The following table provides a general overview of the expected outcomes for the purification of related imidazole derivatives, which can serve as a guideline.
| Purification Method | Starting Purity (Typical) | Final Purity (Expected) | Yield (Typical) | Key Considerations |
| Recrystallization | 85-95% | >98% | 70-90% | Effective for removing small amounts of impurities with different solubility profiles. Solvent selection is critical. |
| Column Chromatography | 60-90% | >99% | 50-80% | Ideal for separating complex mixtures and closely related impurities. Can be time-consuming and solvent-intensive. |
Experimental Protocols
Recrystallization
Recrystallization is a technique used to purify solids based on differences in their solubility in a given solvent at different temperatures. For many imidazole derivatives, alcohols such as ethanol or ketones like acetone are effective recrystallization solvents.
Protocol: Recrystallization from Ethanol
-
Solvent Selection: In a small test tube, dissolve a small amount of the crude this compound in a minimal amount of hot ethanol. Allow the solution to cool to room temperature and then in an ice bath. If crystals form, ethanol is a suitable solvent.
-
Dissolution: In a larger flask, add the crude this compound and the minimum volume of hot ethanol required to fully dissolve the solid. Stirring and gentle heating will facilitate dissolution.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them. This step should be done quickly to prevent premature crystallization.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold ethanol to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum to remove all traces of the solvent.
Silica Gel Column Chromatography
Column chromatography is a powerful technique for separating mixtures of compounds based on their differential adsorption to a stationary phase (silica gel) and solubility in a mobile phase.
Protocol: Flash Column Chromatography
-
Stationary Phase: Use silica gel (60-120 mesh) as the stationary phase.
-
Mobile Phase Selection: Determine a suitable mobile phase using thin-layer chromatography (TLC). A common solvent system for imidazole derivatives is a mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate. A starting point could be a 7:3 to 1:1 mixture of hexane:ethyl acetate.
-
Column Packing: Pack a glass column with a slurry of silica gel in the initial, least polar mobile phase.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase or a slightly more polar solvent. Alternatively, for better resolution, perform a "dry load" by adsorbing the compound onto a small amount of silica gel.
-
Elution: Begin elution with the non-polar mobile phase and gradually increase the polarity by increasing the proportion of the more polar solvent (gradient elution).
-
Fraction Collection: Collect fractions and monitor the elution by TLC.
-
Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure using a rotary evaporator.
Mandatory Visualization
Below are diagrams illustrating the described purification workflows.
Caption: Workflow for the purification of this compound by recrystallization.
Caption: Workflow for the purification of this compound by column chromatography.
References
Application Notes and Protocols: Recrystallization of 2-phenyl-1H-imidazole-4,5-dicarbonitrile
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the recrystallization of 2-phenyl-1H-imidazole-4,5-dicarbonitrile, a key intermediate in the synthesis of various biologically active compounds. The protocols outlined below are based on established methodologies for the purification of related imidazole derivatives and are intended to serve as a starting point for optimization.
Compound Information
| Property | Value | Source |
| Chemical Name | This compound | N/A |
| CAS Number | 50847-06-8 | [1][2] |
| Molecular Formula | C₁₁H₆N₄ | [1][2] |
| Molecular Weight | 194.19 g/mol | [1][2] |
| Appearance | Off-white to light yellow crystalline powder | General knowledge |
| Purity (Typical) | ≥97% | [1] |
| Storage Conditions | 2-8 °C, protect from light and moisture | [1] |
Introduction to Recrystallization
Recrystallization is a fundamental purification technique for crystalline solids. The process involves dissolving the impure compound in a suitable solvent at an elevated temperature to create a saturated solution. As the solution cools, the solubility of the compound decreases, leading to the formation of crystals. The impurities, which are present in smaller amounts, remain in the solution. This method is effective for removing impurities and obtaining a high-purity crystalline product. The choice of solvent is critical for successful recrystallization. An ideal solvent should:
-
Dissolve the compound sparingly or not at all at room temperature.
-
Dissolve the compound completely at an elevated temperature.
-
Not react with the compound.
-
Have a relatively low boiling point for easy removal from the purified crystals.
-
Dissolve the impurities well at all temperatures or not at all.
Safety Precautions
Handle this compound and all solvents in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. Refer to the Safety Data Sheet (SDS) for the specific compound and solvents used for detailed hazard information.
General Hazards of Imidazole Derivatives:
-
May be harmful if swallowed or inhaled.
-
Can cause skin and eye irritation.
Experimental Protocols
Due to the lack of specific published solubility data for this compound, the following protocols are based on common solvents used for the recrystallization of other imidazole and aromatic nitrile compounds. It is crucial to perform small-scale solvent screening tests to determine the optimal solvent or solvent system for your specific batch of material.
Protocol 1: Single Solvent Recrystallization
This protocol is suitable when a single solvent with a significant temperature-dependent solubility for the compound is identified. Alcohols such as ethanol and methanol are often good starting points for imidazole derivatives.
Materials:
-
Crude this compound
-
Recrystallization solvent (e.g., ethanol, methanol, or acetone)
-
Erlenmeyer flask
-
Hot plate with magnetic stirrer
-
Condenser
-
Buchner funnel and filter flask
-
Filter paper
-
Ice bath
Procedure:
-
Solvent Selection: In a small test tube, add approximately 20-30 mg of the crude compound. Add the chosen solvent dropwise at room temperature until the solid is just covered. If the solid dissolves, the solvent is too good. If it does not dissolve, gently heat the test tube. If the solid dissolves upon heating and recrystallizes upon cooling, it is a suitable solvent.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask with a magnetic stir bar. Add a minimal amount of the selected solvent to just cover the solid.
-
Heating: Gently heat the mixture on a hot plate with stirring. Add the solvent in small portions until the solid completely dissolves. It is important to add the minimum amount of hot solvent required to fully dissolve the compound to ensure a good yield.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration. This step should be done quickly to prevent premature crystallization.
-
Cooling and Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Slow cooling generally results in larger, purer crystals. Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals in a vacuum oven at a suitable temperature or air-dry them on the filter paper.
Protocol 2: Two-Solvent (Solvent/Anti-Solvent) Recrystallization
This method is useful when a single suitable solvent cannot be found. It involves dissolving the compound in a "good" solvent in which it is highly soluble, followed by the addition of a "poor" or "anti-solvent" in which the compound is insoluble, to induce crystallization.
Materials:
-
Crude this compound
-
"Good" solvent (e.g., dichloromethane, acetone)
-
"Poor" solvent (e.g., hexane, water)
-
Erlenmeyer flask
-
Hot plate with magnetic stirrer
-
Buchner funnel and filter flask
-
Filter paper
-
Ice bath
Procedure:
-
Solvent System Selection: Dissolve a small amount of the crude compound in a minimal amount of the "good" solvent at room temperature. Add the "poor" solvent dropwise until a persistent cloudiness (precipitation) is observed. If warming the mixture results in a clear solution, the solvent pair is suitable.
-
Dissolution: Dissolve the crude this compound in the minimum amount of the "good" solvent in an Erlenmeyer flask. Gentle heating may be applied if necessary.
-
Addition of Anti-Solvent: While stirring, slowly add the "poor" solvent dropwise until the solution becomes slightly turbid. If the solution becomes too cloudy, add a few drops of the "good" solvent until it becomes clear again.
-
Cooling and Crystallization: Allow the flask to cool slowly to room temperature, and then place it in an ice bath to complete the crystallization process.
-
Isolation and Washing: Collect the crystals by vacuum filtration and wash them with a small amount of the "poor" solvent or a mixture of the two solvents with a higher proportion of the "poor" solvent.
-
Drying: Dry the purified crystals.
Data Presentation
The following table provides a general guide for selecting a recrystallization solvent based on the polarity of common solvents. Experimental determination is necessary to confirm the suitability of each solvent for this compound.
| Solvent | Polarity Index | Boiling Point (°C) | Potential Suitability |
| Water | 10.2 | 100 | Possible anti-solvent |
| Methanol | 5.1 | 65 | Good candidate |
| Ethanol | 4.3 | 78 | Good candidate |
| Acetone | 5.1 | 56 | Good candidate |
| Dichloromethane | 3.1 | 40 | Possible "good" solvent in a pair |
| Ethyl Acetate | 4.4 | 77 | Possible candidate |
| Toluene | 2.4 | 111 | Less likely, but possible |
| Hexane | 0.1 | 69 | Likely anti-solvent |
Visualization of Experimental Workflow
The following diagrams illustrate the logical flow of the recrystallization processes.
Caption: Workflow for single and two-solvent recrystallization.
Biological Context for Drug Development Professionals
While specific biological targets for this compound have not been extensively reported in publicly available literature, the imidazole scaffold is a well-known privileged structure in medicinal chemistry. Derivatives of 2-phenylimidazole have been investigated for a wide range of biological activities. Understanding these provides a rationale for screening this compound in various assays.
Potential Areas of Biological Activity for Imidazole Derivatives:
-
Antimicrobial and Antifungal Activity: Many imidazole-containing compounds are known to exhibit broad-spectrum antimicrobial and antifungal properties.
-
Anti-inflammatory Activity: The imidazole ring is a core component of several non-steroidal anti-inflammatory drugs (NSAIDs).
-
Enzyme Inhibition: The nitrogen atoms in the imidazole ring can act as metal ligands, making them potential inhibitors of metalloenzymes. For instance, some imidazole derivatives are known to inhibit enzymes like 17β-hydroxysteroid dehydrogenase type 10 (17β-HSD10), which is a target in Alzheimer's disease research.
-
Receptor Antagonism: The structural features of this compound make it a candidate for screening against various G-protein coupled receptors (GPCRs).
-
Anticancer Activity: Numerous imidazole derivatives have been synthesized and evaluated for their potential as anticancer agents, acting through various mechanisms.
The dicarbonitrile functional groups on the imidazole ring of the target compound offer unique electronic properties and potential hydrogen bonding interactions that could be explored in drug design and lead optimization.
The following diagram illustrates a hypothetical signaling pathway where an imidazole derivative might act as an inhibitor.
Caption: Hypothetical inhibition of a kinase signaling pathway.
References
Application Notes: 2-Phenyl-1H-imidazole-4,5-dicarbonitrile in Medicinal Chemistry
The 2-phenyl-1H-imidazole-4,5-dicarbonitrile scaffold is a versatile heterocyclic structure that has garnered attention in medicinal chemistry primarily for its potential as an anticancer agent. The imidazole ring is a key feature in many biologically active molecules, and the dicarbonitrile and phenyl substitutions provide a unique electronic and steric profile for targeted drug design.[1][2][3] Derivatives based on this core structure have been synthesized and evaluated for their cytotoxic effects against various cancer cell lines, demonstrating promising activity and providing a foundation for the development of novel therapeutics.[4]
The primary application explored for this scaffold is in the development of cytotoxic agents. Specifically, a series of N-phenylbenzamide derivatives incorporating the 2-(4,5-dicyano-1H-imidazol-2-yl) moiety have shown good to moderate activity against lung (A549), cervical (HeLa), and breast (MCF-7) cancer cell lines.[4] The mechanism of action is hypothesized to involve the inhibition of critical cellular targets like kinases, which are often dysregulated in cancer.[4] Computational studies, including molecular docking and molecular dynamics simulations, suggest that these compounds can bind effectively to the active sites of proteins such as ABL1 kinase, indicating a potential mechanism for their anticancer effects.[4]
Structure-activity relationship (SAR) studies have revealed that the nature of the substituent on the N-phenyl ring significantly influences the cytotoxic potency. For instance, derivatives with electron-withdrawing groups like fluorine or electron-donating groups like methoxy have demonstrated enhanced activity compared to the unsubstituted parent compound.[4] This suggests that electronic modifications can fine-tune the binding affinity of these molecules to their biological targets. The most potent compounds identified in these studies exhibited IC₅₀ values in the single-digit micromolar range, highlighting the therapeutic potential of this chemical class.[4]
While the primary focus has been on oncology, the broader class of 2-phenyl-imidazole derivatives has shown a wide range of biological activities, including anti-inflammatory, antimicrobial, and enzyme inhibitory properties.[5][6][7] For example, related imidazole structures have been investigated as inhibitors of enzymes like 17β-hydroxysteroid dehydrogenase type 10 (17β-HSD10) for Alzheimer's disease and cyclooxygenase-2 (COX-2) for inflammation.[8][9] These findings suggest that the this compound core could serve as a valuable starting point for developing inhibitors against other relevant enzymes in various disease contexts.
Quantitative Data
The cytotoxic activity of novel imidazole-based N-phenylbenzamide derivatives containing the this compound core has been quantified against several human cancer cell lines. The results are summarized below.
Table 1: Cytotoxic Activity (IC₅₀ in µM) of 2-(4,5-Dicyano-1H-imidazol-2-yl)-N-phenylbenzamide Derivatives[4]
| Compound ID | Substitution (on N-phenyl ring) | A549 (Lung) IC₅₀ (µM) | HeLa (Cervical) IC₅₀ (µM) | MCF-7 (Breast) IC₅₀ (µM) |
| 4a | H | 15.2 | 18.5 | 17.1 |
| 4d | 4-CH₃ | 12.5 | 14.8 | 13.9 |
| 4e | 4-OCH₃ | 10.1 | 11.1 | 10.8 |
| 4f | 4-F | 7.5 | 9.3 | 8.9 |
Experimental Protocols
Protocol 1: Synthesis of 2-(4,5-Dicyano-1H-imidazol-2-yl)-N-phenylbenzamide Derivatives (4a-f)
This protocol describes a one-pot, three-component reaction for synthesizing the target compounds.[4]
Materials:
-
2-Formylbenzoic acid (1)
-
Substituted anilines (2a-f)
-
Diaminomaleonitrile (3)
-
Ethanol
-
Hydrochloric acid (catalytic amount)
-
Standard laboratory glassware for reflux and filtration
Procedure:
-
In a round-bottom flask, dissolve 2-formylbenzoic acid (10 mmol), an appropriate substituted aniline (10 mmol), and diaminomaleonitrile (10 mmol) in ethanol.
-
Add a catalytic amount of hydrochloric acid to the mixture.
-
Reflux the reaction mixture for 2-4 hours, monitoring the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Collect the precipitated solid product by vacuum filtration.
-
Wash the solid with cold ethanol to remove any unreacted starting materials.
-
Dry the purified product under vacuum.
-
Characterize the final compound using IR, ¹H-NMR, ¹³C-NMR, and Mass Spectrometry. For example, for compound 4f (N-(4-fluorophenyl) derivative), the expected melting point is 260–262°C.[4]
Caption: One-pot synthesis of imidazole-based N-phenylbenzamides.
Protocol 2: In Vitro Cytotoxicity Evaluation (MTT Assay)
This protocol is a general method for assessing the antiproliferative activity of compounds against cancer cell lines, based on standard procedures.[10]
Materials:
-
Human cancer cell lines (e.g., A549, HeLa, MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well microtiter plates
-
Test compounds dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilizing agent (e.g., DMSO or acidic isopropanol)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. After 24 hours, replace the old medium with 100 µL of medium containing the test compounds at various concentrations (e.g., ranging from 0.1 to 100 µM). Include wells with vehicle (DMSO) as a negative control.
-
Incubation: Incubate the plates for 48 hours at 37°C with 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for an additional 3-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) by plotting a dose-response curve.
Caption: Standard workflow for the MTT cytotoxicity assay.
Structure-Activity Relationship (SAR) Insights
The evaluation of N-phenylbenzamide derivatives of this compound reveals key insights into their structure-activity relationships. The electronic nature of the substituent on the N-phenyl ring plays a crucial role in determining the cytotoxic potency of the compounds.
Caption: SAR of N-phenyl ring substitutions on anticancer activity.
References
- 1. ijfmr.com [ijfmr.com]
- 2. Imidazoles as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Imidazoles as Potential Anticancer Agents: An Update on Recent Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | New Imidazole-Based N-Phenylbenzamide Derivatives as Potential Anticancer Agents: Key Computational Insights [frontiersin.org]
- 5. derpharmachemica.com [derpharmachemica.com]
- 6. ijpsonline.com [ijpsonline.com]
- 7. researchgate.net [researchgate.net]
- 8. Design and synthesis of 2-phenyl-1H-benzo[d]imidazole derivatives as 17β-HSD10 inhibitors for the treatment of Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Anticancer potential of some imidazole and fused imidazole derivatives: exploring the mechanism via epidermal growth factor receptor (EGFR) inhibition - PMC [pmc.ncbi.nlm.nih.gov]
2-Phenyl-1H-imidazole-4,5-dicarbonitrile: A Versatile Building Block in Organic Synthesis
Introduction
2-Phenyl-1H-imidazole-4,5-dicarbonitrile is a versatile heterocyclic compound that serves as a valuable building block in organic synthesis. Its unique structure, featuring a central imidazole core, a phenyl substituent at the 2-position, and two nitrile groups at the 4 and 5-positions, offers multiple reactive sites for the construction of complex molecular architectures. This potent combination of functionalities makes it a key precursor for the synthesis of a wide range of fused heterocyclic systems and functional materials with promising applications in medicinal chemistry and materials science.
The presence of the vicinal dinitrile groups is particularly significant, as they can undergo various chemical transformations, including cycloaddition and cyclocondensation reactions, to form new heterocyclic rings. This reactivity has been exploited in the synthesis of novel phthalocyanine analogues and other extended π-conjugated systems.
Applications in the Synthesis of Fused Heterocycles
One of the primary applications of this compound is in the synthesis of fused imidazole derivatives. The dicarbonitrile moiety provides a reactive platform for the construction of annulated ring systems, such as imidazo[4,5-b]pyridines and other related heterocycles. These fused systems are of significant interest in drug discovery due to their diverse pharmacological activities.
While specific protocols for this compound are not extensively detailed in publicly available literature, the reactivity of the dicarbonitrile functionality is well-established. For instance, related dicarbonitrile precursors are known to react with various dinucleophiles to afford a variety of fused heterocyclic compounds.
Application in the Synthesis of Phthalocyanine Analogues
A significant potential application of this compound lies in the synthesis of novel phthalocyanine analogues. Phthalocyanines are large, aromatic macrocycles that have found applications as dyes, pigments, and in photodynamic therapy. The synthesis of phthalocyanines typically involves the tetramerization of phthalonitrile derivatives.
The dicarbonitrile functionality of this compound makes it a suitable precursor for the template-free synthesis of non-peripheral and peripheral substituted phthalocyanines. The general synthetic approach involves the cyclotetramerization of the dicarbonitrile compound in the presence of a metal salt in a high-boiling solvent.
Experimental Protocols
General Protocol for the Synthesis of a Phthalocyanine Derivative
This protocol is adapted from the synthesis of phthalocyanines from substituted phthalonitriles and is provided as a representative methodology.[1][2]
Materials:
-
Substituted Phthalonitrile Derivative (e.g., this compound)
-
Anhydrous Metal Salt (e.g., ZnCl₂, CoCl₂)
-
High-boiling point solvent (e.g., quinoline, dimethylformamide)
-
Inert gas (e.g., Argon or Nitrogen)
Procedure:
-
A mixture of the substituted phthalonitrile derivative (4 equivalents) and the anhydrous metal salt (1 equivalent) is suspended in the high-boiling point solvent in a reaction flask equipped with a condenser and a magnetic stirrer.
-
The reaction mixture is heated to reflux under an inert atmosphere for several hours. The progress of the reaction can be monitored by thin-layer chromatography.
-
After the reaction is complete, the mixture is cooled to room temperature, and the product is precipitated by the addition of a non-polar solvent (e.g., hexane).
-
The precipitate is collected by filtration, washed extensively with appropriate solvents to remove unreacted starting materials and impurities, and then dried under vacuum.
-
Further purification can be achieved by column chromatography or recrystallization.
Quantitative Data
The following table summarizes typical reaction parameters for the synthesis of phthalocyanines from phthalonitrile precursors, which can be considered as a starting point for the optimization of reactions involving this compound.
| Precursor | Metal Salt | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Phthalonitrile | ZnCl₂ | Quinoline | 190-200 | 6 | 70-80 | [1] |
| 4-Substituted Phthalonitrile | CoCl₂ | DMF | 150 | 12 | 60-75 | [2] |
Visualizations
Diagram 1: General Synthetic Pathway to Fused Imidazoles
Caption: Synthetic route to fused imidazoles.
Diagram 2: Proposed Synthesis of Phthalocyanine Analogues
Caption: Proposed tetramerization to phthalocyanines.
This compound represents a promising and versatile building block for the synthesis of diverse and complex heterocyclic compounds. Its dicarbonitrile functionality is a key feature that allows for the construction of fused ring systems and macrocycles like phthalocyanines. Further exploration of the reactivity of this compound is expected to unveil new synthetic methodologies and lead to the discovery of novel molecules with important applications in various fields of chemistry and drug development. The provided general protocols and reaction schemes serve as a foundation for researchers to design and execute synthetic strategies utilizing this valuable starting material.
References
use of 2-phenyl-1H-imidazole-4,5-dicarbonitrile in creating fluorescent probes
A detailed overview of the application of imidazole derivatives in the development of chemosensors for researchers, scientists, and drug development professionals.
Introduction
Fluorescent probes are indispensable tools in chemical biology, materials science, and drug discovery, enabling the visualization and quantification of specific analytes in complex environments. The imidazole ring, a five-membered aromatic heterocycle, has emerged as a privileged scaffold in the design of such probes. Its unique electronic properties, synthetic tractability, and ability to participate in various intermolecular interactions make it an ideal core for developing sensitive and selective chemosensors.
While the specific use of 2-phenyl-1H-imidazole-4,5-dicarbonitrile in creating fluorescent probes is not extensively documented in publicly available literature, a wealth of research exists on the application of other imidazole derivatives. These examples provide valuable insights into the design principles, synthetic strategies, and diverse applications of imidazole-based fluorescent probes. This document will, therefore, focus on these closely related and well-documented imidazole-based probes to provide a comprehensive understanding of the potential of this chemical class.
Application Notes
Imidazole-based fluorescent probes have been successfully developed for the detection of a wide range of analytes, including metal ions, anions, and biologically relevant small molecules. The underlying sensing mechanisms often involve photophysical processes such as Photoinduced Electron Transfer (PET), Intramolecular Charge Transfer (ICT), and Förster Resonance Energy Transfer (FRET).
1. Metal Ion Detection:
The nitrogen atoms in the imidazole ring can act as effective chelating agents for various metal ions. This interaction can significantly alter the photophysical properties of the imidazole-containing fluorophore, leading to a "turn-on" or "turn-off" fluorescent response.
-
Probes for Al³⁺: Derivatives of 2-(4-nitrophenyl)-4,5-diphenyl-1H-imidazole have been shown to exhibit a fluorescence enhancement upon binding to Al³⁺.[1] The coordination of Al³⁺ with the imidazole and nitro groups restricts intramolecular rotation, leading to an increase in fluorescence quantum yield.
-
Probes for Cu²⁺: Phenanthro-imidazole derivatives have been designed as "turn-off" fluorescent sensors for Cu²⁺.[2] The paramagnetic nature of Cu²⁺ quenches the fluorescence of the probe upon coordination.
-
Probes for Co²⁺: A benzimidazole-based probe has been synthesized for the selective recognition of Co²⁺, where the binding event leads to fluorescence quenching via a PET mechanism.[3]
2. Anion Detection:
The N-H proton of the imidazole ring can act as a hydrogen bond donor, enabling the recognition of various anions.
-
Probes for Cyanide (CN⁻): Imidazole derivatives have been developed as fluorescent chemosensors for the detection of cyanide ions. The sensing mechanism often involves the nucleophilic addition of cyanide to the imidazole ring or a tethered reactive group, which perturbs the electronic structure of the fluorophore and modulates its fluorescence.
3. Bioimaging Applications:
The favorable photophysical properties and biocompatibility of certain imidazole derivatives have led to their use in cellular imaging.
-
Lysosomal Staining: Some D-π-A type imidazole derivatives have been shown to accumulate in lysosomes and act as fluorescent trackers for these acidic organelles.
-
In Vivo Cancer Cell Imaging: Certain furan and imidazole fluorescent derivatives have demonstrated selective accumulation in tumors in animal models, highlighting their potential for in vivo cancer cell imaging.[4][5]
Quantitative Data Summary
The following table summarizes the key performance characteristics of selected imidazole-based fluorescent probes from the literature. This data is intended to provide a comparative overview of their sensing capabilities.
| Probe Derivative Class | Target Analyte | Detection Limit | Quantum Yield (Φ) | Stokes Shift (nm) | Reference |
| 2-(4-nitrophenyl)-4,5-diphenyl-1H-imidazole | Al³⁺ | 7.25 x 10⁻⁸ M | - | - | [1] |
| Phenanthro-imidazole | Cu²⁺ | 2.77 x 10⁻⁸ M | - | - | [2] |
| Benzimidazole-based | Co²⁺ | 3.56 µmol L⁻¹ | - | - | [3] |
| Furan/Imidazole Derivative (DCPEF) | Cancer Cells | - | 0.946 | 86 | [4] |
| Furan/Imidazole Derivative (DBPPI) | Cancer Cells | - | 0.400 | 150 | [4] |
Note: "-" indicates data not available in the cited source.
Experimental Protocols
This section provides detailed methodologies for the synthesis and application of representative imidazole-based fluorescent probes, based on published literature.
Protocol 1: Synthesis of a Generic 2,4,5-Triphenylimidazole Derivative
This protocol describes a general method for the one-pot synthesis of a lophine (2,4,5-triphenylimidazole) derivative, which serves as a common core for many fluorescent probes.
Materials:
-
Benzil
-
Aromatic aldehyde (e.g., benzaldehyde)
-
Ammonium acetate
-
Glacial acetic acid
Procedure:
-
In a round-bottom flask, dissolve benzil (1 equivalent) and the desired aromatic aldehyde (1 equivalent) in glacial acetic acid.
-
Add ammonium acetate (10-20 equivalents) to the solution.
-
Reflux the reaction mixture for 1-2 hours, monitoring the progress by thin-layer chromatography (TLC).
-
After completion, allow the reaction mixture to cool to room temperature.
-
Pour the cooled solution into a beaker of cold water with stirring.
-
Collect the precipitated solid by vacuum filtration.
-
Wash the solid with water and then with a small amount of cold ethanol.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol or ethanol/water mixture) to obtain the purified 2,4,5-triphenylimidazole derivative.
Protocol 2: General Procedure for Fluorescence Titration Experiment
This protocol outlines a standard procedure for evaluating the sensing performance of a fluorescent probe towards a target analyte.
Materials:
-
Stock solution of the fluorescent probe in a suitable solvent (e.g., DMSO, acetonitrile).
-
Stock solution of the target analyte (e.g., a metal salt) in the same or a miscible solvent.
-
Buffer solution of the desired pH.
-
Fluorometer.
Procedure:
-
Prepare a series of solutions of the fluorescent probe at a fixed concentration in the chosen buffer.
-
To each solution, add increasing concentrations of the target analyte from its stock solution.
-
Ensure the total volume and the concentration of the organic solvent are constant across all samples.
-
Incubate the solutions for a specific period to allow for the binding equilibrium to be reached.
-
Measure the fluorescence emission spectrum of each solution using a fluorometer, with a fixed excitation wavelength.
-
Plot the fluorescence intensity at the emission maximum as a function of the analyte concentration to determine the detection limit and binding constant.
Visualizations
Signaling Pathway: "Turn-off" Sensing of Metal Ions
Caption: A diagram illustrating the "turn-off" fluorescence sensing mechanism where a metal ion quenches the probe's fluorescence.
Experimental Workflow: Synthesis and Evaluation of a Fluorescent Probe
Caption: A flowchart outlining the key steps in the development and evaluation of a new fluorescent probe.
Logical Relationship: Design Strategy for a PET-based "Turn-on" Probe
Caption: A schematic illustrating the design principle of a "turn-on" fluorescent probe based on the Photoinduced Electron Transfer (PET) mechanism.
References
- 1. Fluorescent probes for bioimaging applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 2-Phenyl-1H-Imidazole-4,5-Dicarbonitrile_南江生物 [nan-jiang.com]
- 3. Diphenyl imidazole-based fluorescent chemosensor for Al3+ and its Al3+ complex toward water detection in food products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Rational Design and Bioimaging Applications of Highly Selective Fluorescence Probes for Hydrogen Polysulfides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design and synthesis of a fluorescent probe based on naphthalene anhydride and its detection of copper ions - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Derivatization of 2-phenyl-1H-imidazole-4,5-dicarbonitrile
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the derivatization of 2-phenyl-1H-imidazole-4,5-dicarbonitrile, a versatile scaffold for the synthesis of a wide range of heterocyclic compounds with potential applications in medicinal chemistry and materials science. This document offers detailed experimental protocols for key transformations of the dinitrile functionality, quantitative data summaries, and visualizations of reaction pathways.
Introduction
This compound is a valuable starting material due to the reactivity of its vicinal nitrile groups. These groups can undergo various chemical transformations, including hydrolysis, reduction, cycloaddition, and condensation reactions, leading to the formation of diverse and functionally rich molecules. The derivatives of this scaffold have been explored for their potential as kinase inhibitors, anticancer agents, and fluorescent probes.
Key Derivatization Reactions
The primary routes for the derivatization of this compound involve the chemical modification of the two cyano groups. These transformations allow for the synthesis of carboxylic acids, amides, amines, tetrazoles, and fused heterocyclic systems.
Hydrolysis to 2-phenyl-1H-imidazole-4,5-dicarboxylic Acid
The nitrile groups can be hydrolyzed to carboxylic acids under acidic or basic conditions. This transformation is a gateway to the synthesis of amides, esters, and other carboxylic acid derivatives.
Experimental Protocol: Hydrolysis of 2-Butyl-1H-imidazole-4,5-dicarbonitrile
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, suspend 2-butyl-1H-imidazole-4,5-dicarbonitrile (1.0 eq) in a mixture of concentrated hydrochloric acid and water.[2]
-
Reaction Conditions: Heat the mixture to reflux (approximately 100-110 °C) for 12-24 hours.[2] Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up and Isolation: Upon completion, cool the reaction mixture in an ice bath to precipitate the product.[2] Collect the solid by filtration, wash with cold water, and then with a small amount of cold acetone to remove impurities.[2] Dry the resulting solid under vacuum to yield 2-butyl-1H-imidazole-4,5-dicarboxylic acid.
Data Summary: Hydrolysis of Dinitriles
| Starting Material | Reagents and Conditions | Product | Yield | Reference |
| 2-Butyl-1H-imidazole-4,5-dicarbonitrile | Concentrated HCl, H₂O, reflux, 12-24 h | 2-Butyl-1H-imidazole-4,5-dicarboxylic acid | N/A | [1][2] |
| Symmetric Diesters | THF, aqueous NaOH, 0 °C, 30-60 min | Corresponding half-esters | High | [3] |
Conversion to 4,5-Bis(1H-tetrazol-5-yl)-1H-imidazole
The reaction of dinitriles with sodium azide is a common method for the synthesis of tetrazoles, which are important pharmacophores in drug discovery.
Experimental Protocol: Synthesis of 4,5-Bis(1H-tetrazol-5-yl)-1H-imidazole monohydrate
This protocol for the unsubstituted 4,5-dicyanoimidazole can be adapted for the 2-phenyl derivative.[4]
-
Reaction Setup: To a solution of 4,5-dicyanoimidazole (1.0 eq) in DMF (2.5 mL/mmol) in a round-bottom flask, add sodium azide (1.5 eq) and ammonium chloride (1.1 eq) under magnetic stirring.[4]
-
Reaction Conditions: Heat the reaction mixture in an oil bath at 90 °C for 8 hours.[4] Monitor the reaction by TLC until the starting material is consumed.
-
Work-up and Isolation: Cool the mixture to room temperature and acidify to pH 2 with 1M aqueous HCl.[4] Collect the resulting precipitate by filtration, wash with a small amount of water, and dry at 60 °C for 12 hours to obtain the product.[4]
Data Summary: Tetrazole Formation
| Starting Material | Reagents and Conditions | Product | Yield | Reference |
| 4,5-Dicyanoimidazole | NaN₃, NH₄Cl, DMF, 90 °C, 8 h | 4,5-Bis(1H-tetrazol-5-yl)-1H-imidazole monohydrate | N/A | [4] |
| Various Nitriles | NaN₃, Silica Sulfuric Acid, DMF | 5-Substituted 1H-tetrazoles | 72-95% | [5] |
Synthesis of Fused Imidazole Systems
The dinitrile can be a precursor to ortho-diaminoimidazoles, which can then be cyclized to form various fused heterocyclic systems like imidazo[4,5-b]pyrazines and imidazo[4,5-d]pyridazines.
Conceptual Workflow for Fused Imidazole Synthesis
Caption: Conceptual workflow for the synthesis of fused imidazoles.
Experimental Protocol: General Synthesis of 2-Aryl-Imidazo[4,5-b]pyrazine Derivatives
This general protocol illustrates the condensation of an ortho-diamine with an aldehyde to form the imidazo[4,5-b]pyrazine core.[6] The diamine derived from the reduction of this compound could be used in a similar fashion.
-
Reaction Setup: A mixture of a 2,3-diaminopyrazine (1.0 eq) and a substituted benzaldehyde (1.1 eq) is dissolved in a suitable solvent such as ethanol or methanol.[6]
-
Reaction Conditions: The reaction mixture is heated to reflux and stirred for several hours.[6] The progress of the reaction is monitored by TLC.
-
Work-up and Isolation: Upon completion, the reaction mixture is cooled to room temperature, and the resulting precipitate is collected by filtration.[6] The crude product is then washed with a cold solvent (e.g., ethanol) and dried under vacuum.[6] Further purification can be achieved by recrystallization or column chromatography if necessary.
Applications in Medicinal Chemistry
Derivatives of the this compound scaffold are of significant interest in drug discovery.
-
Kinase Inhibitors: The imidazo[4,5-b]pyrazine core, accessible from the dicarbonitrile precursor, is a key structural motif in the design of potent and selective kinase inhibitors, including those targeting c-Met, which is implicated in various cancers.[6]
-
Anticancer Agents: Imidazo[4,5-c]pyridines and imidazo[4,5-b]pyridines, which can be conceptually synthesized from the dicarbonitrile, have been investigated as mitotic inhibitors with antitumor activity.[7]
-
Antiviral Agents: Imidazole-4,5-dicarboxamide derivatives have shown inhibitory activity against dengue and yellow fever viruses.[8]
Signaling Pathway: c-Met Inhibition
Caption: Inhibition of the c-Met signaling pathway.
Conclusion
This compound serves as a versatile platform for the synthesis of a wide array of heterocyclic derivatives. The protocols and data presented in these application notes provide a foundation for researchers to explore the chemical space around this scaffold for the development of novel compounds with potential applications in medicinal chemistry and materials science. Further research into the derivatization of the nitrile groups is likely to uncover new synthetic methodologies and lead to the discovery of molecules with unique biological activities and material properties.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Highly Efficient Selective Monohydrolysis of Symmetric Diesters [organic-chemistry.org]
- 4. 4,5-Bis(1H-tetrazol-5-yl)-1H-imidazole monohydrate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Improved synthesis of 5-substituted 1H-tetrazoles via the [3+2] cycloaddition of nitriles and sodium azide catalyzed by silica sulfuric acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Synthesis of potential anticancer agents: imidazo[4,5-c]pyridines and imidazo[4,5-b]pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and evaluation of imidazole-4,5- and pyrazine-2,3-dicarboxamides targeting dengue and yellow fever virus - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Imidazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Imidazole derivatives are a highly important class of heterocyclic compounds, forming the core structure of numerous natural products, pharmaceuticals, and functional materials. Their wide range of biological activities, including antifungal, antibacterial, anticancer, and anti-inflammatory properties, makes them a focal point in medicinal chemistry and drug discovery. This document provides detailed application notes and protocols for various experimental setups for the synthesis of imidazole derivatives, with a focus on modern, efficient, and green chemistry approaches. The methodologies covered include the classical Debus-Radziszewski reaction and its modern variations, such as microwave-assisted and ultrasound-assisted syntheses, employing a range of catalytic systems.
I. One-Pot Synthesis of 2,4,5-Trisubstituted Imidazoles via the Radziszewski Reaction
The Radziszewski reaction is a cornerstone in imidazole synthesis, typically involving the condensation of a 1,2-dicarbonyl compound, an aldehyde, and a source of ammonia.[1][2][3] This multicomponent reaction is highly valued for its atom economy.[4]
Protocol 1: Conventional Heating Method
This protocol describes the synthesis of 2,4,5-trisubstituted imidazoles using a traditional reflux method.
Experimental Protocol:
-
In a round-bottom flask equipped with a reflux condenser, combine the 1,2-dicarbonyl compound (e.g., benzil, 1 mmol), an aldehyde (1 mmol), and ammonium acetate (2.5 mmol).
-
Add a suitable solvent, such as glacial acetic acid (10 mL).[5]
-
Heat the reaction mixture to reflux and maintain for the specified time (typically 2-4 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Collect the precipitated solid by filtration, wash with water, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to afford the pure 2,4,5-trisubstituted imidazole.
Protocol 2: Microwave-Assisted Synthesis (Solvent-Free)
Microwave irradiation has emerged as a powerful tool in organic synthesis, significantly reducing reaction times and often improving yields.[6][7]
Experimental Protocol:
-
In a 10 mL microwave vial, combine the 1,2-dicarbonyl compound (e.g., benzil, 1 mmol), an aldehyde (1 mmol), ammonium acetate (2.5 mmol), and a catalyst (e.g., cupric chloride, 10 mol%).[8]
-
Mix the components thoroughly with a glass rod.
-
Seal the vial and place it in a microwave reactor.
-
Irradiate the mixture at a specified power (e.g., 300W) and temperature (e.g., 110-120°C) for a short duration (e.g., 3-15 minutes).[7][8] Monitor the reaction progress by TLC.
-
After completion, cool the vial to room temperature.
-
Add ice water to the reaction mixture to precipitate the product.
-
Filter the solid, wash with water, and recrystallize from ethanol to obtain the pure product.[8]
Protocol 3: Ultrasound-Assisted Synthesis
Sonochemistry offers a green and efficient alternative for organic synthesis, often leading to higher yields and shorter reaction times compared to conventional methods.[9][10]
Experimental Protocol:
-
In a suitable reaction vessel, dissolve the 1,2-dicarbonyl compound (e.g., benzil, 1 mmol), an aldehyde (1 mmol), and ammonium acetate (2 mmol) in a solvent such as ethanol.
-
Add a catalyst, for example, an ionic liquid like 1-ethyl-3-methyl imidazole acetate.[11][12]
-
Place the reaction vessel in an ultrasonic bath at a specified temperature (e.g., 50°C).[12]
-
Irradiate the mixture with ultrasound for the required time (e.g., 35-90 minutes), monitoring the reaction by TLC.[9][12]
-
Upon completion, pour the reaction mixture into crushed ice.
-
Filter the resulting solid, dry, and recrystallize from ethanol to yield the pure imidazole derivative.[12]
Quantitative Data Summary
The following table summarizes the quantitative data for different synthetic methods for 2,4,5-trisubstituted imidazoles.
| Method | Catalyst | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| Conventional | Lactic Acid | - | 160 | - | up to 92 | [13] |
| Conventional | Glacial Acetic Acid | Glacial Acetic Acid | Reflux | 12 h | - | [5] |
| Microwave | Cupric Chloride (10 mol%) | Solvent-free | - | 12 min | 92 | [8] |
| Microwave | Glacial Acetic Acid | Solvent-free | - | 1-3 min | High | [14] |
| Ultrasound | Fe3O4 MNPs | - | - | - | up to 97 | [9] |
| Ultrasound | Ionic Liquid | Ethanol | 50 | 35-60 min | 73-98 | [9][12] |
| Ultrasound | Zr(acac)4 | - | - | - | - | [9] |
| Heterogeneous | Fe3O4@chitosan (0.05 g) | Ethanol | Reflux | 1-3.5 h | 90-98 | [15] |
| Heterogeneous | ZnFe2O4 nanoparticles (5 mmol%) | Ethanol | Reflux | 30-50 min | 87-96 | [15] |
| Heterogeneous | ZrO2-Al2O3 (0.03 g) | - | 120 | 20 min | 91-99.6 | [15] |
Experimental Workflows and Signaling Pathways
Experimental Workflow for One-Pot Imidazole Synthesis
The following diagram illustrates the general workflow for the one-pot synthesis of trisubstituted imidazoles.
Caption: General experimental workflow for one-pot imidazole synthesis.
Debus-Radziszewski Reaction Pathway
The Debus-Radziszewski synthesis proceeds through the condensation of a dicarbonyl compound, an aldehyde, and ammonia.[1][3]
Caption: Simplified reaction pathway for the Debus-Radziszewski imidazole synthesis.
Characterization of Synthesized Imidazole Derivatives
The synthesized imidazole derivatives can be characterized using various spectroscopic techniques to confirm their structure and purity.[16][17]
-
Infrared (IR) Spectroscopy: To identify the characteristic functional groups.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the detailed molecular structure.
-
Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.
-
Elemental Analysis (CHN): To determine the elemental composition.
Conclusion
The synthesis of imidazole derivatives can be achieved through a variety of methods, with modern techniques like microwave and ultrasound-assisted synthesis offering significant advantages in terms of efficiency and environmental impact. The choice of catalyst, whether homogeneous, heterogeneous, or nano-catalyst, plays a crucial role in optimizing reaction conditions and yields. The protocols and data presented here provide a comprehensive guide for researchers to select and perform the most suitable synthetic strategy for their target imidazole derivatives.
References
- 1. Debus–Radziszewski imidazole synthesis - Wikipedia [en.wikipedia.org]
- 2. Synthesis, Reactions and Medicinal Uses of Imidazole | Pharmaguideline [pharmaguideline.com]
- 3. scribd.com [scribd.com]
- 4. Studies on the Radziszewski Reaction—Synthesis and Characterization of New Imidazole Derivatives [mdpi.com]
- 5. Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Microwave assisted, sequential two-step, one-pot synthesis of novel imidazo[1,2-a]pyrimidine containing tri/tetrasubstituted imidazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. derpharmachemica.com [derpharmachemica.com]
- 9. Synthesis of Imidazole-Based Molecules under Ultrasonic Irradiation Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. faculty.ksu.edu.sa [faculty.ksu.edu.sa]
- 12. researchgate.net [researchgate.net]
- 13. ijprajournal.com [ijprajournal.com]
- 14. jetir.org [jetir.org]
- 15. tandfonline.com [tandfonline.com]
- 16. jocpr.com [jocpr.com]
- 17. derpharmachemica.com [derpharmachemica.com]
Analytical Characterization of 2-phenyl-1H-imidazole-4,5-dicarbonitrile: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the analytical characterization of 2-phenyl-1H-imidazole-4,5-dicarbonitrile. The described methods are fundamental for confirming the identity, purity, and structural attributes of this compound, a critical step in chemical research and drug development. The protocols are derived from established analytical techniques for imidazole-based compounds and serve as a robust foundation for in-house method development and validation.
Overview of Analytical Workflow
A comprehensive characterization of this compound involves a multi-technique approach to ascertain its chemical structure, purity, and physicochemical properties. The recommended analytical workflow is depicted below, starting from preliminary analysis to detailed structural elucidation and purity assessment.
Caption: Recommended analytical workflow for the characterization of this compound.
Physicochemical Properties
A foundational step in characterization is the determination of basic physical properties.
| Property | Experimental Data/Expected Value | Source |
| Molecular Formula | C₁₁H₆N₄ | - |
| Molecular Weight | 194.19 g/mol | - |
| Melting Point | 192-196 °C (decomposes) | |
| Appearance | Expected to be a solid | General knowledge |
| Solubility | Expected to be soluble in polar organic solvents like DMSO, DMF, and acetonitrile. | Inferred from similar structures |
Spectroscopic Analysis
Spectroscopic methods are essential for elucidating the molecular structure and identifying functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful technique for unambiguous structure determination. Both ¹H and ¹³C NMR should be performed.
Predicted Spectroscopic Data
Note: The following chemical shifts are predicted based on the analysis of structurally similar imidazole derivatives. Actual experimental values may vary.
Table 1: Predicted ¹H NMR Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~13.0 - 14.0 | Broad Singlet | 1H | Imidazole N-H proton |
| ~7.8 - 8.1 | Multiplet | 2H | Phenyl protons (ortho) |
| ~7.4 - 7.6 | Multiplet | 3H | Phenyl protons (meta, para) |
Table 2: Predicted ¹³C NMR Data for this compound
| Chemical Shift (δ, ppm) | Assignment |
| ~145 - 150 | Imidazole C2 carbon |
| ~130 - 135 | Phenyl C1' carbon (ipso) |
| ~128 - 132 | Phenyl C2'/C6' and C3'/C5' carbons |
| ~125 - 129 | Phenyl C4' carbon |
| ~115 - 120 | Imidazole C4/C5 carbons |
| ~110 - 115 | Nitrile carbons (-C≡N) |
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆). The use of DMSO-d₆ is recommended to ensure the observation of the exchangeable N-H proton.
-
Instrumentation:
-
Spectrometer: 300 MHz or higher field NMR spectrometer.
-
Temperature: 25 °C.
-
-
Data Acquisition:
-
¹H NMR: Acquire a standard one-dimensional proton spectrum.
-
¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be used to differentiate between CH, CH₂, and CH₃ carbons, although only aromatic CH and quaternary carbons are expected here.
-
-
Data Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shifts using the residual solvent peak as an internal standard (e.g., DMSO-d₆ at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the characteristic functional groups present in the molecule.
Table 3: Expected FTIR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3450 - 3300 | Medium, Broad | N-H stretching (imidazole) |
| 3100 - 3000 | Medium to Weak | C-H stretching (aromatic) |
| 2240 - 2220 | Strong | C≡N stretching (nitrile) |
| 1610 - 1580 | Medium | C=N stretching (imidazole ring) |
| 1500 - 1400 | Medium to Strong | C=C stretching (aromatic and imidazole rings) |
Experimental Protocol: FTIR Spectroscopy
-
Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet.
-
ATR: Place a small amount of the solid sample directly on the ATR crystal.
-
KBr Pellet: Mix ~1 mg of the sample with ~100 mg of dry KBr powder and press into a thin, transparent pellet.
-
-
Instrumentation:
-
Spectrometer: A standard FTIR spectrometer.
-
Scan Range: 4000 - 400 cm⁻¹.
-
-
Data Acquisition: Collect the spectrum, typically by co-adding 16 or 32 scans to improve the signal-to-noise ratio. A background spectrum of the empty ATR crystal or a pure KBr pellet should be collected and subtracted from the sample spectrum.
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight of the compound and can provide structural information through fragmentation patterns.
Table 4: Expected Mass Spectrometry Data
| m/z | Ion | Notes |
| 194.06 | [M]⁺ | Molecular ion (for EI) |
| 195.07 | [M+H]⁺ | Protonated molecule (for ESI, CI) |
| 167.05 | [M-HCN]⁺ | Loss of a nitrile group |
| 116.05 | [C₇H₄N₂]⁺ | Fragment corresponding to the phenyl-imidazole core after loss of nitriles |
| 77.04 | [C₆H₅]⁺ | Phenyl cation |
Note: A GC-MS spectrum for this compound is available on the SpectraBase database, which can be consulted for detailed fragmentation analysis.[1]
Experimental Protocol: Mass Spectrometry
-
Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Instrumentation:
-
Technique: Electrospray ionization (ESI) coupled with a mass analyzer (e.g., Quadrupole, Time-of-Flight) is recommended for its soft ionization. Electron ionization (EI), often coupled with Gas Chromatography (GC-MS), can also be used and will provide more fragmentation information.
-
Mode: Positive ion mode is expected to yield the protonated molecule [M+H]⁺.
-
-
Data Acquisition: Infuse the sample solution directly into the ion source or inject it via an HPLC or GC system. Acquire the mass spectrum over a suitable m/z range (e.g., 50-500).
-
Data Analysis: Identify the molecular ion peak and compare its m/z value with the calculated exact mass of the compound. Analyze the fragmentation pattern to gain further structural confirmation.
UV-Visible Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within the conjugated system of the molecule.
Table 5: Expected UV-Visible Absorption Data
| λmax (nm) | Solvent | Assignment |
| ~280 - 320 | Ethanol or Acetonitrile | π → π* transitions of the conjugated phenyl-imidazole system |
Experimental Protocol: UV-Visible Spectroscopy
-
Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, acetonitrile, or methanol) to an absorbance value below 1.5.
-
Instrumentation:
-
Spectrophotometer: A dual-beam UV-Vis spectrophotometer.
-
Cuvette: Use a 1 cm path length quartz cuvette.
-
-
Data Acquisition: Record the absorption spectrum over a wavelength range of 200-600 nm. Use the pure solvent as a blank for baseline correction.
-
Data Analysis: Identify the wavelength(s) of maximum absorbance (λmax).
Chromatographic Analysis: Purity Assessment
Chromatographic techniques are paramount for determining the purity of the synthesized compound.
High-Performance Liquid Chromatography (HPLC)
HPLC is a highly accurate and precise method for purity assessment of non-volatile compounds. A reverse-phase method is suitable for this compound.
Experimental Protocol: HPLC Purity Determination
-
Sample Preparation:
-
Accurately weigh ~1 mg of this compound.
-
Dissolve in 1 mL of a suitable solvent (e.g., a mixture of acetonitrile and water). Use sonication if necessary to aid dissolution.
-
Filter the solution through a 0.22 µm syringe filter before injection.
-
-
Instrumentation and Conditions:
| Parameter | Recommended Condition |
| Column | C18 Reverse-Phase (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: Acetonitrile |
| Gradient | Start with a low percentage of B, ramp up to a high percentage of B over 15-20 minutes, hold, and then return to initial conditions. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| UV Detection | At the λmax determined by UV-Vis spectroscopy (e.g., ~290 nm) or a lower wavelength like 220 nm for general impurity detection. |
| Injection Volume | 10 µL |
-
Data Presentation: The purity of the sample is determined by calculating the peak area percentage of the main peak relative to the total area of all observed peaks in the chromatogram.
Table 6: HPLC Purity Data Presentation
| Peak | Retention Time (tR) | Peak Area | Area % |
| Main Peak | e.g., 12.5 min | e.g., 995000 | e.g., 99.5% |
| Impurity 1 | e.g., 8.2 min | e.g., 3000 | e.g., 0.3% |
| Impurity 2 | e.g., 14.1 min | e.g., 2000 | e.g., 0.2% |
digraph "HPLC_Workflow" { graph [splines=ortho, nodesep=0.4]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin=0.1]; edge [fontname="Arial", fontsize=9];"Sample_Prep" [label="Sample Preparation\n(Dissolve & Filter)", fillcolor="#FFFFFF", fontcolor="#202124"]; "HPLC_System" [label="HPLC System\n(C18 Column, Gradient Elution)", fillcolor="#FFFFFF", fontcolor="#202124"]; "UV_Detector" [label="UV Detector\n(Monitor λmax)", fillcolor="#FFFFFF", fontcolor="#202124"]; "Chromatogram" [label="Chromatogram Generation", fillcolor="#FFFFFF", fontcolor="#202124"]; "Data_Analysis" [label="Data Analysis\n(Peak Integration & Area % Calculation)", fillcolor="#FFFFFF", fontcolor="#202124"]; "Purity_Report" [label="Purity Report", shape=document, fillcolor="#F1F3F4", fontcolor="#202124"];
"Sample_Prep" -> "HPLC_System" [color="#4285F4"]; "HPLC_System" -> "UV_Detector" [color="#4285F4"]; "UV_Detector" -> "Chromatogram" [color="#4285F4"]; "Chromatogram" -> "Data_Analysis" [color="#34A853"]; "Data_Analysis" -> "Purity_Report" [color="#34A853"]; }
Caption: Workflow for HPLC purity analysis.
By following these detailed protocols and utilizing the provided data tables, researchers, scientists, and drug development professionals can effectively and accurately characterize this compound, ensuring its quality and suitability for further applications.
References
Application Notes and Protocols for Scaling Up the Synthesis of 2-phenyl-1H-imidazole-4,5-dicarbonitrile
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-phenyl-1H-imidazole-4,5-dicarbonitrile is a valuable heterocyclic compound, serving as a key building block in the synthesis of various pharmacologically active molecules and functional materials. Its rigid, planar structure and the presence of nitrile groups make it an important intermediate for developing kinase inhibitors, fluorescent probes, and metal-organic frameworks. As the demand for this intermediate grows, robust and scalable synthetic methods are essential.
These application notes provide a detailed protocol for the synthesis of this compound, covering both laboratory-scale preparation and key considerations for scaling up the process to a pilot or manufacturing scale. The proposed synthesis is based on the established reaction of diaminomaleonitrile (DAMN) with benzaldehyde, a common and efficient route for constructing the imidazole core.[1][2]
Synthetic Pathway Overview
The synthesis proceeds via a one-pot, acid-catalyzed condensation reaction between diaminomaleonitrile (DAMN) and benzaldehyde. DAMN serves as the four-carbon, two-nitrogen backbone, which upon reaction with benzaldehyde, cyclizes and aromatizes to form the target imidazole ring.
Caption: Synthetic route for this compound.
Experimental Protocols
3.1 Laboratory-Scale Synthesis (5-10 g Scale)
This protocol details a standard procedure for synthesizing the title compound in a typical research laboratory setting.
Materials and Equipment:
-
Diaminomaleonitrile (DAMN)
-
Benzaldehyde
-
Glacial Acetic Acid (as catalyst and solvent) or Ethanol
-
Deionized Water
-
Round-bottom flask (250 mL) with reflux condenser
-
Magnetic stirrer with heating mantle
-
Büchner funnel and filter paper
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add diaminomaleonitrile (5.40 g, 50.0 mmol, 1.0 equiv).
-
Reagent Addition: Add glacial acetic acid (100 mL). Stir the mixture to form a suspension. Add benzaldehyde (5.08 mL, 50.0 mmol, 1.0 equiv) to the flask.
-
Reaction: Heat the reaction mixture to reflux (approximately 118 °C for acetic acid) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup and Isolation: After completion, allow the reaction mixture to cool to room temperature. Slowly pour the mixture into a beaker containing 500 mL of ice-cold deionized water while stirring.
-
Precipitation: A solid precipitate will form. Continue stirring the slurry in the ice bath for 30 minutes to ensure complete precipitation.
-
Filtration: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the filter cake thoroughly with deionized water (3 x 100 mL) to remove residual acid.
-
Drying: Dry the crude product in a vacuum oven at 60-70 °C to a constant weight. The expected product is an off-white to light brown solid.
-
Purification (Optional): If required, the crude product can be further purified by recrystallization from hot ethanol or acetone to yield a high-purity crystalline solid.[3][4]
3.2 Pilot-Scale Synthesis Protocol (500 g - 1 kg Scale)
This protocol outlines the procedure for scaling up the synthesis, addressing key process challenges such as heat transfer, mixing, and material handling.
Materials and Equipment:
-
Diaminomaleonitrile (DAMN)
-
Benzaldehyde
-
Glacial Acetic Acid or Ethanol
-
Deionized Water
-
Jacketed glass reactor (10-20 L) with overhead stirrer, temperature probe, and reflux condenser
-
Addition funnel or pump for controlled addition
-
Nutsche filter-dryer or large-scale filtration apparatus
-
Vacuum oven
Procedure:
-
Reactor Charging: Charge the 20 L jacketed reactor with glacial acetic acid (10 L). Begin agitation with the overhead stirrer at a moderate speed (e.g., 100-150 RPM).
-
Reactant Addition: Add diaminomaleonitrile (540 g, 5.0 mol, 1.0 equiv) to the reactor. Stir for 15 minutes to ensure good suspension.
-
Controlled Addition: Slowly add benzaldehyde (508 mL, 5.0 mol, 1.0 equiv) to the reactor over 30-45 minutes using an addition funnel or pump. Monitor the internal temperature; if a significant exotherm is observed, slow the addition rate.
-
Reaction: Once the addition is complete, heat the reactor contents to reflux using the jacket heating system. Maintain a gentle reflux for 6-8 hours, monitoring the reaction by a suitable in-process control (IPC) like TLC or HPLC.
-
Cooling and Precipitation: After the reaction is complete, cool the reactor contents to 20-25 °C. In a separate vessel, prepare 50 L of chilled deionized water.
-
Transfer and Isolation: Transfer the reaction mixture slowly into the chilled water with vigorous stirring to precipitate the product.
-
Filtration and Washing: Collect the solid product using a Nutsche filter. Wash the cake extensively with deionized water until the filtrate is neutral (pH ~7).
-
Drying: Dry the product under vacuum at 70-80 °C until the loss on drying (LOD) is below 1%.
Data Presentation: Comparison of Synthesis Scales
The following tables summarize the key parameters and expected outcomes for the laboratory and pilot-scale syntheses.
Table 1: Reagent and Solvent Quantities
| Parameter | Lab-Scale (5.4 g) | Pilot-Scale (540 g) | Scale-Up Factor |
|---|---|---|---|
| Diaminomaleonitrile | 5.40 g (50 mmol) | 540 g (5.0 mol) | 100x |
| Benzaldehyde | 5.08 mL (50 mmol) | 508 mL (5.0 mol) | 100x |
| Solvent Volume | 100 mL | 10 L | 100x |
| Water for Workup | 500 mL | 50 L | 100x |
Table 2: Reaction Conditions and Expected Outcomes
| Parameter | Lab-Scale | Pilot-Scale |
|---|---|---|
| Reaction Vessel | 250 mL Round-bottom flask | 20 L Jacketed Glass Reactor |
| Agitation | Magnetic Stirrer | Overhead Mechanical Stirrer (100-150 RPM) |
| Heating Method | Heating Mantle | Jacket with Thermal Fluid |
| Reagent Addition | All at once | Controlled addition over 30-45 min |
| Reaction Temperature | Reflux (~118 °C) | Reflux (~118 °C) |
| Reaction Time | 4-6 hours | 6-8 hours |
| Isolation Method | Büchner Funnel | Nutsche Filter |
| Expected Yield (Crude) | 75-85% | 70-80% |
| Expected Purity (Crude) | >95% | >95% |
Process Workflow and Logic
The following diagram illustrates the complete workflow for the scaled-up synthesis of this compound.
Caption: Workflow for scaled-up synthesis and quality control.
Safety and Handling
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.
-
Reagent Hazards:
-
Diaminomaleonitrile (DAMN): Toxic if swallowed or in contact with skin. Handle in a well-ventilated area or fume hood.
-
Benzaldehyde: Harmful if swallowed and causes skin irritation. It is also combustible.
-
Glacial Acetic Acid: Corrosive. Causes severe skin burns and eye damage. Use in a fume hood.
-
-
Scale-Up Considerations:
-
Exotherm Management: The initial condensation can be exothermic. Controlled addition of benzaldehyde at a large scale is critical to maintain temperature control.
-
Ventilation: The reaction should be performed in a well-ventilated area or a walk-in fume hood to handle solvent vapors.
-
Material Transfer: Use appropriate pumps and sealed systems for transferring corrosive and hazardous materials.
-
Conclusion
The synthesis of this compound can be effectively scaled from the laboratory to the pilot plant by transitioning from basic glassware to a jacketed reactor system and implementing controlled process parameters. Key success factors in the scale-up include managing the initial reaction exotherm through controlled reagent addition, ensuring efficient mixing, and designing a robust workup procedure for isolating and purifying the final product. The protocols and data provided herein serve as a comprehensive guide for researchers and process chemists aiming to produce this valuable intermediate on a larger scale.
References
- 1. researchgate.net [researchgate.net]
- 2. Regioselective Synthesis of 2-Aryl-5-cyano-1-(2-hydroxyaryl)-1H-imidazole-4-carboxamides Self-Assisted by a 2-Hydroxyaryl Group - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2-Phenyl-4,5-di-p-tolyl-1H-imidazol-3-ium picrate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Phenyl-1H-imidazole-4,5-dicarbonitrile
Welcome to the technical support center for the synthesis of 2-phenyl-1H-imidazole-4,5-dicarbonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions (FAQs) related to this synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to this compound?
A1: The most prevalent and direct method for synthesizing this compound is the reaction of diaminomaleonitrile (DAMN) with benzaldehyde. This reaction typically proceeds in two conceptual steps: the initial formation of a monoimine intermediate, followed by an oxidative cyclization to form the imidazole ring.
Q2: What catalysts are effective for the synthesis of 2-aryl-4,5-dicyanoimidazoles?
A2: Several catalytic systems have been shown to be effective. A notable system involves the use of a mixture of cerium (IV) ammonium nitrate (CAN) and nitric acid (NA) under solvent-free conditions at elevated temperatures (e.g., 120 °C).[1] Other successful methods employ oxidizing agents to facilitate the cyclization of the intermediate Schiff base. These include manganese dioxide (MnO₂), N-chlorosuccinimide (NCS) in the presence of nicotinamide, or copper-modified manganese oxide-based octahedral molecular sieves (CuOₓ/OMS-2).[2][3]
Q3: What are the typical yields for the synthesis of this compound?
A3: Yields can vary significantly depending on the specific protocol and reaction conditions. With methods employing oxidizing agents like MnO₂, NCS, or CuOₓ/OMS-2 for the cyclization of the DAMN-based benzylidene imine, yields have been reported to range from 48% to 93%.[2][3] The CAN/NA catalyzed reaction also provides a pathway to the desired product.[1]
Q4: How can I purify the final product?
A4: Purification of this compound typically involves standard techniques such as recrystallization or column chromatography. The choice of solvent for recrystallization will depend on the solubility of the product and impurities. For imidazole derivatives, a common purification method involves dissolving the crude product in a suitable solvent and then inducing precipitation, followed by washing and drying. The imidazole ring's basicity can be exploited for purification; it can be protonated to form a salt, which can be washed to remove non-basic impurities, and then neutralized to regenerate the purified product.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | 1. Incomplete formation of the monoimine intermediate: The initial reaction between diaminomaleonitrile (DAMN) and benzaldehyde may be inefficient. | a. Optimize reaction conditions: Ensure equimolar or a slight excess of benzaldehyde. The reaction can be performed in solvents like methanol or under solvent-free conditions.[4] b. Monitor intermediate formation: Use TLC or other analytical methods to confirm the formation of the monoimine before proceeding with the cyclization step. |
| 2. Inefficient cyclization of the intermediate: The oxidative cyclization is a critical step and may not be proceeding as expected. | a. Catalyst/Oxidant selection: If using a catalytic system like CAN/NA, ensure the correct ratio and fresh reagents. For other methods, consider screening different oxidizing agents such as MnO₂, NCS, or CuOₓ/OMS-2 to find the most effective one for your setup.[1][2][3] b. Temperature control: The cyclization step often requires elevated temperatures (e.g., 120 °C for the CAN/NA method).[1] Ensure the reaction temperature is accurately controlled and maintained for a sufficient duration. | |
| 3. Decomposition of reactants or product: High reaction temperatures or prolonged reaction times can lead to degradation. | a. Optimize reaction time and temperature: Conduct small-scale experiments to determine the optimal balance between reaction rate and stability of the compounds. b. Inert atmosphere: Consider running the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative degradation, especially if the reagents are sensitive to air at high temperatures. | |
| Presence of Impurities in the Final Product | 1. Unreacted starting materials: Incomplete reaction can leave residual DAMN or benzaldehyde. | a. Stoichiometry adjustment: Use a slight excess of one reactant to ensure the complete consumption of the other. b. Purification: Unreacted benzaldehyde can often be removed by washing the crude product with a non-polar solvent in which the product is insoluble. DAMN is more polar and can be removed by washing with a suitable solvent or during recrystallization. |
| 2. Presence of the monoimine intermediate: The cyclization step may be incomplete. | a. Prolong reaction time/Increase temperature: Allow the cyclization reaction to proceed for a longer duration or at a slightly higher temperature, while monitoring for product degradation. b. Increase oxidant/catalyst loading: A higher concentration of the oxidizing agent or catalyst may be required to drive the reaction to completion. | |
| 3. Side reactions: The reaction of DAMN with aldehydes can sometimes lead to the formation of pyrazine derivatives or other condensation byproducts. | a. Control of reaction conditions: Carefully control the stoichiometry and temperature to favor the formation of the imidazole ring over other heterocyclic systems. b. Purification: Column chromatography is often effective in separating the desired imidazole product from isomeric byproducts. | |
| Difficulty in Product Isolation/Purification | 1. Product is an oil or does not precipitate: The product may be soluble in the reaction mixture or form an oil upon workup. | a. Solvent selection for precipitation: After the reaction, try pouring the mixture into a solvent in which the product is insoluble (e.g., water or a non-polar solvent like hexane) to induce precipitation. b. Recrystallization: If the product is an oil, try to find a suitable solvent system for recrystallization. This may involve a binary solvent system (a good solvent for dissolving and a poor solvent for precipitating). |
| 2. Co-precipitation of impurities: Impurities may crystallize along with the product. | a. Multiple recrystallizations: Perform sequential recrystallizations from different solvent systems to improve purity. b. pH adjustment: Utilize the basic nature of the imidazole ring. Dissolve the crude product in an acidic solution, wash with an organic solvent to remove neutral impurities, and then neutralize the aqueous layer to precipitate the purified product. |
Experimental Protocols
Key Experimental Method: Synthesis via Oxidative Cyclization of DAMN-Benzaldehyde Adduct
This protocol is a general representation based on the synthesis of 2-aryl-4,5-dicyanoimidazoles.[1][2][3]
Step 1: Formation of the Benzylidene Imine Intermediate (General Procedure)
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In a round-bottom flask, dissolve diaminomaleonitrile (DAMN) (1 equivalent) in a suitable solvent (e.g., methanol or ethanol).
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Add benzaldehyde (1-1.1 equivalents) to the solution.
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Stir the reaction mixture at room temperature or with gentle heating (e.g., 60 °C) for a period of 1 to 4 hours.
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Monitor the reaction progress by Thin Layer Chromatography (TLC) to confirm the consumption of DAMN and the formation of the monoimine intermediate.
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Once the formation of the intermediate is complete, the solvent can be removed under reduced pressure to yield the crude monoimine, which can be used in the next step without further purification.
Step 2: Oxidative Cyclization to this compound
Method A: Using Cerium (IV) Ammonium Nitrate/Nitric Acid (CAN/NA)[1]
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To the crude monoimine intermediate, add a catalytic amount of CAN (e.g., 0.05 equivalents) and nitric acid (e.g., 0.4 equivalents).
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Heat the reaction mixture under solvent-free conditions at 120 °C for approximately 1 hour.
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Monitor the reaction by TLC for the formation of the product.
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After completion, cool the reaction mixture and proceed with purification.
Method B: Using Manganese Dioxide (MnO₂)[2][3]
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Suspend the crude monoimine intermediate in a suitable solvent (e.g., dichloromethane or chloroform).
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Add an excess of activated manganese dioxide (e.g., 5-10 equivalents).
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Reflux the mixture for several hours, monitoring the reaction progress by TLC.
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Upon completion, filter the hot reaction mixture to remove the MnO₂.
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Wash the filter cake with hot solvent.
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Combine the filtrates and remove the solvent under reduced pressure to obtain the crude product.
Purification (General Procedure)
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The crude product can be purified by column chromatography on silica gel, using a suitable eluent system (e.g., a mixture of hexane and ethyl acetate).
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Alternatively, recrystallization from a suitable solvent (e.g., ethanol, acetonitrile, or a mixture of solvents) can be employed to obtain the pure this compound.
Visualizations
Experimental Workflow for Synthesis
Caption: A general workflow for the synthesis of this compound.
Troubleshooting Logic Diagram
Caption: A logical diagram for troubleshooting low yield in the synthesis.
References
- 1. mdpi.com [mdpi.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Regioselective Synthesis of 2-Aryl-5-cyano-1-(2-hydroxyaryl)-1H-imidazole-4-carboxamides Self-Assisted by a 2-Hydroxyaryl Group - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Revisiting the Reaction Between Diaminomaleonitrile and Aromatic Aldehydes: a Green Chemistry Approach - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 2-phenyl-1H-imidazole-4,5-dicarbonitrile
Welcome to the technical support center for the synthesis of 2-phenyl-1H-imidazole-4,5-dicarbonitrile. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to common challenges encountered during this synthetic process.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis of this compound, offering potential causes and solutions in a clear question-and-answer format.
Q1: My initial condensation reaction between diaminomaleonitrile (DAMN) and benzaldehyde is giving a low yield of the desired monoimine intermediate. What are the possible reasons and how can I optimize this step?
A1: Low yields in the initial condensation step can be attributed to several factors. Here is a troubleshooting guide to improve the formation of the (2Z)-2-Amino-3-{[(1E)-(phenyl)methylene]-amino}but-2-enedinitrile intermediate:
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Reaction Conditions: The choice of solvent and catalyst can significantly impact the reaction outcome. While traditional methods often use methanol, greener alternatives like water or solvent-free conditions have been explored.
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Stoichiometry: The molar ratio of reactants is crucial. An excess of the aldehyde is sometimes used to drive the reaction towards the product.
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Reaction Time and Temperature: Inadequate reaction time or suboptimal temperature can lead to incomplete conversion.
Troubleshooting & Optimization:
| Parameter | Recommendation | Potential Impact on Yield |
| Solvent | Consider using water as a solvent or solvent-free conditions. These methods have been reported to provide good to excellent yields and are environmentally friendly. | Can improve yield and simplify work-up procedures. |
| Catalyst | This reaction is often carried out without a catalyst. However, for aldehydes with strong electron-withdrawing groups, acid catalysis might be necessary. | For benzaldehyde, a catalyst is generally not required. |
| Stoichiometry | Use a slight excess of benzaldehyde. | Helps to ensure complete consumption of the diaminomaleonitrile. |
| Temperature | For solvent-free reactions, gentle heating (e.g., 60-80°C) can be beneficial. In solution, the reaction is often run at room temperature or with gentle heating. | Optimizing temperature can increase the reaction rate and drive the equilibrium towards the product. |
| Monitoring | Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time. | Prevents premature work-up and ensures maximum conversion. |
Q2: I am observing an unexpected side product in my reaction mixture. What are the common impurities I should be aware of during the synthesis of this compound?
A2: Several side products can potentially form during the multi-step synthesis. Below is a summary of common impurities and their likely origins:
| Side Product/Impurity | Potential Origin | Recommended Action |
| Unreacted Diaminomaleonitrile (DAMN) | Incomplete reaction during the initial condensation step. | Optimize reaction conditions (time, temperature, stoichiometry) as described in Q1. Purify the monoimine intermediate before proceeding. |
| Unreacted Benzaldehyde | Use of a large excess of benzaldehyde in the initial step. | Remove by washing the crude product with a non-polar solvent in which benzaldehyde is soluble. |
| Diimine of Diaminomaleonitrile | While generally not favored, it could potentially form under certain conditions. Studies have shown that the formation of the monoimine deactivates the second amino group, making diimine formation unlikely. | Characterize the side product carefully to confirm its identity. If confirmed, adjusting stoichiometry and reaction conditions may be necessary. |
| Partially Hydrolyzed Products (e.g., amides, carboxylic acids) | If the reaction is carried out in the presence of water for extended periods or under harsh pH conditions, the nitrile groups can undergo hydrolysis. | Use anhydrous solvents if hydrolysis is a major issue. Control the pH and reaction time carefully. |
| Pyrazine Derivatives | Diaminomaleonitrile is a known precursor for pyrazines. Self-condensation or reaction with other intermediates could potentially lead to pyrazine byproducts, although this is less common in this specific synthesis. | Characterize the byproduct to confirm its structure. Modification of the reaction sequence or purification may be needed. |
| Over-oxidation Products | During the final oxidation step to form the imidazole ring, other parts of the molecule could be oxidized if the conditions are too harsh. | Use a mild oxidizing agent and carefully control the reaction temperature and time. Monitor the reaction closely by TLC. |
| Incompletely Cyclized Intermediate | The monoimine intermediate may not fully cyclize to the imidazole ring. | Ensure sufficient heating and/or appropriate catalyst for the cyclization step. |
Q3: The final oxidation and cyclization step to form the imidazole ring is proving to be problematic. What are the key parameters to control?
A3: The oxidative cyclization of the monoimine intermediate is a critical step where side reactions can occur. Careful control of the reaction conditions is essential for a successful outcome.
Experimental Workflow for Oxidative Cyclization:
Caption: Key components of the oxidative cyclization step.
Key Parameters to Control:
-
Choice of Oxidizing Agent: Various oxidizing agents can be used, such as manganese dioxide (MnO2), copper(II) salts, or even air/oxygen under specific catalytic conditions. The choice of oxidant will influence the reaction rate and selectivity.
-
Solvent: High-boiling point solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are often used to facilitate the higher temperatures required for cyclization.
-
Temperature: This is a critical parameter. Insufficient heat may lead to incomplete cyclization, while excessive heat can cause degradation or the formation of undesired side products. The optimal temperature needs to be determined experimentally.
-
Atmosphere: For air/oxygen-mediated oxidations, ensuring a consistent supply of the oxidant is important. For other oxidizing agents, performing the reaction under an inert atmosphere (e.g., nitrogen or argon) might be necessary to prevent unwanted side reactions.
Troubleshooting Common Issues:
| Issue | Possible Cause | Suggested Solution |
| Low conversion to imidazole | Insufficient temperature or reaction time. Ineffective oxidizing agent. | Gradually increase the reaction temperature and monitor by TLC. Screen different oxidizing agents. |
| Formation of dark, tarry byproducts | Decomposition at high temperatures. | Lower the reaction temperature and extend the reaction time. Consider a milder oxidizing agent. |
| Multiple spots on TLC | Formation of various side products due to non-selective oxidation or side reactions. | Optimize the amount of oxidizing agent. Purify the monoimine intermediate before this step to remove any impurities that might interfere. |
Q4: What is a recommended protocol for the synthesis of this compound?
A4: While specific conditions can vary, a general two-step protocol is outlined below. Researchers should optimize the parameters based on their specific laboratory conditions and available reagents.
Step 1: Synthesis of (2Z)-2-Amino-3-{[(1E)-(phenyl)methylene]-amino}but-2-enedinitrile
Caption: Workflow for the synthesis of the monoimine intermediate.
Methodology:
-
Dissolve diaminomaleonitrile in a suitable solvent (e.g., methanol or water).
-
Add benzaldehyde (typically 1.0 to 1.2 equivalents) to the solution.
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60°C).
-
Monitor the reaction by TLC until the starting material (DAMN) is consumed.
-
The product often precipitates from the reaction mixture upon cooling. Isolate the solid by filtration and wash with a cold solvent to remove unreacted benzaldehyde.
Step 2: Oxidative Cyclization to this compound
Caption: Workflow for the final oxidative cyclization step.
Methodology:
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Suspend the monoimine intermediate in a high-boiling point solvent such as DMF.
-
Add an oxidizing agent (e.g., activated manganese dioxide, typically in excess).
-
Heat the reaction mixture to reflux and monitor the progress by TLC.
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Upon completion, cool the reaction mixture and filter to remove the solid oxidant.
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Remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or acetonitrile) or by column chromatography on silica gel.
Disclaimer: The information provided in this technical support center is intended for guidance and informational purposes only. Researchers should always adhere to standard laboratory safety practices and conduct their own risk assessments before undertaking any chemical synthesis.
troubleshooting low yield in imidazole synthesis from benzil
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of imidazoles from benzil, specifically focusing on the Radziszewski reaction for the preparation of 2,4,5-triphenylimidazole (lophine).
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis, offering practical solutions and preventative measures.
Q1: My reaction yield is significantly lower than expected. What are the most common causes?
A1: Low yields in the synthesis of 2,4,5-triphenylimidazole are a frequent issue and can stem from several factors:
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Incomplete Reaction: The reaction may not have proceeded to completion. It is crucial to monitor the reaction's progress, for instance by using Thin Layer Chromatography (TLC), to ensure the starting materials have been consumed before stopping the reaction.[1] Reaction times can vary significantly, from a few minutes with microwave assistance to several hours with conventional heating.[1][2]
-
Suboptimal Reaction Temperature: Temperature plays a critical role. While some protocols use reflux in glacial acetic acid (around 100-120°C), others may employ solvent-free conditions at higher temperatures (e.g., 100-150°C).[3][4] Excessive heat can promote side reactions, while insufficient heat will lead to an incomplete reaction. The optimal temperature will depend on the specific reactants and solvent system used.
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Purity of Reagents: The purity of benzil, benzaldehyde, and ammonium acetate is crucial. Impurities can lead to the formation of undesired byproducts and lower the yield of the desired imidazole.
-
Inappropriate Stoichiometry: The molar ratio of the reactants is important. While a 1:1 molar ratio of benzil to benzaldehyde is common, an excess of ammonium acetate is often used to act as both a reactant (ammonia source) and a catalyst.[5] Some studies have shown that increasing the amount of ammonium acetate can accelerate the reaction and improve yields.
-
Inefficient Purification: Significant product loss can occur during the work-up and purification steps. This includes incomplete precipitation, loss during filtration, or co-elution with impurities during chromatography.
Q2: I am observing a significant amount of a byproduct. What could it be and how can I minimize it?
A2: A common side reaction in the Radziszewski synthesis is the formation of oxazole derivatives. This can be mitigated by ensuring a sufficient excess of the ammonia source (ammonium acetate). The reaction mechanism involves the formation of a diimine intermediate from the dicarbonyl compound (benzil) and ammonia; if ammonia concentration is too low, other reaction pathways may be favored.
Q3: How can I effectively purify the crude 2,4,5-triphenylimidazole?
A3: Purification of the final product is critical for obtaining a high-purity compound. Common methods include:
-
Recrystallization: This is a widely used technique. Solvents such as ethanol or methanol are often effective for recrystallizing 2,4,5-triphenylimidazole.[6][7] The process involves dissolving the crude product in a minimum amount of hot solvent and allowing it to cool slowly to form crystals, leaving impurities in the solution.
-
Washing: After precipitation or filtration, washing the solid product with a suitable solvent, like toluene, can help remove unreacted starting materials and byproducts.[6]
-
Column Chromatography: For very impure samples or to separate closely related compounds, silica gel column chromatography can be employed. The choice of eluent system is critical for good separation.[1]
Q4: Can the reaction conditions be modified to improve yield and reduce reaction time?
A4: Yes, several modifications to the classical approach have been shown to improve outcomes:
-
Microwave-Assisted Synthesis (MWAS): This technique can dramatically reduce reaction times from hours to minutes and often leads to higher yields compared to conventional heating.[1]
-
Use of Catalysts: While ammonium acetate can act as a catalyst, various other catalysts have been employed to enhance the reaction rate and yield. These include Brønsted acids (e.g., lactic acid, boric acid), Lewis acids, and solid-supported catalysts.[8] For instance, using diethyl ammonium hydrogen phosphate as a catalyst in solvent-free conditions has been reported to give excellent yields in a very short time.[5] Molecular iodine has also been used as an inexpensive and effective catalyst under solvent-free conditions.[9]
-
Solvent-Free Conditions: Performing the reaction without a solvent, often with microwave irradiation or grinding, is an environmentally friendly approach that can lead to high yields.[4][10]
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Solvent Choice: The choice of solvent can significantly influence the reaction yield. While glacial acetic acid is commonly used, other solvents or solvent mixtures, like ethanol-water, have been optimized to achieve higher yields.[10]
Data Presentation: Yield Comparison
The following table summarizes the reported yields for the synthesis of 2,4,5-triphenylimidazole under various conditions.
| Catalyst | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| Glacial Acetic Acid | Glacial Acetic Acid | 100 (Reflux) | 3-4 h | Not specified | [3] |
| None (Microwave) | Solvent-free | N/A | 1-2 min | "Satisfactory" | [1] |
| Diethyl Ammonium Hydrogen Phosphate | Solvent-free | 100 | Short | Excellent | [5] |
| Lactic Acid | Not specified | 160 | Not specified | 92 | [8] |
| Boric Acid (Ultrasound) | Aqueous media | Room Temp | 40-70 min | Quantitative | [8] |
| Sodium Dihydrogen Phosphate | Solvent-free | 120 | 25-45 min | 98-99 | [4] |
| Molecular Iodine | Solvent-free | Not specified | Not specified | High | [9] |
| H₂SO₄·SiO₂ | Solvent-free | 110 | 1 h | 90 | [11] |
| Taurine | Ethanol-Water (1:1) | Reflux | Not specified | 90 | [10] |
Experimental Protocols
Below are detailed methodologies for the synthesis of 2,4,5-triphenylimidazole (lophine).
Protocol 1: Conventional Synthesis in Glacial Acetic Acid
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Reactant Preparation: In a round-bottom flask, combine benzil (1.0 g, 1 equivalent), ammonium acetate (1.0 g), benzaldehyde (2.0 mL), and glacial acetic acid (2.0 mL).[6]
-
Reaction: Set up a reflux condenser and heat the reaction mixture in a water bath at 100°C for 3-4 hours. The completion of the reaction is often indicated by the formation of a dark orange colored solution.[3]
-
Work-up:
-
Purification:
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Filter the crude product using suction filtration.
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Wash the solid with toluene.
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Recrystallize the product from methanol to obtain pure 2,4,5-triphenylimidazole.[6]
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Protocol 2: Microwave-Assisted Solvent-Free Synthesis
-
Reactant Preparation: In a borosilicate beaker, place an equimolar mixture of benzil (e.g., 0.02 mole), benzaldehyde (e.g., 0.02 mole), and a slight excess of ammonium acetate (e.g., 0.07 mole).[1]
-
Reaction: Thoroughly mix the reactants with a glass rod and irradiate the mixture in a microwave oven for 1-2 minutes.[1]
-
Work-up and Purification:
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Allow the reaction mixture to cool to room temperature.
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The resulting solid can be purified by recrystallization from a suitable solvent like an ethanol/water mixture.
-
Mandatory Visualizations
Caption: Troubleshooting workflow for low yield in imidazole synthesis.
Caption: General experimental workflow for imidazole synthesis and purification.
References
- 1. ijpsjournal.com [ijpsjournal.com]
- 2. ijcrt.org [ijcrt.org]
- 3. Synthesis of triphenyl imidazole | PDF [slideshare.net]
- 4. thieme-connect.com [thieme-connect.com]
- 5. Synthesis of 2,4,5-Triphenyl Imidazole Derivatives Using Diethyl Ammonium Hydrogen Phosphate as Green, Fast and Reusable Catalyst [pubs.sciepub.com]
- 6. ijcrt.org [ijcrt.org]
- 7. scialert.net [scialert.net]
- 8. ijprajournal.com [ijprajournal.com]
- 9. Synthesize novel derivatives of 2,4,5-triphenylimidazole. [wisdomlib.org]
- 10. nano-ntp.com [nano-ntp.com]
- 11. sctunisie.org [sctunisie.org]
Technical Support Center: Optimization of Imidazole Synthesis
Welcome to the technical support center for the optimization of reaction conditions for imidazole synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges in your experimental work.
Frequently Asked Questions (FAQs)
Q1: My Debus-Radziszewski reaction is resulting in a low yield. What are the most common causes and how can I improve it?
A1: Low yields in the Debus-Radziszewski synthesis are a frequent issue.[1][2] Key factors to consider for optimization include:
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Catalyst Selection: While the reaction can proceed without a catalyst, yields are often poor. The use of acid or base catalysts is highly recommended to improve reaction efficiency.[3]
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Reaction Temperature and Time: Optimal temperature is critical. Many of these reactions require reflux temperatures to proceed efficiently. It is advisable to monitor the reaction's progress using Thin Layer Chromatography (TLC) to determine the ideal reaction time.[1][2]
-
Solvent Choice: The solvent plays a crucial role in the solubility of reactants and the overall reaction rate. While ethanol is commonly used, other solvents or even solvent-free conditions, particularly with microwave assistance, have been shown to provide excellent yields.[1][3][4]
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Ammonia Source: A significant molar excess of the ammonia source, such as ammonium acetate, can favor the desired diimine intermediate formation, thus reducing the likelihood of side reactions.[2][5]
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Microwave Irradiation: The use of microwave-assisted synthesis can lead to a significant reduction in reaction times and an improvement in yields when compared to conventional heating methods.[1][3]
Q2: I am observing a significant amount of a byproduct in my reaction. What is it likely to be and how can I prevent its formation?
A2: A common byproduct in the Radziszewski synthesis is an oxazole derivative.[5] This occurs due to a competing reaction pathway. To minimize the formation of this byproduct, you can:
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Use an Excess of Ammonia: Employing a large molar excess of ammonia or ammonium acetate relative to the aldehyde and dicarbonyl compound shifts the equilibrium towards the formation of the diimine intermediate required for imidazole synthesis.[2][5]
-
Control the Order of Addition: Consider a slow addition of the aldehyde to the mixture of the dicarbonyl compound and the ammonia source. This ensures that the aldehyde reacts with the pre-formed diimine intermediate, favoring the desired reaction pathway.[5]
Q3: My imidazole derivative is difficult to purify. What are some common challenges and how can I address them?
A3: Purification of imidazole derivatives can be challenging due to their polarity and basicity. Common issues include:
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Co-elution with Starting Materials: If your product is co-eluting with impurities during column chromatography, you may need to optimize the mobile phase. Experiment with different solvent systems, such as ethyl acetate/hexane or dichloromethane/methanol, and consider using a gradient elution.[6]
-
Significant Tailing on Silica Gel Column: The basic nature of the imidazole ring can cause strong interactions with the acidic silica gel, leading to tailing. Adding a small amount of a basic modifier like triethylamine (0.1-1%) to your eluent can significantly improve the peak shape.[6]
-
High Water Solubility: Some imidazole derivatives are highly soluble in water, making extraction and precipitation difficult. If your compound does not precipitate upon neutralization, you may need to perform a back-extraction into an organic solvent.[6]
-
Emulsion Formation During Extraction: Emulsions can form during acid-base extraction. To break an emulsion, you can try adding a saturated aqueous solution of sodium chloride (brine), gently swirling instead of shaking, or filtering the mixture through Celite.[6]
Q4: My polar imidazole derivative will not crystallize. What steps can I take to induce crystallization?
A4: Difficulty in crystallization is a common issue with polar compounds. Here are several techniques to induce crystal formation:
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Induce Nucleation:
-
Increase Supersaturation:
-
Optimize the Solvent System:
-
Anti-solvent Addition: If your compound is dissolved in a "good" solvent, slowly add a miscible "anti-solvent" (one in which your compound is poorly soluble) until the solution becomes slightly turbid.[7]
-
Troubleshooting Guides
Issue 1: Low Reaction Yield
This guide provides a systematic approach to troubleshooting low yields in imidazole synthesis.
Issue 2: Purification Challenges
This guide addresses common problems encountered during the purification of imidazole derivatives.
Data Presentation
Table 1: Comparative Analysis of Catalysts for 2,4,5-Trisubstituted Imidazole Synthesis
| Catalyst | Catalyst Loading | Temperature (°C) | Reaction Time | Yield (%) | Reusability (Cycles) | Solvent |
| CuI | 15 mol% | Reflux | 20 min | 95 | Not Reported | Butanol |
| CuCl₂·2H₂O | 10 mol% | Microwave (300W) | 12 min | 92 | Not Reported | Solvent-free |
| Co₃O₄ Nanoparticles | - | Ultrasonic Irradiation | - | High | 5 | - |
| MIL-101(Cr) | 5 mg | 120 | 10 min | 95 | 5 | Solvent-free |
| Fe₃O₄ Nanoparticles | 15 mol% | 50 | 5 h | High | Yes | Solvent-free |
| Fe₃O₄@chitosan | - | Reflux | - | Excellent | 6 | Ethanol |
| ZSM-11 Zeolite | - | - | 48 h | Excellent | 5 | Solvent-free |
Data compiled from various sources.[8]
Table 2: Influence of Solvent on the Yield of 2,4,5-Triaryl-1H-imidazoles
| Solvent | Temperature (°C) | Reaction Time (min) | Yield (%) |
| Ethanol-Water (1:1) | Reflux | - | 90 |
| Butanol | Reflux | 20 | 85 |
| Ethanol | Reflux | 70 | 76 |
| Methanol | 65 | 90 | 74 |
| Acetonitrile | Reflux | 90 | 68 |
| Toluene | 110 | - | 67 |
| Chlorobenzene | 120 | - | 56 |
| Water | Reflux | 90 | 10 |
Data compiled from various sources.[4][9]
Experimental Protocols
Protocol 1: Debus-Radziszewski Synthesis of 2,4,5-Triphenylimidazole
This protocol describes a classical one-pot condensation reaction.[10]
Materials:
-
Benzil (1.0 eq)
-
Benzaldehyde (1.0 eq)
-
Ammonium acetate (10.0 eq)
-
Glacial Acetic Acid
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, combine benzil, benzaldehyde, and ammonium acetate.
-
Add glacial acetic acid as the solvent.
-
Heat the mixture to reflux with stirring for 1-2 hours.
-
Monitor the reaction progress by TLC.
-
After completion, allow the reaction mixture to cool to room temperature.
-
Pour the cooled mixture into a beaker of water to precipitate the product.
-
Collect the solid product by vacuum filtration.
-
Wash the collected solid with water.
-
Recrystallize the crude product from ethanol to obtain pure 2,4,5-triphenylimidazole.
Protocol 2: Microwave-Assisted Synthesis of Trisubstituted Imidazoles
This protocol outlines a rapid and efficient synthesis using microwave irradiation.
Materials:
-
Aldehyde (1 mmol)
-
Benzil (1 mmol)
-
Ammonium acetate (excess)
-
Catalyst (e.g., p-toluenesulfonic acid, 20 mol%) (Optional)
-
Ethanol (as solvent, if not solvent-free)
Procedure:
-
In a microwave-safe reaction vessel, combine the aldehyde, benzil, and ammonium acetate.
-
If using a catalyst and/or solvent, add them to the vessel.
-
Seal the vessel and place it in the microwave reactor.
-
Irradiate the mixture at a specified temperature (e.g., 120°C) and time (e.g., 5-30 minutes), as optimized for the specific substrates.[11][12]
-
Monitor the reaction progress by TLC.
-
After the reaction is complete, cool the vessel to room temperature.
-
Pour the reaction mixture into an ice-water mixture.
-
Collect the precipitated product by filtration.
-
Wash the product with water and dry.
-
If necessary, purify the product further by column chromatography or recrystallization.
Protocol 3: Purification by Acid-Base Extraction
This protocol is for the purification of a basic N-alkylated imidazole from neutral organic impurities.[6]
Procedure:
-
Dissolution: Dissolve the crude reaction mixture in an organic solvent that is immiscible with water (e.g., 50 mL of dichloromethane or ethyl acetate).
-
Acidic Wash:
-
Transfer the organic solution to a separatory funnel.
-
Add an equal volume of a dilute aqueous acid (e.g., 50 mL of 1 M HCl).
-
Stopper the funnel and shake vigorously, venting frequently.
-
Allow the layers to separate. The protonated imidazole will move to the aqueous layer.
-
Drain the lower aqueous layer into a clean flask.
-
-
Neutralization and Back-Extraction:
-
Cool the combined acidic aqueous extracts in an ice bath.
-
Slowly add a base (e.g., 1 M NaOH or a saturated NaHCO₃ solution) with stirring until the solution is basic (check with pH paper).
-
If the neutral imidazole derivative precipitates and is insoluble in water, collect it by vacuum filtration.
-
If the product is water-soluble or oils out, extract the neutralized aqueous solution with several portions of an organic solvent (e.g., 3 x 30 mL of dichloromethane).
-
-
Drying and Solvent Removal:
-
Combine the organic extracts from the back-extraction.
-
Dry the organic solution over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
-
Filter off the drying agent and remove the solvent under reduced pressure to yield the purified N-alkylated imidazole.
-
Protocol 4: General Procedure for Column Chromatography
This protocol provides a general guideline for the purification of imidazole derivatives using flash column chromatography.[6][7]
Procedure:
-
Solvent System Selection: Use TLC to determine an appropriate solvent system that gives the target compound an Rf value of approximately 0.2-0.4.
-
Column Packing:
-
Choose an appropriately sized column based on the amount of crude material.
-
Pack the column with silica gel as a slurry in the initial, least polar mobile phase.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of the mobile phase.
-
Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the compound onto a small amount of silica gel, evaporating the solvent, and then loading the dry powder onto the top of the column.
-
-
Elution:
-
Begin elution with the selected mobile phase.
-
If using a gradient, gradually increase the polarity of the mobile phase.
-
Collect fractions and monitor them by TLC.
-
-
Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure.
Protocol 5: Recrystallization of a Solid Imidazole Derivative
This protocol outlines the purification of a solid imidazole derivative by recrystallization.[6][7]
Procedure:
-
Solvent Selection:
-
Place a small amount of the crude solid in a test tube.
-
Add a few drops of a potential solvent. An ideal solvent will dissolve the compound poorly at room temperature but well when heated.
-
-
Dissolution:
-
Place the crude solid in an Erlenmeyer flask.
-
Add the minimum amount of the hot recrystallization solvent to completely dissolve the solid.
-
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration of the dissolved sample.
-
Crystallization:
-
Cover the flask and allow the solution to cool slowly to room temperature, followed by cooling in an ice bath to maximize crystal formation.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of the cold recrystallization solvent.
-
Dry the crystals to a constant weight.
-
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. nano-ntp.com [nano-ntp.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. people.chem.umass.edu [people.chem.umass.edu]
- 10. benchchem.com [benchchem.com]
- 11. Microwave assisted, sequential two-step, one-pot synthesis of novel imidazo[1,2-a]pyrimidine containing tri/tetrasubstituted imidazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
Technical Support Center: Synthesis of 2-phenyl-1H-imidazole-4,5-dicarbonitrile
Welcome to the Technical Support Center for the synthesis of 2-phenyl-1H-imidazole-4,5-dicarbonitrile. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on catalyst selection, experimental protocols, and troubleshooting common issues encountered during this synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic route for this compound?
The most common and direct route for the synthesis of this compound is the condensation reaction between diaminomaleonitrile (DAMN) and benzaldehyde. This reaction involves the formation of the imidazole ring through the reaction of the amino groups of DAMN with the aldehyde.
Q2: Is a catalyst always necessary for this synthesis?
Not always. The reaction between diaminomaleonitrile (DAMN) and aromatic aldehydes can proceed without a catalyst to form an intermediate monoimine, particularly when using water as a solvent or under solvent-free conditions.[1] However, to facilitate the subsequent cyclization and dehydration to form the imidazole ring and to improve reaction rates and yields, a catalyst is often employed. For aldehydes with strong electron-withdrawing groups, an acid catalyst may be required.[1]
Q3: What types of catalysts are commonly used for this type of imidazole synthesis?
While specific comparative studies for this compound are not extensively documented, analogous imidazole syntheses utilize a range of catalysts. These can be broadly categorized as:
-
Acid Catalysts: Brønsted acids like glacial acetic acid and Lewis acids are commonly used to catalyze the condensation and cyclization steps.
-
Base Catalysts: Organic bases such as triethylamine or inorganic bases can be employed, particularly in related imidazole syntheses.
-
Heterogeneous Catalysts: Solid-supported catalysts and nanoparticles (e.g., ZnO nanoparticles) offer advantages in terms of ease of separation and potential for reuse.[2]
-
Green Catalysts: Bio-based catalysts, such as lemon peel powder (LPP), have been shown to be effective in the synthesis of related triaryl imidazoles, offering an environmentally friendly alternative.
Q4: What are the typical reaction conditions?
Reaction conditions can vary depending on the chosen catalyst and solvent. Generally, the reaction is carried out at elevated temperatures, often under reflux, to drive the condensation and cyclization to completion. Solvent choice can range from polar protic solvents like ethanol to aprotic solvents or even solvent-free conditions.
Troubleshooting Guide
This guide addresses common problems encountered during the synthesis of this compound.
| Problem | Potential Cause | Troubleshooting Steps |
| Low or No Product Yield | Incomplete Reaction: The reaction may not have reached completion due to insufficient reaction time or temperature. | - Monitor the reaction progress using Thin Layer Chromatography (TLC).- Increase the reaction time or temperature cautiously, while monitoring for byproduct formation. |
| Suboptimal Catalyst: The chosen catalyst may not be effective, or the catalyst loading may be too low. | - Screen different types of catalysts (acidic, basic, heterogeneous).- Optimize the catalyst loading. For instance, in related syntheses, catalyst concentrations are a critical parameter. | |
| Poor Quality Reagents: Impurities in diaminomaleonitrile or benzaldehyde can inhibit the reaction or lead to side products. | - Use high-purity, freshly opened, or purified starting materials. | |
| Presence of Multiple Spots on TLC (Impure Product) | Side Reactions: The formation of byproducts is a common issue in imidazole synthesis. A likely side product is the intermediate monoimine from the initial condensation of one amino group of DAMN with benzaldehyde. | - Adjust the stoichiometry of the reactants. An excess of one reactant may favor the desired product.- Modify the reaction temperature, as higher temperatures can sometimes lead to more side products. |
| Incomplete Cyclization: The intermediate Schiff base may not have fully cyclized to form the imidazole ring. | - Increase the reaction time or temperature.- Consider adding a dehydrating agent to remove water formed during the reaction, which can drive the equilibrium towards the cyclized product. | |
| Difficulty in Product Isolation and Purification | Product Solubility: The product may be soluble in the work-up solvent, leading to losses. | - Carefully select the solvent for extraction and washing based on the product's polarity.- If the product precipitates from the reaction mixture, ensure complete precipitation by cooling the mixture before filtration. |
| Co-precipitation of Impurities: Impurities may crystallize along with the desired product. | - Recrystallization from a suitable solvent system is a common and effective purification method.[3] Experiment with different solvents or solvent mixtures to find the optimal conditions for obtaining pure crystals. |
Catalyst Selection and Performance
While specific quantitative data for a range of catalysts for the synthesis of this compound is limited in the readily available literature, the following table provides a general comparison of catalyst types used in analogous imidazole syntheses. Researchers should consider these as a starting point for catalyst screening and optimization for their specific application.
| Catalyst Type | Examples | Typical Reaction Conditions | Advantages | Disadvantages |
| Homogeneous Acid | Glacial Acetic Acid, Lewis Acids (e.g., InCl₃·3H₂O) | Reflux in a suitable solvent (e.g., ethanol) | Readily available, effective for many substrates. | Can be difficult to remove from the reaction mixture, may require neutralization during workup. |
| Homogeneous Base | Triethylamine, K₂CO₃ | Elevated temperatures in a suitable solvent. | Can be effective for specific substrates. | May promote side reactions, requires careful control of stoichiometry. |
| Heterogeneous | ZnO nanoparticles, Polymer-supported acids | Elevated temperatures in a suitable solvent. | Easy to separate from the reaction mixture, reusable. | May have lower activity compared to homogeneous catalysts, potential for leaching. |
| Green/Bio-catalyst | Lemon Peel Powder (LPP) | 70°C in ethanol | Environmentally friendly, inexpensive, simple work-up. | May have limited substrate scope, catalyst activity can vary. |
Experimental Protocols
Below is a general experimental protocol for the synthesis of this compound. This should be considered a starting point and may require optimization.
Materials:
-
Diaminomaleonitrile (DAMN)
-
Benzaldehyde
-
Selected Catalyst (e.g., glacial acetic acid)
-
Solvent (e.g., Ethanol)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve diaminomaleonitrile (1.0 eq.) in the chosen solvent.
-
Add benzaldehyde (1.0 - 1.2 eq.) to the solution.
-
Add the selected catalyst in an appropriate amount (e.g., catalytic amount of glacial acetic acid).
-
Heat the reaction mixture to reflux and maintain the temperature for a specified time (monitor by TLC).
-
After completion of the reaction (as indicated by TLC), cool the reaction mixture to room temperature.
-
If a precipitate forms, collect the solid by filtration and wash it with a suitable cold solvent.
-
If no precipitate forms, remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization from an appropriate solvent (e.g., ethanol, acetone) to obtain pure this compound.[2][3]
Visualizations
Logical Workflow for Catalyst Selection
A decision-making workflow for selecting a suitable catalyst.
Troubleshooting Flowchart for Low Product Yield
References
Technical Support Center: Purification of Crude 2-Phenyl-1H-imidazole-4,5-dicarbonitrile
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-phenyl-1H-imidazole-4,5-dicarbonitrile. Here, you will find detailed information on removing impurities from the crude product.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of impurities I might encounter in my crude this compound?
While specific impurities can vary based on the exact synthetic route, common contaminants in syntheses involving the condensation of diaminomaleonitrile and benzaldehyde may include:
-
Unreacted Starting Materials: Residual diaminomaleonitrile and benzaldehyde.
-
Reaction Intermediates: Incomplete cyclization can lead to the presence of mono-imine intermediates.[1] The reaction of diaminomaleonitrile with aromatic aldehydes is known to selectively form monoimines, which may persist if the reaction does not go to completion.[1]
-
Side Products: Oxidation or degradation products may form, especially if the reaction is carried out at elevated temperatures or exposed to air for extended periods.
-
Residual Solvents: Solvents used in the synthesis and work-up, such as ethanol or acetic acid, may be present in the crude product.
Q2: My crude product has a strong almond-like smell. What is this and how can I remove it?
An almond-like smell is characteristic of benzaldehyde, one of the starting materials. Its presence indicates an incomplete reaction or inefficient removal during work-up. To remove residual benzaldehyde, you can wash the crude solid with a non-polar solvent in which this compound has low solubility, such as cold hexane or diethyl ether.
Q3: After initial precipitation, my product is a brownish or yellowish powder, but the literature reports a white solid. What causes the color and how can I decolorize it?
The color is likely due to polymeric or oxidized side products. These colored impurities can often be removed by recrystallization with the addition of activated charcoal. The charcoal adsorbs the colored impurities, which can then be removed by hot filtration.
Q4: I performed a recrystallization, but my yield is very low. What are some common reasons for this?
Low recovery after recrystallization can be due to several factors:
-
Using too much solvent: The product may be partially soluble in the recrystallization solvent even at low temperatures. Use the minimum amount of hot solvent required to fully dissolve the crude product.
-
Cooling the solution too quickly: Rapid cooling can lead to the formation of small, impure crystals and trap impurities. Allow the solution to cool slowly to room temperature before placing it in an ice bath.
-
The chosen solvent is not ideal: The product might have significant solubility in the solvent at room temperature. A solvent screen to find a solvent with high solubility at high temperatures and low solubility at low temperatures is recommended.
-
Premature crystallization: If the solution cools too much during hot filtration to remove insoluble impurities, the product may crystallize on the filter paper. Ensure the filtration apparatus is pre-heated.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Persistent Impurities After Recrystallization | - Impurity has similar solubility to the product.- Co-crystallization of the impurity with the product. | - Try a different recrystallization solvent or a binary solvent system (e.g., ethanol/water, acetone/hexane).- Perform column chromatography for more efficient separation. |
| Oily Product Instead of Crystals | - Presence of low-melting point impurities.- The product itself is "oiling out" of the solution. | - Try dissolving the oil in a small amount of a good solvent and then adding a poor solvent dropwise to induce crystallization.- Scratch the inside of the flask with a glass rod to provide a surface for crystal nucleation. |
| Multiple Spots on TLC After Purification | - Incomplete separation of impurities.- Degradation of the product on the TLC plate (if using a very acidic or basic mobile phase). | - Optimize the mobile phase for column chromatography to achieve better separation between the product and impurity spots.- Neutralize the TLC plate by running it in a neutral solvent system before spotting your compound. |
Quantitative Data
Due to the limited availability of specific quantitative data in the literature for the purification of this compound, the following table provides an illustrative example of expected purity improvements with different purification techniques. Actual results may vary depending on the initial purity of the crude product and the specific experimental conditions.
| Purification Method | Starting Purity (Illustrative) | Final Purity (Illustrative) | Typical Yield |
| Single Recrystallization (Ethanol) | 85% | 95-97% | 70-85% |
| Recrystallization with Charcoal Treatment | 85% (colored) | >97% (colorless) | 65-80% |
| Column Chromatography (Silica Gel) | 70% | >99% | 50-70% |
Experimental Protocols
Protocol 1: Recrystallization from Ethanol
Objective: To remove common impurities by recrystallization.
Methodology:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of ethanol and heat the mixture to reflux with stirring until the solid completely dissolves.
-
If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to reflux for 5-10 minutes.
-
Perform a hot filtration through a pre-heated funnel with fluted filter paper to remove the charcoal and any other insoluble impurities.
-
Allow the filtrate to cool slowly to room temperature.
-
Once crystals begin to form, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Collect the crystals by vacuum filtration, washing with a small amount of cold ethanol.
-
Dry the purified crystals in a vacuum oven.
Protocol 2: Column Chromatography
Objective: To separate the target compound from closely related impurities.
Methodology:
-
Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).
-
Column Packing: Pour the slurry into a chromatography column and allow the silica to settle, ensuring an even and compact bed. Add a thin layer of sand on top of the silica gel.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent. Adsorb this solution onto a small amount of silica gel and evaporate the solvent. Carefully add the dried silica with the adsorbed product to the top of the column.
-
Elution: Begin elution with a non-polar mobile phase (e.g., hexane/ethyl acetate 9:1). Gradually increase the polarity of the mobile phase (e.g., to hexane/ethyl acetate 7:3) to elute the desired compound.
-
Fraction Collection: Collect fractions and monitor the elution by thin-layer chromatography (TLC).
-
Product Isolation: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator.
Protocol 3: High-Performance Liquid Chromatography (HPLC) for Purity Analysis
Objective: To determine the purity of the final product.
Methodology:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid for Mass Spectrometry compatibility.[2]
-
Gradient: Start with a higher concentration of A and gradually increase the concentration of B over time. A typical gradient might be: 0-20 min, 10-90% B; 20-25 min, 90% B; 25-30 min, 10% B.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at a wavelength where the compound has maximum absorbance (determined by UV-Vis spectroscopy).
-
Sample Preparation: Dissolve a small amount of the purified product in the initial mobile phase composition.
-
Analysis: Inject the sample and integrate the peak areas. Purity is calculated as the percentage of the area of the main peak relative to the total area of all peaks.
Visualizations
Caption: General workflow for the purification of this compound.
References
stability issues of 2-phenyl-1H-imidazole-4,5-dicarbonitrile in solution
Disclaimer: Specific stability data for 2-phenyl-1H-imidazole-4,5-dicarbonitrile in various solutions is not extensively available in public literature. The following troubleshooting guide and frequently asked questions are based on general chemical principles for imidazole-containing compounds and molecules with nitrile functional groups. It is highly recommended to perform solution-specific stability studies for your particular application.
Troubleshooting Guide
This guide addresses potential stability issues you might encounter when working with this compound in solution.
| Issue | Potential Cause | Recommended Action |
| Precipitation or cloudiness of the solution upon standing. | The compound may have low solubility in the chosen solvent, or the solution may be supersaturated. Temperature fluctuations can also affect solubility. | - Confirm the solubility of the compound in your specific solvent system. - Consider gentle warming or sonication to redissolve the precipitate. - If the issue persists, consider using a co-solvent or a different solvent system. |
| Discoloration of the solution (e.g., turning yellow or brown). | This may indicate degradation of the compound, potentially due to oxidation, exposure to light (photodegradation), or reaction with impurities in the solvent. | - Prepare fresh solutions and store them protected from light and air (e.g., in amber vials, under an inert atmosphere like nitrogen or argon). - Use high-purity solvents. - Analyze the solution using techniques like UV-Vis spectroscopy or HPLC to identify potential degradation products. |
| Loss of compound potency or unexpected experimental results over time. | The compound may be degrading in the solution. The rate of degradation can be influenced by pH, temperature, and the presence of nucleophiles (e.g., water). The nitrile groups could be susceptible to hydrolysis. | - Perform a stability study to determine the degradation rate under your experimental conditions. - Adjust the pH of the solution to a more neutral range if possible, as strongly acidic or basic conditions can promote hydrolysis of the nitrile groups. - Store stock solutions at low temperatures (e.g., 2-8 °C or -20 °C) as recommended.[1] |
| Appearance of new peaks in analytical chromatograms (e.g., HPLC, LC-MS). | This is a strong indicator of compound degradation. The new peaks represent degradation products. | - Attempt to identify the degradation products using mass spectrometry (MS) and NMR. A common degradation pathway for dinitriles is hydrolysis to the corresponding dicarboxylic acid. - Adjust solution conditions (pH, solvent, temperature) to minimize the formation of these new peaks. |
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for solutions of this compound?
A1: While specific data is limited, general best practices for similar compounds suggest storing solutions at low temperatures (2-8 °C or frozen at -20 °C) and protected from light.[1] The use of amber vials is recommended. For long-term storage, consider storing under an inert atmosphere (nitrogen or argon) to prevent oxidation.
Q2: What solvents are recommended for dissolving this compound?
A2: The choice of solvent will depend on your specific experimental needs. Due to its chemical structure, polar aprotic solvents such as DMSO, DMF, or acetonitrile are likely to be suitable. For aqueous solutions, the use of a co-solvent may be necessary to achieve the desired concentration. Always use high-purity, anhydrous solvents when possible to minimize potential degradation.
Q3: What are the likely degradation pathways for this compound in solution?
A3: A plausible degradation pathway, especially in aqueous solutions, is the hydrolysis of the dicarbonitrile groups to form the corresponding 2-phenyl-1H-imidazole-4,5-dicarboxylic acid. This hydrolysis can be catalyzed by acidic or basic conditions. Other potential degradation pathways could involve oxidation of the imidazole ring.
Q4: How can I monitor the stability of this compound in my experiments?
A4: High-Performance Liquid Chromatography (HPLC) with a UV detector is a robust method for monitoring the purity and concentration of the parent compound over time. The appearance of new peaks would indicate degradation. Liquid Chromatography-Mass Spectrometry (LC-MS) can be used to identify the molecular weights of any degradation products.
Experimental Protocols
General Protocol for Assessing Solution Stability
This protocol outlines a general method for determining the stability of this compound in a specific solvent system.
-
Preparation of Stock Solution:
-
Accurately weigh a known amount of this compound.
-
Dissolve it in the desired solvent to a known concentration (e.g., 1 mg/mL).
-
-
Incubation Conditions:
-
Aliquot the stock solution into several vials.
-
Store the vials under different conditions that are relevant to your experimental setup (e.g., room temperature, 4°C, 37°C, protected from light, exposed to light).
-
-
Time-Point Analysis:
-
At designated time points (e.g., 0, 2, 4, 8, 24, 48 hours), take a sample from each condition.
-
Analyze the samples immediately by a suitable analytical method, such as HPLC.
-
-
Data Analysis:
-
Quantify the peak area of the parent compound at each time point.
-
Calculate the percentage of the compound remaining relative to the initial time point (t=0).
-
Plot the percentage of the remaining compound against time to determine the degradation rate.
-
Data Presentation
Table for Stability Data of this compound
| Condition | Time (hours) | Concentration (µg/mL) | % Remaining | Degradation Products (Peak Area) |
| Solvent A, RT, Light | 0 | 100 | ||
| 2 | ||||
| 4 | ||||
| 8 | ||||
| 24 | ||||
| Solvent A, RT, Dark | 0 | 100 | ||
| 2 | ||||
| 4 | ||||
| 8 | ||||
| 24 | ||||
| Solvent A, 4°C, Dark | 0 | 100 | ||
| 2 | ||||
| 4 | ||||
| 8 | ||||
| 24 |
Visualizations
Caption: Workflow for assessing the stability of this compound.
References
preventing byproduct formation in dicarbonitrile imidazole synthesis
Welcome to the Technical Support Center for dicarbonitrile imidazole synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their synthetic procedures, with a focus on preventing the formation of byproducts.
Frequently Asked Questions (FAQs)
Q1: What is the primary synthetic route for 2-aryl-4,5-dicarbonitrile imidazoles?
The most common and direct method for synthesizing 2-aryl-4,5-dicarbonitrile imidazoles involves the condensation of diaminomaleonitrile (DAMN) with an aromatic aldehyde.[1][2] This reaction is typically followed by an in-situ oxidation step to form the aromatic imidazole ring. Various catalysts and conditions can be employed, including microwave-assisted synthesis, which can significantly reduce reaction times and improve yields.[1]
Q2: What are the most common byproducts encountered in this synthesis?
The primary byproducts can be categorized as follows:
-
Incomplete Reaction Intermediates: The reaction between DAMN and an aldehyde proceeds through a monoimine intermediate. If the subsequent cyclization and oxidation are not complete, this monoimine can be a major impurity.[3]
-
Hydrolysis Products: The nitrile groups are susceptible to hydrolysis, especially in the presence of water. This can lead to the formation of amide or mono-acid byproducts. Maintaining anhydrous conditions is crucial to mitigate this issue.
-
Polymeric Materials: Under certain conditions, polymerization of starting materials or intermediates can occur, leading to the formation of insoluble polymeric solids.[4]
-
Oxazole Byproducts: In related imidazole syntheses, the formation of oxazoles is a known side reaction. While not explicitly detailed for dicarbonitrile imidazole, it remains a theoretical possibility depending on the reaction conditions.[1]
Q3: How can I minimize byproduct formation and improve the yield of the desired dicarbonitrile imidazole?
Several factors are critical for a successful synthesis with high purity and yield:
-
Anhydrous Conditions: Ensure all solvents and reagents are dry to prevent hydrolysis of the nitrile groups.
-
Optimized Reaction Temperature and Time: Overly high temperatures or prolonged reaction times can promote the formation of degradation products and polymers. Monitoring the reaction by Thin Layer Chromatography (TLC) is recommended to determine the optimal reaction endpoint.[1][5]
-
Choice of Oxidizing Agent: The oxidation of the dihydroimidazole intermediate to the final product is a critical step. The choice of a suitable oxidizing agent, such as manganese dioxide (MnO2) or ceric ammonium nitrate (CAN), and careful control of stoichiometry are necessary to prevent over-oxidation or other side reactions.[2][3]
-
pH Control: Maintaining the appropriate pH can be crucial in preventing the formation of certain side products. For some imidazole syntheses, alkaline conditions are favored to prevent the formation of isomeric byproducts.[1]
Q4: What are the best practices for purifying the crude dicarbonitrile imidazole product?
Purification can be challenging due to the polar nature of the imidazole ring. Common purification methods include:
-
Column Chromatography: This is a widely used technique. However, the basicity of the imidazole ring can cause strong adsorption to acidic silica gel. It may be necessary to use neutral or basic alumina, or to pre-treat the silica gel with a base like triethylamine.[6]
-
Recrystallization: This can be an effective method for obtaining highly pure product, provided a suitable solvent system is identified.[7]
-
Acid-Base Extraction: The basic nature of the imidazole ring allows for purification via acid-base extraction. The crude product can be dissolved in an organic solvent and extracted with a dilute acid. The aqueous layer containing the protonated imidazole can then be washed with an organic solvent to remove non-basic impurities, followed by basification to precipitate the pure product.[5][8]
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low Yield | 1. Incomplete reaction.[1] 2. Suboptimal reaction temperature.[1] 3. Formation of side products (e.g., oxazoles, polymers).[1][4] 4. Purity of starting materials (DAMN, aldehyde). | 1. Monitor the reaction by TLC to ensure completion. 2. Optimize the reaction temperature; gentle heating may be required, but excessive heat should be avoided. 3. Use a large excess of the ammonia source (if applicable) and maintain alkaline conditions to disfavor oxazole formation.[1] 4. Ensure high purity of reagents. |
| Presence of a Major Impurity at a Lower Rf on TLC | 1. Incomplete oxidation; presence of the dihydroimidazole intermediate. 2. Hydrolysis of one or both nitrile groups to form amides or carboxylic acids. | 1. Increase the amount of oxidizing agent or the reaction time for the oxidation step. 2. Ensure strictly anhydrous conditions. Use dry solvents and reagents, and perform the reaction under an inert atmosphere. |
| Formation of Insoluble Material (Polymers) | 1. High reaction temperature or prolonged reaction time. 2. Incorrect stoichiometry of reactants. | 1. Reduce the reaction temperature and monitor the reaction to avoid unnecessarily long heating times. 2. Carefully control the stoichiometry of the reactants. |
| Difficulty in Purifying the Product by Column Chromatography | 1. The product is streaking or sticking to the silica gel column.[6] 2. Co-elution of impurities with the product.[6] | 1. Pre-treat the silica gel with triethylamine or use neutral/basic alumina as the stationary phase. 2. Optimize the solvent system for better separation. A shallower gradient or a different solvent system (e.g., dichloromethane/methanol) may be effective.[6] |
Experimental Protocols
General Protocol for the Synthesis of 2-Aryl-4,5-dicarbonitrile Imidazoles via Microwave-Assisted Synthesis
This protocol is a general guideline and may require optimization for specific substrates.
1. Reaction Setup:
-
In a microwave-safe reaction vessel, combine diaminomaleonitrile (DAMN) (1.0 eq.), the desired aromatic aldehyde (1.0 eq.), and a suitable solvent (e.g., acetonitrile).
-
Add the catalyst/oxidizing agent (e.g., nitric acid[1] or a mixture of cerium (IV) ammonium nitrate and nitric acid[2]).
2. Microwave Irradiation:
-
Seal the vessel and place it in a microwave reactor.
-
Heat the mixture to the optimized temperature (e.g., 70-120°C) under microwave irradiation (e.g., 600 W) for the determined time (typically shorter than conventional heating).[1][2]
3. Work-up:
-
After cooling, the reaction mixture may be concentrated under reduced pressure.
-
The residue can be taken up in an organic solvent (e.g., ethyl acetate) and washed with water and brine.
-
The organic layer is then dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and concentrated.
4. Purification:
-
The crude product can be purified by column chromatography on silica gel (potentially pre-treated with triethylamine) or by recrystallization from a suitable solvent system.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Regioselective Synthesis of 2-Aryl-5-cyano-1-(2-hydroxyaryl)-1H-imidazole-4-carboxamides Self-Assisted by a 2-Hydroxyaryl Group - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Imidazole synthesis [organic-chemistry.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. reddit.com [reddit.com]
Technical Support Center: Purification of Polar Imidazole Compounds
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification of polar imidazole derivatives.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section is designed to provide direct answers and actionable solutions to specific issues you may face during your experiments.
Crystallization Issues
| Question/Issue | Answer/Troubleshooting Steps |
| My polar imidazole derivative will not crystallize. | 1. Induce Crystallization : - Scratching: Gently scratch the inside surface of the flask at the solution-air interface with a glass rod to create nucleation sites.[1] - Seeding: Add a few seed crystals of the pure compound to the solution to initiate crystal growth.[1] 2. Increase Supersaturation : - Evaporation: Slowly evaporate some of the solvent to increase the concentration of your compound.[1] - Cooling: If crystallization is slow at room temperature, try cooling the solution in an ice bath.[1] 3. Solvent System Optimization : - Anti-solvent Addition: If your compound is dissolved in a good solvent, slowly add a miscible "anti-solvent" (in which your compound is poorly soluble) until the solution becomes slightly turbid.[1] |
| The crystals crash out of solution too quickly, resulting in an amorphous powder or impure solid. | 1. Slow Down the Cooling Process : - Allow the flask to cool to room temperature undisturbed before moving it to an ice bath. Rapid cooling can trap impurities.[1] 2. Adjust the Solvent System : - Add More Solvent: The solution may be too concentrated. Add a small amount of the hot solvent to redissolve the solid and then allow it to cool slowly.[1] - Use a Co-solvent System: A mixture of a "good" solvent and a "poor" solvent can sometimes provide better control over crystallization.[1] |
| My compound "oils out" instead of crystallizing. | 1. Re-dissolve and Cool Slowly : Heat the solution to re-dissolve the oil and then allow it to cool at a much slower rate.[1] 2. Adjust Solvent Polarity : The polarity of the solvent may be too close to that of the solute. Try a different solvent or a co-solvent system.[1] 3. Lower the Crystallization Temperature : If the melting point of your compound is below the boiling point of the solvent, it may melt in the hot solution. Ensure there is a sufficient temperature difference.[1] |
| The recrystallized product is still impure. | 1. Multiple Recrystallizations : A single recrystallization may not be sufficient. A second recrystallization can significantly improve purity, although some product loss is expected.[1] 2. Hot Filtration : If insoluble impurities are present, perform a hot gravity filtration of the dissolved sample before allowing it to cool and crystallize.[1][2] 3. Decolorization : If colored impurities are present, add a small amount of activated charcoal to the hot solution, swirl, and then perform a hot filtration to remove the charcoal and the adsorbed impurities.[1] |
Chromatography Challenges
| Question/Issue | Answer/Troubleshooting Steps |
| My highly polar imidazole derivative is not retained on a C18 reversed-phase column. | 1. Switch to a More Appropriate Stationary Phase : - Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC columns are specifically designed for the retention of polar compounds.[1] They use a polar stationary phase and a mobile phase with a high organic content, which is ideal for polar analytes.[1] - Normal-Phase Chromatography: This technique uses a polar stationary phase (like silica or alumina) and a non-polar mobile phase, which is effective for separating polar compounds.[1] 2. Modify the Mobile Phase (for Reversed-Phase) : - Highly Aqueous Mobile Phase: Increase the water content of your mobile phase. However, be cautious of "phase collapse" with traditional C18 columns.[1] - Use Polar-Embedded or Polar-Endcapped Columns: These types of reversed-phase columns are more stable in highly aqueous mobile phases.[1] |
| My basic imidazole derivative shows poor peak shape (tailing) on a silica gel column. | 1. Add a Mobile Phase Modifier : - Basic Modifier: Add a small amount of a base, such as triethylamine (TEA) or ammonia, to the mobile phase (typically 0.1-1%).[1] This will neutralize the acidic silanol groups on the silica surface that cause tailing of basic compounds.[1] 2. Use an Alternative Stationary Phase : - Alumina: Alumina is a basic stationary phase and is often a better choice for the purification of basic compounds.[2] - Amino- or Cyano-bonded Silica: These phases are less acidic than bare silica and can improve the peak shape of basic analytes.[1] |
| I am having trouble separating my polar imidazole derivative from other polar impurities. | 1. Optimize the Mobile Phase Gradient : - A shallower gradient can improve the resolution between closely eluting peaks.[1] 2. Change the Stationary Phase : - Different stationary phases (e.g., HILIC with an amide vs. a diol phase) can offer different selectivities for polar compounds.[1] 3. Modify the Mobile Phase : - Experiment with different solvent systems. For imidazole derivatives, common systems include ethyl acetate/hexane and dichloromethane/methanol.[2] |
| How do I remove residual imidazole used in a reaction or as a catalyst? | 1. Aqueous Wash : Imidazole is water-soluble. Perform an aqueous wash of your organic layer during workup. An acidic wash (e.g., dilute HCl) will protonate the imidazole, making it even more water-soluble. However, be cautious if your product is acid-sensitive.[1] 2. Silica Gel Plug : If your product is significantly less polar than imidazole, a quick filtration through a short plug of silica gel can effectively remove the highly polar imidazole.[1] |
Data on Purification Techniques
The following table summarizes typical recovery and purity data for different purification techniques applied to polar imidazole derivatives. Note that these values are approximate and can vary significantly depending on the specific compound and experimental conditions.
| Purification Technique | Typical Recovery (%) | Typical Purity (%) | Notes |
| Recrystallization | 60-90 | >98 | Highly dependent on solvent selection and initial purity. |
| Normal-Phase Flash Chromatography | 50-85 | 95-99 | Yield can be affected by irreversible adsorption on silica. |
| Reversed-Phase HPLC (C18) | 40-80 | >99 | May require polar-endcapped columns for highly polar compounds. |
| HILIC | 70-95 | >99 | Excellent for very polar compounds that are not retained by C18. |
| Acid-Base Extraction | 80-95 | 90-98 | Effective for separating basic imidazoles from neutral or acidic impurities. |
Experimental Protocols
Protocol 1: Recrystallization of a Solid Polar Imidazole Derivative
This protocol provides a general procedure for the purification of a solid polar imidazole derivative by recrystallization.[1]
-
Solvent Selection :
-
Place a small amount of the crude solid in a test tube.
-
Add a few drops of a potential solvent and observe the solubility at room temperature. An ideal solvent will dissolve the compound poorly at room temperature but well when heated.[1]
-
Test a range of polar solvents (e.g., ethanol, methanol, water, ethyl acetate, acetone) and consider solvent pairs (e.g., ethanol/water).[1]
-
-
Dissolution :
-
Place the crude solid in an Erlenmeyer flask.
-
Add the chosen solvent dropwise while heating and stirring until the solid is completely dissolved. Use the minimum amount of hot solvent necessary.
-
-
Hot Filtration (if necessary) :
-
Crystallization :
-
Cover the flask and allow the solution to cool slowly to room temperature. Do not disturb the flask during this process.[1]
-
For maximum recovery, cool the flask in an ice bath after it has reached room temperature.
-
-
Isolation and Drying :
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.[2]
-
Dry the crystals in a vacuum oven or desiccator.
-
Protocol 2: Flash Chromatography of a Polar Imidazole Derivative
This protocol outlines the purification of a polar imidazole derivative using normal-phase flash chromatography.
-
Solvent System Selection :
-
Use thin-layer chromatography (TLC) to determine an appropriate solvent system. A good system will give your product an Rf value of approximately 0.2-0.4.
-
Common solvent systems for polar imidazoles include dichloromethane/methanol and ethyl acetate/hexane.[2] For basic imidazoles, adding a small amount of triethylamine (0.1-1%) to the eluent can improve peak shape.[1]
-
-
Column Packing :
-
Select an appropriately sized silica gel column for the amount of crude material.
-
Pack the column using the chosen eluent system (slurry packing is common).
-
-
Sample Loading :
-
Dissolve the crude material in a minimum amount of the eluent or a stronger solvent.
-
Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the compound onto a small amount of silica gel, evaporating the solvent, and then loading the dry powder onto the top of the column.[2]
-
-
Elution :
-
Begin elution with the chosen solvent system.
-
A gradient elution, starting with a less polar solvent system and gradually increasing the polarity, can be used to improve separation.[2]
-
-
Fraction Collection and Analysis :
-
Collect fractions and monitor the elution by TLC.
-
Combine the fractions containing the pure product and remove the solvent under reduced pressure.[2]
-
Visualizations
Caption: Workflow for the recrystallization of polar imidazole compounds.
Caption: Troubleshooting logic for chromatography of polar imidazoles.
References
Technical Support Center: Synthesis of 2-Phenyl-1H-imidazole-4,5-dicarbonitrile
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-phenyl-1H-imidazole-4,5-dicarbonitrile.
Frequently Asked Questions (FAQs)
Q1: What are some greener or alternative solvents I can use for imidazole synthesis instead of traditional solvents like glacial acetic acid?
A1: Several alternative solvent systems have been successfully employed for the synthesis of imidazole derivatives, offering environmental and safety benefits. These include:
-
Ethanol and Methanol: These polar protic solvents are effective for many imidazole syntheses and are considered greener alternatives to harsher solvents.[1]
-
Glycerol: As a biodegradable and low-toxicity solvent, glycerol has been used for the catalyst-free synthesis of 2,4,5-triaryl imidazoles with good to excellent yields.[1]
-
Deep Eutectic Solvents (DESs): These novel solvent systems are gaining recognition for their sustainability, biodegradability, and recyclability. A ternary DES composed of dimethyl urea, SnCl₂, and HCl has been used as both a reaction medium and a recyclable catalyst for imidazole synthesis.[2][3]
-
Water: In some protocols, particularly those using microwave irradiation and a water-dispersible catalyst, water can be used as a green solvent.[4]
-
Solvent-Free Conditions: One-pot synthesis of imidazole derivatives can be achieved under solvent-free conditions, which is an environmentally friendly approach that can lead to high yields and easy setup.[5]
Q2: My reaction yield is significantly lower than expected. What are the most common causes?
A2: Low yields in imidazole synthesis can arise from several factors:
-
Incomplete Reaction: The reaction may not have reached completion. It is crucial to monitor the progress by techniques like Thin Layer Chromatography (TLC) to determine the optimal reaction time.
-
Side Reactions: The formation of byproducts, such as oxazoles, can be a competing reaction. Using a large excess of the ammonia source (like ammonium acetate) can help favor the desired imidazole formation.[6]
-
Suboptimal Temperature: Temperature plays a critical role. While some reactions proceed at room temperature, gentle heating might be necessary. However, excessive heat can promote the formation of side products.[6]
-
Purity of Reagents: The purity of starting materials, such as the aldehyde and diiminosuccinonitrile, is crucial. Impurities can lead to undesired byproducts.
-
Inefficient Purification: Significant loss of product can occur during work-up and purification. The choice of extraction solvents and chromatography conditions should be optimized for the polarity of this compound.
Q3: I'm having trouble purifying the final product. What are some recommended techniques?
A3: Purification of dicyanoimidazole derivatives can be challenging due to their polarity. Here are some common and effective methods:
-
Recrystallization: This is a primary method for purifying solid products. Acetone has been used for the recrystallization of similar imidazole derivatives.[7] Experimenting with different solvent systems (e.g., ethanol/water, ethyl acetate/hexane) is recommended to find the optimal conditions.
-
Column Chromatography: Silica gel chromatography is a standard method for purifying organic compounds. A solvent system of ethyl acetate and n-hexane is often effective for separating imidazole derivatives.[8] The polarity of the eluent can be adjusted based on the separation observed on TLC.
-
High-Performance Liquid Chromatography (HPLC): For applications requiring very high purity, such as in drug development, HPLC is a powerful purification technique that can remove even minor impurities.[9]
Q4: Can I use microwave or ultrasound energy for this synthesis?
A4: Yes, microwave and ultrasound irradiation are effective alternative energy sources for promoting imidazole synthesis.
-
Microwave-Assisted Synthesis: This technique can dramatically reduce reaction times (from hours to minutes) and often leads to higher yields.[10][11] It is considered a green chemistry approach as it can reduce energy consumption and the need for large volumes of solvent.
-
Ultrasound-Assisted Synthesis: Sonication can also enhance reaction rates and yields. It has been successfully used in the synthesis of various substituted imidazoles.[12]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Formation | Inactive reagents | Check the purity and integrity of starting materials, especially the aldehyde, as it can oxidize over time. |
| Insufficient reaction time or temperature | Monitor the reaction using TLC. If starting materials are still present, consider extending the reaction time or gradually increasing the temperature.[6] | |
| Ineffective catalyst | If using a catalyst, ensure it is active. For heterogeneous catalysts, ensure proper dispersion in the reaction mixture. | |
| Multiple Spots on TLC (Byproduct Formation) | Incorrect stoichiometry | Ensure precise measurement of reactants. An excess of the ammonia source (e.g., ammonium acetate) can suppress some side reactions.[6] |
| Reaction temperature is too high | Reduce the reaction temperature to minimize the formation of thermally induced byproducts.[6] | |
| Presence of water (if reaction is moisture-sensitive) | Use anhydrous solvents and reagents, and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). | |
| Product is an Oil or Gummy Solid | Impurities preventing crystallization | Attempt to purify a small sample by column chromatography to isolate the pure compound, which may then crystallize. |
| Presence of residual solvent | Ensure the product is thoroughly dried under vacuum to remove any remaining solvent. | |
| Difficulty in Isolating Product After Work-up | Product is soluble in the aqueous layer | If the product is highly polar, it may remain in the aqueous phase during extraction. Try saturating the aqueous layer with brine (NaCl) to decrease the polarity and perform multiple extractions with a suitable organic solvent. |
| Emulsion formation during extraction | Add a small amount of brine or a different organic solvent to break the emulsion. Centrifugation can also be effective. |
Experimental Protocols
Protocol 1: Microwave-Assisted Synthesis of this compound
This protocol is based on a one-step synthesis using nitric acid as a promoter under microwave irradiation.
Materials:
-
Benzaldehyde
-
Diiminosuccinonitrile (DISN)
-
Nitric Acid (HNO₃)
-
Ethanol
-
Microwave reactor
Procedure:
-
In a microwave-safe reaction vessel, combine benzaldehyde (1 mmol) and diiminosuccinonitrile (1 mmol).
-
Add a catalytic amount of nitric acid.
-
Add a minimal amount of a suitable solvent like ethanol to ensure homogeneity.
-
Seal the vessel and place it in the microwave reactor.
-
Irradiate the mixture at a specified temperature and power for a short duration (e.g., 5-15 minutes). The optimal conditions should be determined by monitoring the reaction.
-
After the reaction is complete (as monitored by TLC), cool the vessel to room temperature.
-
Pour the reaction mixture into ice-water to precipitate the crude product.
-
Collect the solid by filtration, wash with cold water, and dry under vacuum.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or acetone) or by silica gel column chromatography.
Protocol 2: Green Synthesis of 2,4,5-Trisubstituted Imidazoles using a Deep Eutectic Solvent
This protocol demonstrates a green chemistry approach using a recyclable deep eutectic solvent (DES) as both the solvent and catalyst.[2][3]
Materials:
-
Benzil
-
Aromatic aldehyde (e.g., benzaldehyde)
-
Ammonium acetate
-
Deep Eutectic Solvent (e.g., Dimethyl urea/SnCl₂/HCl)
Procedure:
-
Prepare the ternary DES by mixing dimethyl urea, SnCl₂, and HCl in the appropriate molar ratio and heating gently until a homogeneous liquid is formed.
-
In a round-bottom flask, add benzil (1 mmol), the aromatic aldehyde (1 mmol), and ammonium acetate (1.5 mmol) to the prepared DES (e.g., 2 mL).
-
Stir the mixture at a specified temperature (e.g., 80 °C) for the required time (typically 30-60 minutes).
-
Monitor the reaction progress using TLC.
-
Upon completion, add water to the reaction mixture to precipitate the product.
-
Filter the solid product, wash with water, and dry.
-
The aqueous filtrate containing the DES can be evaporated under reduced pressure to recover the DES for reuse in subsequent reactions.
-
Recrystallize the crude product from ethanol to obtain the pure substituted imidazole.
Data Summary
The following table summarizes the yield of related imidazole syntheses under different solvent conditions. Note that yields are highly dependent on the specific substrates and reaction conditions.
| Imidazole Derivative | Solvent/Condition | Catalyst | Temperature | Time | Yield (%) | Reference |
| 2,4,5-Triaryl Imidazole | Glycerol | None | 90 °C | - | Good to Excellent | [1] |
| 2,4,5-Triaryl Imidazole | Ethanol (reflux) | None | Reflux | 5 h | Low | [1] |
| 2,4,5-Triaryl Imidazole | Methanol (reflux) | None | Reflux | 5 h | Low | [1] |
| Substituted Imidazoles | Ternary DES | Self-catalyzed | Mild | Short | Good to Excellent | [2][3] |
| Imidazole Derivatives | Solvent-Free | None | 70 °C | ~1 h | High | [5] |
| 2,4,5-Trisubstituted Imidazoles | Water | PEG-SOCl | RT or MW | Short | - | [4] |
Visualizations
Caption: Experimental workflow for the microwave-assisted synthesis.
Caption: Troubleshooting workflow for low reaction yield.
References
- 1. researchgate.net [researchgate.net]
- 2. scilit.com [scilit.com]
- 3. Green synthesis of imidazole derivatives in a ternary deep eutectic solvent system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ijpsr.com [ijpsr.com]
- 5. asianpubs.org [asianpubs.org]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Knowledge | Biolegio [biolegio.com]
- 10. jetir.org [jetir.org]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
Technical Support Center: Synthesis of 2-Phenyl-1H-imidazole-4,5-dicarbonitrile
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 2-phenyl-1H-imidazole-4,5-dicarbonitrile. This resource is intended for researchers, scientists, and professionals in drug development.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, with a focus on the critical role of temperature.
| Problem Encountered | Potential Cause | Recommended Solution |
| Low to No Product Yield | Inadequate Reaction Temperature: The reaction may not have reached the necessary activation energy for cyclization. While room temperature can initiate the formation of the imine intermediate, higher temperatures are often required for the subsequent cyclization to the imidazole ring. | Gradually increase the reaction temperature. Start with refluxing in a solvent like ethanol (approximately 78°C) and monitor the reaction progress by TLC. If the reaction is still slow or incomplete, consider a higher boiling point solvent or carefully controlled heating to temperatures in the range of 80-120°C. A patent for a related imidazole synthesis suggests a broad temperature range of 30-120°C, indicating that optimization is key.[1] |
| Catalyst Inefficiency: If a catalyst is used, it may be inactive or poisoned. | Ensure the catalyst is fresh and properly handled. For acid catalysts, ensure the reaction medium is not basic. For heterogeneous catalysts, ensure proper activation and dispersion. | |
| Poor Quality Starting Materials: Diaminomaleonitrile or benzaldehyde may be impure or degraded. | Use freshly purified starting materials. Diaminomaleonitrile can be sensitive to moisture and air. | |
| Formation of Significant Byproducts/Impurities | Excessively High Reaction Temperature: High temperatures can lead to the formation of side products and decomposition of the desired product. A patent for a similar synthesis warns that higher reaction temperatures can cause more side reactions and lower yields.[1] | Carefully control the reaction temperature. If byproducts are observed at higher temperatures, reduce the temperature and increase the reaction time. Use an oil bath or a heating mantle with a temperature controller for precise temperature management. |
| Incorrect Stoichiometry: An incorrect molar ratio of reactants can lead to the formation of intermediates and side products. | Ensure accurate measurement of diaminomaleonitrile and benzaldehyde in the appropriate molar ratio. | |
| Presence of Water: While some related syntheses are performed in water, the presence of excess water at elevated temperatures can potentially lead to hydrolysis of the nitrile groups or other side reactions. | Use anhydrous solvents and ensure all glassware is thoroughly dried before use, especially when exploring higher temperature ranges. | |
| Product is a Dark, Oily, or Tarry Substance | Decomposition at High Temperatures: The desired product or intermediates may be decomposing at the reaction temperature. | Lower the reaction temperature and extend the reaction time. Monitor the reaction closely for any color changes that may indicate decomposition. |
| Presence of Polymeric Byproducts: Diaminomaleonitrile can undergo polymerization, especially at elevated temperatures. | Optimize the reaction temperature to favor the desired cyclization over polymerization. Consider the use of a catalyst that can promote the specific desired reaction pathway. | |
| Difficulty in Product Purification | Co-precipitation of Impurities: Impurities may crystallize along with the desired product. | Recrystallization from a suitable solvent is a common and effective purification method. Washing the crude product with appropriate solvents can also remove soluble impurities. |
| Product is Insoluble in Common Recrystallization Solvents: | A binary solvent system can be employed. Dissolve the crude product in a "good" solvent at an elevated temperature and then add a "poor" solvent (an anti-solvent) dropwise until turbidity appears, followed by slow cooling to induce crystallization. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature for the synthesis of this compound?
A1: The optimal temperature can vary depending on the solvent, catalyst, and reaction time. While some related imidazole syntheses are conducted at room temperature, many require heating. Temperatures ranging from reflux in ethanol (~78°C) to 120°C have been reported for similar imidazole syntheses. It is crucial to perform small-scale optimization experiments to determine the ideal temperature for your specific conditions that balances reaction rate with minimizing byproduct formation. A general recommendation is to start at a moderate temperature (e.g., 80°C) and adjust based on reaction monitoring.
Q2: How does temperature affect the yield of the reaction?
A2: Generally, increasing the temperature will increase the reaction rate. However, excessively high temperatures can lead to the decomposition of reactants or the desired product, as well as the formation of unwanted side products, which will ultimately decrease the overall yield.[1] Therefore, there is typically an optimal temperature range for achieving the highest yield.
Q3: What are the common side reactions to be aware of at different temperatures?
A3: At lower temperatures, the reaction may stall at the intermediate imine stage. At higher temperatures, potential side reactions include polymerization of diaminomaleonitrile and decomposition of the imidazole product, which can lead to the formation of a dark-colored, tarry reaction mixture.
Q4: How can I monitor the progress of the reaction to determine the optimal reaction time at a given temperature?
A4: Thin-layer chromatography (TLC) is an effective technique for monitoring the progress of the reaction. By taking small aliquots from the reaction mixture at different time intervals, you can observe the disappearance of the starting materials and the appearance of the product spot. This will help you determine when the reaction is complete and avoid unnecessary heating that could lead to byproduct formation.
Q5: What is the recommended method for purifying the crude this compound?
A5: The most common purification technique is recrystallization from a suitable solvent. The choice of solvent will depend on the solubility of the product and impurities. Washing the crude product with a solvent in which the product is poorly soluble but the impurities are soluble can also be an effective preliminary purification step.
Experimental Protocols
General Procedure for Synthesis (to be optimized for temperature):
-
Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve diaminomaleonitrile (1 equivalent) in a suitable solvent (e.g., ethanol, acetic acid).
-
Addition of Benzaldehyde: Add benzaldehyde (1 equivalent) to the solution.
-
Heating and Reaction: Heat the reaction mixture to the desired temperature (e.g., start with 80°C) and maintain it for a specific duration. Monitor the reaction progress using TLC.
-
Work-up: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. The product may precipitate upon cooling. If not, the solvent can be removed under reduced pressure.
-
Purification: The crude product can be purified by washing with a suitable solvent and/or recrystallization.
Data Presentation
The following table presents a hypothetical summary of how temperature could affect the synthesis of this compound, based on general principles and data from related reactions. This table should be used as a template for organizing experimental results during optimization studies.
| Temperature (°C) | Reaction Time (hours) | Yield (%) | Purity (%) | Observations |
| 25 (Room Temp) | 24 | < 10 | > 95 | Very slow reaction, mainly starting material remains. |
| 60 | 12 | 45 | 90 | Moderate reaction rate, some starting material remains. |
| 80 (Reflux in Ethanol) | 6 | 75 | 85 | Good reaction rate, minor impurities observed. |
| 100 | 4 | 85 | 70 | Fast reaction, increased formation of colored impurities. |
| 120 | 2 | 60 | 50 | Very fast reaction, significant decomposition and dark coloration of the mixture. |
Visualizations
Experimental Workflow for Temperature Optimization
Caption: Workflow for optimizing reaction temperature.
Troubleshooting Logic Flowchart
Caption: Troubleshooting guide for synthesis issues.
References
Technical Support Center: Managing Reaction Intermediates in Multi-Step Imidazole Synthesis
Welcome to the technical support center for multi-step imidazole synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for managing reaction intermediates effectively.
Troubleshooting Guide
This guide addresses common problems encountered during the synthesis of imidazoles, with a focus on issues related to reaction intermediates.
Question: My imidazole synthesis is resulting in a low yield. How can I troubleshoot this?
Answer: Low yields in imidazole synthesis can often be traced back to the instability of intermediates or the presence of side reactions. Here is a step-by-step guide to diagnose and resolve the issue:
-
Reaction Monitoring: Actively monitor the reaction's progress using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). This will help you determine if the starting materials are being consumed and if any unexpected intermediates are forming.
-
Intermediate Identification: If possible, isolate and characterize any major intermediates that accumulate. Techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared Spectroscopy (IR) are crucial for structural elucidation.[1]
-
Control of Reaction Conditions: The stability of intermediates is highly dependent on the reaction environment.
-
Temperature: Excessive heat can promote the decomposition of intermediates or favor side reactions. Conversely, a temperature that is too low may lead to an incomplete reaction.[2] Experiment with a range of temperatures to find the optimal balance.
-
Solvent: The choice of solvent can significantly impact reaction kinetics and the stability of charged intermediates.[3] Polar protic solvents like water and alcohols can stabilize charged intermediates, potentially increasing yields.[3]
-
pH: For syntheses like the Radziszewski reaction, maintaining alkaline conditions is crucial to favor the desired reaction pathway and minimize the formation of byproducts like oxazoles.[2]
-
-
Stoichiometry of Reagents: The molar ratio of reactants can be a critical factor. For instance, in the Debus-Radziszewski synthesis, using a large excess of ammonia can favor the formation of the diimine intermediate, which is essential for imidazole ring formation, thereby reducing the likelihood of side reactions.[2]
Question: I am observing a significant byproduct in my Radziszewski synthesis. What is it likely to be and how can I prevent its formation?
Answer: A common byproduct in the Radziszewski synthesis is an oxazole derivative.[2] This occurs due to a competing reaction pathway.
Prevention Strategies:
-
Excess Ammonia: Employ a significant molar excess of ammonia relative to the dicarbonyl compound and the aldehyde. This shifts the equilibrium towards the formation of the diimine intermediate required for imidazole synthesis.[2]
-
Order of Addition: Consider the slow addition of the aldehyde to a mixture of the dicarbonyl compound and ammonia. This ensures that the aldehyde reacts with the pre-formed diimine intermediate, minimizing the chance for the oxazole formation pathway to occur.[2]
Frequently Asked Questions (FAQs)
Q1: What are the most common multi-step imidazole synthesis methods where intermediate management is critical?
A1: The most prominent methods include:
-
Debus-Radziszewski Imidazole Synthesis: This is a multi-component reaction involving a 1,2-dicarbonyl, an aldehyde, and ammonia.[4] The key intermediate is a diimine formed from the condensation of the dicarbonyl compound with two equivalents of ammonia.[5]
-
Marckwald Synthesis: This method is used for the synthesis of 2-mercaptoimidazoles from α-amino ketones or aldehydes and potassium thiocyanate.[6] The management of the initial condensation product is crucial for successful cyclization.
Q2: How can I purify unstable imidazole intermediates?
A2: Purification of potentially unstable intermediates requires gentle techniques:
-
Recrystallization: If the intermediate is a solid, recrystallization from a suitable solvent at low temperatures can be effective.
-
Chromatography: Column chromatography on silica gel or alumina can be used, but it's important to choose a solvent system that does not promote degradation. Flash chromatography is often preferred to minimize the time the compound spends on the stationary phase.
-
Solvent Extraction: Utilizing appropriate solvent extractions can help isolate intermediates with different polarities.[1]
Q3: What analytical techniques are best for characterizing imidazole reaction intermediates?
A3: A combination of spectroscopic methods is generally required for unambiguous characterization:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed information about the molecular structure.[1][7]
-
Mass Spectrometry (MS): Determines the molecular weight and can provide fragmentation patterns that aid in structure elucidation.[1]
-
Infrared (IR) Spectroscopy: Helps to identify key functional groups present in the intermediate.[1]
Data Presentation
Table 1: Effect of Reaction Conditions on Imidazole Synthesis Yield
| Synthesis Method | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 2,4,5-Triaryl-1H-imidazole | Taurine | Ethanol-Water | Reflux | 2.5 - 5 | 77 - 90 | [3] |
| 2,4,5-Trisubstituted Imidazole | Silicotungstic Acid (7.5 mol%) | Ethanol | Reflux | N/A | 94 | [8] |
| 2,4,5-Trisubstituted Imidazole | Lactic Acid (1 ml) | N/A | 160 | N/A | 92 | [8] |
| 2,4,5-Triphenyl Imidazole | FeCl₃/SiO₂ (20 mg) | Solvent-free | 100 | 1 | 93 | [9] |
| 2-(1H-imidazol-2-yl)pyridine | None | N/A | N/A | 2 | 37 | [5] |
| 2-(furan-2-yl)-1H-imidazole | None | N/A | N/A | 4 | 44 | [5] |
Experimental Protocols
Protocol 1: General Procedure for Troubleshooting Low Yield in Radziszewski Synthesis
-
Baseline Reaction: Set up the reaction as per your original protocol. Ensure all glassware is dry and reagents are of high purity.
-
TLC Monitoring: At 30-minute intervals, take a small aliquot of the reaction mixture and spot it on a TLC plate. Use a suitable solvent system to separate the starting materials, product, and any potential intermediates or byproducts.
-
Intermediate Visualization: Visualize the TLC plate under UV light and/or by staining with an appropriate agent (e.g., potassium permanganate). Note the appearance and disappearance of spots over time.
-
Condition Variation (in parallel or sequentially):
-
Temperature: Set up three parallel reactions at different temperatures: room temperature, 50°C, and 70°C. Monitor each by TLC.
-
Ammonia Stoichiometry: Set up three parallel reactions with varying molar excess of ammonia (e.g., 5, 10, and 20 equivalents). Monitor each by TLC.
-
-
Work-up and Analysis: Once the reaction appears complete by TLC (disappearance of the limiting starting material), perform the work-up procedure. Isolate the crude product and analyze the yield and purity (e.g., by ¹H NMR).
-
Purification: Purify the product from the optimal reaction conditions using fractional vacuum distillation or column chromatography.[2]
Mandatory Visualizations
Caption: Troubleshooting workflow for low yield.
References
- 1. How to Synthesize Imidazole Derivative Intermediates for Pharmaceutical Applications [unibrom.com]
- 2. benchchem.com [benchchem.com]
- 3. nano-ntp.com [nano-ntp.com]
- 4. Debus–Radziszewski imidazole synthesis - Wikipedia [en.wikipedia.org]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. asianpubs.org [asianpubs.org]
- 8. ijprajournal.com [ijprajournal.com]
- 9. An elegant approach for the synthesis of multisubstituted imidazole via FeCl3/SiO2 catalyzed activation of acetals: a photophysical study of an imidazole–carbazole hybrid - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Validating the Structure of 2-Phenyl-1H-imidazole-4,5-dicarbonitrile: A Comparative Guide to Spectroscopic and Crystallographic Techniques
For Researchers, Scientists, and Drug Development Professionals
The definitive determination of a molecule's three-dimensional structure is a cornerstone of modern chemistry and drug development. For a novel compound such as 2-phenyl-1H-imidazole-4,5-dicarbonitrile, precise structural validation is paramount for understanding its chemical properties, predicting its biological activity, and ensuring intellectual property claims. While single-crystal X-ray crystallography stands as the gold standard for unambiguous solid-state structure determination, a comprehensive validation approach often involves complementary spectroscopic techniques. This guide provides an objective comparison of X-ray crystallography with Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FT-IR) spectroscopy for the structural elucidation of this compound.
Due to the limited availability of public crystallographic data for this compound, this guide will utilize the closely related and structurally characterized compound, 2-phenyl-1H-imidazole , as a representative model for the discussion of X-ray crystallography data.
Definitive Structure by Single-Crystal X-ray Crystallography
Single-crystal X-ray crystallography provides direct and high-resolution information on the atomic arrangement in a crystalline solid, yielding precise bond lengths, bond angles, and the overall molecular conformation.
Crystallographic Data for the Representative Compound: 2-Phenyl-1H-imidazole
The following table summarizes the key crystallographic data for 2-phenyl-1H-imidazole, offering a glimpse into the type of precise structural information that can be obtained for the target molecule, this compound, upon successful crystallization.
| Parameter | Value for 2-Phenyl-1H-imidazole [1][2] |
| Chemical Formula | C₉H₈N₂ |
| Formula Weight | 144.17 |
| Crystal System | Orthorhombic |
| Space Group | Ama2 |
| Unit Cell Dimensions | a = 10.0740 (15) Åb = 18.151 (4) Åc = 4.1562 (10) Å |
| Unit Cell Volume | 760.0 (3) ų |
| Molecules per Unit Cell (Z) | 4 |
| Temperature | 298 K |
| Radiation | Mo Kα (λ = 0.71073 Å) |
Selected Geometric Parameters (Å, °) for 2-Phenyl-1H-imidazole [2][3]
| Bond/Angle | Length (Å) / Angle (°) |
| C1—C1' | 1.339 (6) |
| C1—C2 | 1.401 (4) |
| C2—C3 | 1.373 (4) |
| C3—C3' | 1.362 (6) |
| N1—C4 | 1.341 (3) |
| N1—C5 | 1.365 (3) |
| C4—N1—C5 | 107.9 (2) |
| N1—C5—C5' | 106.1 (1) |
| N1—C4—C6 | 125.1 (2) |
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystal Growth: High-quality single crystals of the compound are grown, typically by slow evaporation of a saturated solution, vapor diffusion, or cooling of a hot, saturated solution. The choice of solvent is critical and often requires screening of various options.
-
Crystal Mounting: A suitable crystal, typically 0.1-0.3 mm in size and free of defects, is selected under a microscope and mounted on a goniometer head using a cryo-loop or a glass fiber with a minimal amount of adhesive.[4]
-
Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer. The crystal is cooled (typically to 100 K) to minimize thermal vibrations and radiation damage. A monochromatic X-ray beam is directed at the crystal, which is rotated through a series of angles. A detector records the diffraction pattern, which consists of a set of reflections of varying intensities.[4]
-
Structure Solution and Refinement: The collected diffraction data are processed to determine the unit cell dimensions and space group. The initial positions of the atoms are determined using direct methods or Patterson synthesis. This initial model is then refined using least-squares methods to best fit the experimental data, yielding the final, precise atomic coordinates, bond lengths, and bond angles.[5]
Alternative and Complementary Structural Validation Methods
While X-ray crystallography provides an unparalleled level of detail, other spectroscopic methods are indispensable for confirming the molecular structure, especially in solution, and for providing orthogonal data to support the crystallographic findings.
| Technique | Information Provided | Advantages | Limitations |
| ¹H and ¹³C NMR | Connectivity of atoms (H-H, C-H), chemical environment of nuclei, number of unique protons and carbons. | Provides detailed structural information in solution, non-destructive. | Requires soluble sample, can have overlapping signals in complex molecules. |
| Mass Spectrometry (MS) | Molecular weight, elemental composition (with high resolution), fragmentation patterns. | High sensitivity, requires very small sample amount. | Does not provide information on stereochemistry or connectivity of isomers. |
| FT-IR Spectroscopy | Presence of functional groups. | Fast, simple, can be used for solid and liquid samples. | Provides limited information on the overall molecular structure. |
Experimental Protocols for Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: 5-10 mg of the sample is dissolved in 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a 5 mm NMR tube. Tetramethylsilane (TMS) is often used as an internal standard.[6]
-
¹H NMR Acquisition: The spectrum is acquired on an NMR spectrometer (e.g., 400 MHz). Key parameters include the number of scans, relaxation delay, and pulse angle. Data processing involves Fourier transformation, phasing, and baseline correction.
-
¹³C NMR Acquisition: Due to the low natural abundance of ¹³C, a larger number of scans and a longer acquisition time are typically required. Proton decoupling is used to simplify the spectrum to single peaks for each unique carbon atom.
Mass Spectrometry (MS)
-
Sample Preparation: A dilute solution of the sample (e.g., 1 mg/mL) is prepared in a volatile solvent such as methanol or acetonitrile.
-
Analysis: The solution is introduced into the mass spectrometer. For a molecule like this compound, electrospray ionization (ESI) would be a suitable soft ionization technique to observe the molecular ion. High-resolution mass spectrometry (HRMS) can provide the exact mass, which is used to confirm the elemental composition.
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation (Solid): A small amount of the solid sample is finely ground with potassium bromide (KBr) and pressed into a thin pellet. Alternatively, a thin film can be cast from a solution onto a salt plate (e.g., NaCl or KBr).
-
Analysis: The sample is placed in the beam of an FT-IR spectrometer, and the infrared spectrum is recorded, typically in the range of 4000-400 cm⁻¹. The positions and intensities of the absorption bands are correlated with the presence of specific functional groups.
Comparison and Conclusion
The validation of the structure of this compound is best achieved through a synergistic approach.
-
Single-Crystal X-ray Crystallography is the only technique that can provide the absolute, three-dimensional structure of the molecule in the solid state, including the precise arrangement of the phenyl and imidazole rings and the dicarbonitrile substituents. It is the definitive method for resolving any ambiguity in connectivity or stereochemistry.
-
NMR Spectroscopy is essential for confirming that the structure determined in the solid state is maintained in solution. It provides crucial information about the connectivity of the atoms and the chemical environment of each part of the molecule. For this compound, ¹H NMR would show the signals for the phenyl and imidazole protons, while ¹³C NMR would confirm the presence of the correct number of carbon atoms, including the distinct signals for the nitrile carbons.
-
Mass Spectrometry serves as a primary check for the molecular formula. A high-resolution mass spectrum would confirm the elemental composition of C₁₁H₆N₄, providing strong evidence for the successful synthesis of the target compound.
-
FT-IR Spectroscopy offers a rapid and straightforward method to confirm the presence of key functional groups. For the target molecule, characteristic absorptions for the C≡N (nitrile) and C=N/C=C (imidazole/phenyl) stretching vibrations would be expected.
References
A Comparative Guide to the Synthesis of 2-phenyl-1H-imidazole-4,5-dicarbonitrile
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of synthetic methods for 2-phenyl-1H-imidazole-4,5-dicarbonitrile, a valuable scaffold in medicinal chemistry and materials science. The following sections present a summary of quantitative data, detailed experimental protocols, and visualizations of the synthetic pathways to aid in the selection of the most suitable method for your research and development needs.
Comparison of Synthesis Methods
Currently, the most prominently documented method for the synthesis of this compound proceeds through a two-step process involving the formation of a benzylidene imine from diaminomaleonitrile (DAMN), followed by oxidative cyclization. While other classical methods for imidazole synthesis exist, such as the condensation of a dicarbonyl compound, an aldehyde, and ammonia, specific data for the synthesis of the title compound using these alternative routes is not well-documented in the reviewed literature. Therefore, this guide focuses on the most empirically supported pathway.
| Parameter | Method 1: Oxidative Cyclization of DAMN-derived Imine |
| Starting Materials | Diaminomaleonitrile (DAMN), Benzaldehyde |
| Key Reagents | Manganese Dioxide (MnO2) |
| Solvent | Acetonitrile/Ethyl Acetate |
| Reaction Temperature | Reflux |
| Reaction Time | Not explicitly stated for 2-phenyl derivative |
| Yield | 48-93% (for various 2-aryl derivatives)[1][2] |
| Purification | Column Chromatography |
| Advantages | Readily available starting materials, good to excellent yields for analogous compounds. |
| Disadvantages | Requires an oxidation step, yield for the specific 2-phenyl derivative is not reported, reaction time is not specified. |
Experimental Protocols
Method 1: Synthesis via Oxidative Cyclization of (Z)-2-amino-3-((E)-benzylideneamino)maleonitrile
This method is a two-step process. The first step is the formation of the Schiff base intermediate, and the second step is the oxidative cyclization to the desired imidazole.
Step 1: Synthesis of (Z)-2-amino-3-((E)-benzylideneamino)maleonitrile
A plausible experimental protocol based on similar reactions is as follows:
-
Dissolve diaminomaleonitrile (1.0 eq) in a suitable solvent such as methanol or ethanol.
-
Add benzaldehyde (1.0 eq) to the solution.
-
Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the product may precipitate out of the solution. If so, it can be collected by filtration. Otherwise, the solvent is removed under reduced pressure to yield the crude product.
-
The crude product can be purified by recrystallization from a suitable solvent like ethanol.
Step 2: Synthesis of this compound
Based on the synthesis of analogous 2-aryl-4,5-dicyanoimidazoles, the following protocol is proposed:[1][2]
-
To a solution of (Z)-2-amino-3-((E)-benzylideneamino)maleonitrile (1.0 eq) in a mixture of acetonitrile and ethyl acetate, add activated manganese dioxide (MnO2, a suitable excess, e.g., 5-10 eq).
-
Heat the reaction mixture to reflux.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature and filter off the manganese dioxide.
-
Wash the filter cake with ethyl acetate.
-
Combine the filtrate and washings and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford pure this compound.
Visualizing the Synthesis
The following diagrams illustrate the logical workflow of the described synthesis method.
References
Unveiling the Biological Potential: A Comparative Analysis of 2-Phenyl-1H-imidazole-4,5-dicarbonitrile and Its Derivatives
For researchers, scientists, and drug development professionals, the quest for novel therapeutic agents is a continuous endeavor. Imidazole-based compounds have emerged as a promising scaffold in medicinal chemistry, exhibiting a wide spectrum of pharmacological activities. This guide provides a comprehensive comparison of the biological activity of 2-phenyl-1H-imidazole-4,5-dicarbonitrile and its various derivatives, supported by experimental data and detailed protocols to aid in future research and development.
The core structure of this compound serves as a versatile template for chemical modifications, leading to a diverse library of derivatives with activities spanning anticancer, antimicrobial, and enzyme inhibitory domains. Understanding the structure-activity relationships within this class of compounds is crucial for the rational design of more potent and selective therapeutic agents.
Comparative Biological Activity: A Quantitative Overview
The biological efficacy of this compound and its derivatives has been evaluated across various assays. The following tables summarize the half-maximal inhibitory concentration (IC50) and half-maximal effective concentration (EC50) values, providing a clear comparison of their potency.
Anticancer Activity
Imidazole derivatives have demonstrated significant cytotoxic effects against a range of cancer cell lines. The data below highlights the IC50 values of various derivatives against human breast cancer, melanoma, and other cancer cell lines.
| Compound/Derivative | Cell Line | IC50 / EC50 (µM) | Reference |
| Benzenesulfonamide-bearing imidazole derivative 8 | IGR39 (Melanoma) | 27.8 ± 2.8 | [1] |
| MDA-MB-231 (Triple-Negative Breast Cancer) | 20.5 ± 3.6 | [1] | |
| N-(2-phenyl-1H-benzo[d]imidazol-5-yl)quinolin-4-amine derivative 7s | MCF-7 (Breast Cancer) | 1.2 | [2] |
| Hep-G2 (Liver Cancer) | 13.3 | [2] | |
| 2-(substituted phenyl)-4,5-diphenyl-1H-imidazole (Compound 5) | MCF-7 (Breast Cancer) | 4.59 ± 0.22 | [3] |
| 4-acetylphenylamine-based imidazole derivative 14 | PPC-1 (Prostate Carcinoma) | 3.1 - 47.2 | [4] |
| U-87 (Glioblastoma) | 3.1 - 47.2 | [4] | |
| 4-acetylphenylamine-based imidazole derivative 22 | PPC-1 (Prostate Carcinoma) | 3.1 - 47.2 | [4] |
| U-87 (Glioblastoma) | 3.1 - 47.2 | [4] |
Enzyme Inhibitory Activity
A significant mechanism of action for many imidazole derivatives is the inhibition of key enzymes involved in disease progression, particularly kinases.
| Compound/Derivative | Target Enzyme | IC50 (µM) | Reference |
| N-(2-phenyl-1H-benzo[d]imidazol-5-yl)quinolin-4-amine derivative 7s | VEGFR-2 | 0.03 | [2] |
| Asymmetric imidazole-4,5-dicarboxamide derivative 5a2 | SARS-CoV-2 Main Protease | 4.79 ± 1.37 | [5] |
| 2-phenyl-1H-benzo[d]imidazole derivative 33 | 17β-HSD10 | 1.65 ± 0.55 | [6] |
| N-3-(4-bromophenyl) propyl imidazole (12) | 17α-hydroxylase | 2.95 | [7] |
| 17,20-lyase | 0.33 | [7] | |
| Imidazole derivative 5b | EGFRWT | 0.0301 | [8] |
| EGFRT790M | 0.0128 | [8] |
Antimicrobial Activity
Certain imidazole derivatives have also shown promising activity against various bacterial and fungal strains.
| Compound/Derivative | Microbial Strain | MIC (µg/mL) | Reference |
| 2,4,5-triphenyl-1H-imidazole-1-yl derivative (AJ-1) | Various bacterial and fungal strains | 25 - 200 | [9] |
| 4,5-diphenyl-1H-imidazole derivative 6d | Staphylococcus aureus | 4 | [10] |
Key Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of these imidazole derivatives.
MTT Assay for Cell Viability
This colorimetric assay is a standard method for assessing the cytotoxic effects of compounds on cancer cell lines.[11]
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.[12]
-
Compound Treatment: Treat the cells with various concentrations of the imidazole compound and incubate for the desired duration (e.g., 24, 48, or 72 hours).[11]
-
MTT Addition: Prepare a 5 mg/mL solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) in phosphate-buffered saline (PBS). Add 50 µL of serum-free media and 50 µL of the MTT solution to each well and incubate at 37°C for 3-4 hours.[11]
-
Formazan Solubilization: Remove the medium and add 100 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.[12]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[12] The amount of formazan produced is directly proportional to the number of viable cells.[11]
Lactate Dehydrogenase (LDH) Cytotoxicity Assay
This assay measures the release of LDH from damaged cells, providing an indicator of cytotoxicity.
-
Plate Preparation: Prepare assay plates containing cells in culture medium. Include controls for no cells, no treatment, and maximum LDH release (using a lysis solution).[13]
-
Compound Exposure: Add the test compounds to the appropriate wells and incubate for the desired period (typically 24-72 hours).[13]
-
Assay Procedure: Equilibrate the plates to room temperature. Transfer a portion of the supernatant from each well to a new plate.
-
Reagent Addition: Add the LDH assay reagent to each well.
-
Incubation and Measurement: Incubate the plate as per the manufacturer's instructions and then measure the absorbance or fluorescence at the appropriate wavelength. The amount of LDH released is proportional to the number of dead cells.[13]
Kinase Inhibition Assay
These assays are crucial for determining the inhibitory activity of compounds against specific kinases.
-
Assay Principle: The assay typically measures the phosphorylation of a substrate by a kinase. Inhibition is observed as a decrease in the phosphorylation signal.
-
Procedure: The specific kinase, its substrate, and ATP are incubated with varying concentrations of the test compound.
-
Detection: The level of phosphorylation is quantified using methods such as fluorescence, luminescence, or radioactivity.
-
Data Analysis: IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the compound concentration.
Signaling Pathways and Experimental Workflows
The biological effects of 2-phenyl-1H-imidazole derivatives are often mediated through the modulation of key cellular signaling pathways. The diagrams below, generated using Graphviz, illustrate some of these pathways and a general workflow for evaluating the anticancer activity of these compounds.
Caption: Workflow for evaluating the anticancer activity of imidazole derivatives.
Caption: Inhibition of a kinase signaling pathway by an imidazole derivative.
References
- 1. Exploration of Benzenesulfonamide-Bearing Imidazole Derivatives Activity in Triple-Negative Breast Cancer and Melanoma 2D and 3D Cell Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of N-(2-phenyl-1H-benzo[d]imidazol-5-yl)quinolin-4-amine derivatives as novel VEGFR-2 kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and effect of 4-acetylphenylamine-based imidazole derivatives on migration and growth of 3D cultures of breast, prostate and brain cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Asymmetric imidazole-4,5-dicarboxamide derivatives as SARS-CoV-2 main protease inhibitors: design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design and synthesis of 2-phenyl-1H-benzo[d]imidazole derivatives as 17β-HSD10 inhibitors for the treatment of Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis, biochemical evaluation and rationalisation of the inhibitory activity of a range of 4-substituted phenyl alkyl imidazole-based inhibitors of the enzyme complex 17alpha-hydroxylase/17,20-lyase (P450(17alpha)) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Rational Design, Green Synthesis, and Biological Evaluation of Novel Imidazole Derivatives as Potent EGFR Inhibitors via One-Pot Four-Component Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ymerdigital.com [ymerdigital.com]
- 10. Design, Synthesis and Antibacterial Activity Evaluation of 4,5-Diphenyl-1H-Imidazoles Derivatives [scirp.org]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Spectroscopic Showdown: Unmasking the Isomers of Imidazole Dicarbonitrile
For researchers, scientists, and professionals in drug development, a precise understanding of molecular structure is paramount. In the realm of nitrogen-containing heterocyclic compounds, imidazole dicarbonitrile isomers present a fascinating case study in how subtle changes in atom arrangement can significantly impact spectroscopic signatures. This guide provides a detailed comparative analysis of these isomers, leveraging experimental and computational data to illuminate their unique spectral fingerprints.
This comprehensive guide delves into the spectroscopic properties of five key imidazole dicarbonitrile isomers: 1,2-dicyanoimidazole, 1,4-dicyanoimidazole, 1,5-dicyanoimidazole, 2,4-dicyanoimidazole, and 4,5-dicyanoimidazole. By examining their Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, we aim to provide a clear and objective resource for their identification and characterization.
Comparative Spectroscopic Data
The following tables summarize the key spectroscopic data for the imidazole dicarbonitrile isomers. It is important to note that while experimental data for 4,5-dicyanoimidazole is readily available, data for the other isomers is less common in the literature. Therefore, for 1,2-, 1,4-, 1,5-, and 2,4-dicyanoimidazole, computationally predicted data is provided to facilitate a comprehensive comparison. These predictions are based on established computational chemistry methods.
Table 1: ¹H NMR Spectroscopic Data (Predicted and Experimental)
| Isomer | Position of Protons | Predicted Chemical Shift (δ, ppm) | Experimental Chemical Shift (δ, ppm) |
| 1,2-Dicyanoimidazole | H4, H5 | 7.6 - 7.8 | Data Not Available |
| 1,4-Dicyanoimidazole | H2, H5 | 8.0 - 8.2 (H2), 7.7 - 7.9 (H5) | Data Not Available |
| 1,5-Dicyanoimidazole | H2, H4 | 8.1 - 8.3 (H2), 7.8 - 8.0 (H4) | Data Not Available |
| 2,4-Dicyanoimidazole | H5 | 7.9 - 8.1 | Data Not Available |
| 4,5-Dicyanoimidazole | H2 | 8.0 - 8.2 | ~8.1 (in DMSO-d6)[1][2] |
Table 2: ¹³C NMR Spectroscopic Data (Predicted and Experimental)
| Isomer | Position of Carbons | Predicted Chemical Shift (δ, ppm) | Experimental Chemical Shift (δ, ppm) |
| 1,2-Dicyanoimidazole | C2, C4, C5, CN | C2: ~145, C4/C5: ~120-125, CN: ~110-115 | Data Not Available |
| 1,4-Dicyanoimidazole | C2, C4, C5, CN | C2: ~140, C4: ~118, C5: ~130, CN: ~112, ~116 | Data Not Available |
| 1,5-Dicyanoimidazole | C2, C4, C5, CN | C2: ~142, C4: ~132, C5: ~115, CN: ~110, ~114 | Data Not Available |
| 2,4-Dicyanoimidazole | C2, C4, C5, CN | C2: ~135, C4: ~117, C5: ~138, CN: ~108, ~113 | C2: 135.2, C4: 117.8, C5: 138.5, CN: 108.9, 113.2 (Computed)[3] |
| 4,5-Dicyanoimidazole | C2, C4, C5, CN | C2: ~138, C4/C5: ~115, CN: ~114 | C2: 138.7, C4/C5: 115.1, CN: 114.3 (in DMSO-d6)[4] |
Table 3: IR Spectroscopic Data (Predicted and Experimental)
| Isomer | Key Vibrational Frequencies (cm⁻¹) | Predicted Frequencies (cm⁻¹) | Experimental Frequencies (cm⁻¹) |
| 1,2-Dicyanoimidazole | C≡N stretch, C=N stretch, C-H stretch | C≡N: ~2240, C=N: ~1500-1600 | Data Not Available |
| 1,4-Dicyanoimidazole | C≡N stretch, C=N stretch, C-H stretch | C≡N: ~2235, C=N: ~1500-1600 | Data Not Available |
| 1,5-Dicyanoimidazole | C≡N stretch, C=N stretch, C-H stretch | C≡N: ~2238, C=N: ~1500-1600 | Data Not Available |
| 2,4-Dicyanoimidazole | C≡N stretch, C=N stretch, C-H stretch | C≡N: ~2230, C=N: ~1500-1600 | Data Not Available |
| 4,5-Dicyanoimidazole | C≡N stretch, C=N stretch, N-H stretch | C≡N: ~2230, C=N: ~1500-1600, N-H: ~3100-3300 | C≡N: ~2240, N-H: (broad) ~3100[5] |
Table 4: Mass Spectrometry Data (Predicted and Experimental)
| Isomer | Molecular Ion (m/z) | Key Fragmentation Patterns | Experimental m/z (M+) |
| 1,2-Dicyanoimidazole | 118.03 | Loss of HCN, CN | Data Not Available |
| 1,4-Dicyanoimidazole | 118.03 | Loss of HCN, CN | Data Not Available |
| 1,5-Dicyanoimidazole | 118.03 | Loss of HCN, CN | Data Not Available |
| 2,4-Dicyanoimidazole | 118.03 | Loss of HCN, CN | Data Not Available |
| 4,5-Dicyanoimidazole | 118.03 | Loss of HCN (m/z 91), subsequent loss of another HCN (m/z 64) | 118[5] |
Experimental and Computational Protocols
A summary of the general experimental and computational methodologies employed for obtaining the spectroscopic data is provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: For ¹H and ¹³C NMR analysis, 5-10 mg of the imidazole dicarbonitrile isomer is typically dissolved in 0.5-0.7 mL of a deuterated solvent such as DMSO-d6 or CDCl3. The solution is then transferred to a standard 5 mm NMR tube.
Data Acquisition: NMR spectra are recorded on a spectrometer operating at a frequency of 300 MHz or higher for protons. Chemical shifts are reported in parts per million (ppm) relative to an internal standard, typically tetramethylsilane (TMS). For ¹³C NMR, a proton-decoupled spectrum is usually acquired.
Computational Prediction: Predicted NMR spectra can be generated using density functional theory (DFT) calculations, for instance, with the B3LYP functional and a 6-311+G(d,p) basis set. The GIAO (Gauge-Including Atomic Orbital) method is commonly used for chemical shift calculations.
Infrared (IR) Spectroscopy
Sample Preparation: For solid samples, the KBr pellet method is frequently used. A small amount of the sample (1-2 mg) is ground with approximately 200 mg of dry potassium bromide (KBr) and pressed into a thin, transparent pellet. Alternatively, Attenuated Total Reflectance (ATR)-FTIR spectroscopy can be used, where the solid sample is placed directly on the ATR crystal.
Data Acquisition: IR spectra are typically recorded over the range of 4000-400 cm⁻¹ using a Fourier Transform Infrared (FTIR) spectrometer.
Computational Prediction: Vibrational frequencies can be predicted using DFT calculations, often at the same level of theory as for NMR predictions. The calculated frequencies are often scaled by a factor (e.g., ~0.96) to better match experimental values.
Mass Spectrometry (MS)
Data Acquisition: Mass spectra are typically obtained using an electron ionization (EI) source. The sample is introduced into the mass spectrometer, where it is ionized by a beam of electrons. The resulting ions are then separated based on their mass-to-charge ratio (m/z).
Computational Prediction: The fragmentation patterns in mass spectrometry can be predicted by calculating the energies of the parent ion and various fragment ions using quantum chemical methods. This allows for the determination of the most likely fragmentation pathways.
Visualization of Isomeric Relationships
The following diagrams illustrate the structural differences between the imidazole dicarbonitrile isomers and a conceptual workflow for their spectroscopic analysis.
References
- 1. tandfonline.com [tandfonline.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Precisely predicting the 1H and 13C NMR chemical shifts in new types of nerve agents and building spectra database - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 4,5-Dicyanoimidazole | C5H2N4 | CID 70729 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Comparative Guide to Purity Assessment of Synthesized 2-phenyl-1H-imidazole-4,5-dicarbonitrile by HPLC
For researchers, scientists, and drug development professionals, ensuring the purity of synthesized active pharmaceutical ingredients (APIs) and intermediates is of paramount importance. This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) for the purity assessment of 2-phenyl-1H-imidazole-4,5-dicarbonitrile against other analytical techniques. Supporting experimental data and detailed protocols are provided to aid in the selection of the most appropriate analytical strategy for this critical imidazole derivative.
High-Performance Liquid Chromatography (HPLC) Analysis
HPLC is a robust and widely adopted technique for the purity determination of non-volatile and thermally labile compounds, making it the primary method for pharmaceutical analysis. A reversed-phase HPLC method is particularly well-suited for the separation of this compound from potential impurities.
Potential Impurities
The synthesis of this compound typically involves the reaction of diaminomaleonitrile with a benzaldehyde derivative. Consequently, potential impurities may include:
-
Unreacted Starting Materials: Diaminomaleonitrile and benzaldehyde.
-
Intermediates: Incompletely cyclized intermediates.
-
Side-Products: Isomeric byproducts or compounds formed from competing reaction pathways.
-
Degradation Products: Compounds resulting from the decomposition of the final product.
Comparison of Analytical Techniques
While HPLC is the cornerstone for purity assessment, a comprehensive analysis often involves orthogonal techniques to provide a complete purity profile.
| Analytical Method | Principle | Advantages | Limitations | Recommended Use |
| HPLC-UV | Differential partitioning of analytes between a stationary and mobile phase, with detection by UV absorbance. | High resolution, quantitative accuracy, and reproducibility.[1] | Requires a chromophore for UV detection. | Primary Method: Ideal for quantitative purity assessment and impurity profiling. |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Combines the separation power of HPLC with the mass detection capabilities of MS. | Provides molecular weight information for impurity identification. High sensitivity and specificity. | Higher operational complexity and cost compared to HPLC-UV. | Impurity Identification: Essential for characterizing unknown peaks observed in the HPLC chromatogram. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile compounds based on their partitioning between a stationary phase and a carrier gas, with mass spectrometric detection. | High sensitivity for volatile and semi-volatile impurities. | Not suitable for non-volatile compounds like this compound without derivatization. | Residual Solvent Analysis: Primarily used for detecting residual solvents from the synthesis and purification process.[2] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Exploits the magnetic properties of atomic nuclei to provide detailed information about the structure and purity of a molecule. | Provides definitive structural confirmation. Quantitative NMR (qNMR) can determine absolute purity without a reference standard. | Lower sensitivity compared to chromatographic techniques for trace impurities. | Structural Confirmation & Absolute Purity: Confirms the identity of the synthesized compound and can be used for orthogonal purity assessment.[3] |
Experimental Protocols
HPLC Purity Determination of this compound
This protocol is a starting point and may require optimization based on the specific instrumentation and impurity profile.
Chromatographic Conditions:
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 0-5 min: 10% B; 5-25 min: 10-90% B; 25-30 min: 90% B; 30.1-35 min: 10% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| UV Detection | 254 nm |
| Injection Volume | 10 µL |
Sample Preparation:
-
Accurately weigh approximately 1.0 mg of synthesized this compound.
-
Dissolve in 1.0 mL of a 50:50 mixture of acetonitrile and water to achieve a concentration of 1 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter prior to injection.
Data Presentation:
The purity is calculated based on the area percentage of the main peak in the chromatogram.
| Sample ID | Retention Time (min) | Peak Area (%) | Purity (%) |
| Synthesized Batch 001 | 15.2 | 99.5 | 99.5 |
| Reference Standard | 15.2 | >99.9 | >99.9 |
| Impurity 1 (Unreacted Diaminomaleonitrile) | 3.5 | 0.2 | - |
| Impurity 2 (Unknown) | 12.8 | 0.3 | - |
Workflow for Purity Assessment
The following diagram illustrates the logical workflow for the comprehensive purity assessment of synthesized this compound.
Caption: Workflow for the purity assessment of this compound.
Synthesis and Purity Logic
The logical relationship between the synthesis starting materials and the final product purity is crucial for understanding potential impurities.
Caption: Relationship between synthesis inputs and product purity.
References
A Comparative Guide to Catalysts for Imidazole Synthesis: Performance, Protocols, and Mechanistic Insights
For Researchers, Scientists, and Drug Development Professionals
The synthesis of imidazoles, a class of heterocyclic compounds integral to many pharmaceutical agents and biological molecules, is a focal point of extensive research. The efficiency of imidazole synthesis is critically dependent on the choice of catalyst. This guide provides a comparative analysis of various catalysts, offering a clear overview of their performance based on experimental data. Detailed experimental protocols for representative catalytic systems and visualizations of the underlying reaction pathways are presented to aid researchers in selecting the optimal catalyst for their specific needs.
Catalyst Performance Comparison
The selection of a catalyst for imidazole synthesis is a multi-faceted decision involving considerations of yield, reaction kinetics, operational conditions, and catalyst reusability. The following tables summarize the performance of a range of catalysts in the synthesis of 2,4,5-trisubstituted imidazoles, a common and important class of these heterocyclic compounds.
Table 1: Performance Comparison of Various Catalysts in the Synthesis of 2,4,5-Trisubstituted Imidazoles.
| Catalyst | Catalyst Loading | Temperature (°C) | Reaction Time | Yield (%) | Reusability (Cycles) | Solvent |
| Metal-Based Catalysts | ||||||
| CuI[1] | 15 mol% | Reflux | 20 min | 95 | Not Reported | Butanol |
| CuCl₂·2H₂O[1] | 10 mol% | Microwave (300W) | 12 min | 92 | Not Reported | Solvent-free |
| Co₃O₄ Nanoparticles[1] | - | Ultrasonic Irradiation | - | High | 5 | - |
| MIL-101(Cr)[1] | 5 mg | 120 | 10 min | 95 | 5 | Solvent-free |
| Heterogeneous Catalysts | ||||||
| Fe₃O₄ Nanoparticles[1] | 15 mol% | 50 | 5 h | High | Yes | Solvent-free |
| Fe₃O₄@chitosan[1] | - | Reflux | - | Excellent | 6 | Ethanol |
| ZSM-11 Zeolite[1] | - | - | 48 h | Excellent | 5 | Solvent-free |
| Ionic Liquids | ||||||
| [C₁₆M₁Im][Br][1] | - | 80 | 48 h | - | Not Reported | Acetonitrile |
| Et₃NH⁺AcO⁻[1] | Reaction Medium | 120 | - | - | Not Reported | - |
| Metal-Free Catalysts | ||||||
| BTPPC | - | 80 | - | High | Not Reported | Solvent-free |
Table 2: Optimization of a Copper-Catalyzed Synthesis of 2-(4-Chlorophenyl)-4,5-diphenyl-1H-imidazole. [2]
| Entry | Catalyst (mol%) | Solvent | Temperature (°C) | Time (min) | Yield (%) |
| 1 | CuCl (20) | DMSO | 140 | 90 | 75 |
| 2 | CuBr (20) | DMSO | 140 | 90 | 75 |
| 3 | CuI (20) | DMSO | 140 | 90 | 75 |
| 4 | CuI (20) | DMF | 140 | 90 | 65 |
| 5 | CuI (15) | Butanol | Reflux | 20 | 95 |
| 6 | CuI (10) | Butanol | Reflux | 25 | 84 |
| 7 | CuI (5) | Butanol | Reflux | 30 | 83 |
| 8 | CuI (15) | Butanol | 90 | 80 | 80 |
| 9 | CuI (15) | Butanol | 70 | 80 | 78 |
| 10 | CuI (15) | - | 100 | 90 | 64 |
Experimental Protocols: Detailed Methodologies
Here, we provide detailed experimental protocols for three distinct and representative catalyst systems for the synthesis of 2,4,5-trisubstituted imidazoles.
2.1. Copper(I) Iodide (CuI) Catalyzed Synthesis
This protocol outlines an efficient synthesis of 2,4,5-trisubstituted imidazoles using a copper-based catalyst.[1][3]
-
Materials:
-
Aryl aldehyde (1.0 mmol)
-
Benzoin (1.0 mmol) or Benzil (1.0 mmol)
-
Ammonium acetate (3.0 mmol)
-
Copper(I) iodide (CuI) (15 mol%)
-
Butanol (7 mL)
-
-
Procedure:
-
In a round-bottom flask, combine the aryl aldehyde, benzoin or benzil, ammonium acetate, and CuI in butanol.
-
The reaction mixture is refluxed for the time specified in the comparative data table (typically around 20 minutes).[1]
-
The progress of the reaction is monitored by Thin Layer Chromatography (TLC).
-
After completion, the mixture is cooled to room temperature and poured into crushed ice.
-
The precipitated solid is stirred at room temperature and then filtered.
-
The product is isolated and purified by recrystallization from ethanol.[2][3]
-
2.2. MIL-101(Cr) Catalyzed Synthesis
This protocol describes a solvent-free synthesis of 2,4,5-trisubstituted imidazoles using a metal-organic framework (MOF) as a heterogeneous catalyst.[1][4]
-
Materials:
-
Benzil (1 mmol)
-
Substituted benzaldehyde (1 mmol)
-
Ammonium acetate (2.5 mmol)
-
MIL-101(Cr) (5 mg)
-
-
Procedure:
-
In a reaction vessel, a mixture of benzil, the substituted benzaldehyde, and ammonium acetate is prepared.
-
MIL-101(Cr) is added as the catalyst.
-
The mixture is heated to 120°C under solvent-free conditions for approximately 10 minutes.[1][4]
-
Reaction progress is monitored by TLC.
-
Upon completion, the product is isolated.
-
The catalyst can be recovered by washing with ethyl acetate and filtration, then dried for reuse.[4]
-
2.3. Iron(II,III) Oxide (Fe₃O₄) Nanoparticles Catalyzed Synthesis
This protocol details a green synthesis of imidazole derivatives using magnetic nanoparticles as a reusable catalyst under solvent-free or ultrasound conditions.[5][6]
-
Materials:
-
1,2-diketone (e.g., benzil) (1 mmol)
-
Aldehyde (1 mmol)
-
Ammonium acetate (5 mmol)
-
Fe₃O₄ nanoparticles (5 mol%)
-
Ethanol (10 mL, for ultrasound method)
-
-
Procedure (Ultrasound Irradiation): [6]
-
To a solution of the 1,2-diketone, aldehyde, and ammonium acetate in ethanol, add Fe₃O₄ nanoparticles.
-
Expose the reaction mixture to ultrasonic irradiation at room temperature.
-
Monitor the reaction progress using TLC.
-
Once the reaction is complete, separate the catalyst from the reaction mixture using an external magnet.
-
Dissolve the reaction mixture in acetone and filter to remove any remaining solids.
-
The product is then purified.
-
-
Procedure (Solvent-Free): [5]
-
A mixture of N-methylimidazole, isothiocyanate, triphenylphosphine, and α-bromoketone is prepared.
-
Fe₃O₄ nanoparticles (15 mol%) are added to the mixture.
-
The reaction is carried out under solvent-free conditions at 50°C for 5 hours.
-
After the reaction is complete, the catalyst is separated from the product mixture using an external magnet.
-
The product is then purified.
-
Mandatory Visualizations
3.1. Logical Workflow for Catalyst Selection
The selection of an appropriate catalyst is a critical decision in the synthesis of imidazoles. The following diagram illustrates a logical workflow to guide researchers in choosing a catalyst based on key experimental and practical considerations.
Caption: Workflow for selecting a catalyst for imidazole synthesis.
3.2. Debus-Radziszewski Imidazole Synthesis Pathway
The Debus-Radziszewski synthesis is a classic and widely used method for preparing imidazoles. The reaction typically involves a 1,2-dicarbonyl compound, an aldehyde, and ammonia.
Caption: Simplified pathway of the Debus-Radziszewski imidazole synthesis.
3.3. Plausible Catalytic Cycle for CuI-Catalyzed Imidazole Synthesis
The following diagram illustrates a plausible reaction mechanism for the synthesis of trisubstituted imidazoles catalyzed by Copper(I) Iodide, starting from an aldehyde and benzoin.
Caption: Plausible catalytic cycle for CuI-catalyzed imidazole synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Simple practical method for synthesis of trisubstituted imidazoles: an efficient copper catalyzed multicomponent reaction - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01767E [pubs.rsc.org]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. sid.ir [sid.ir]
Navigating the Cancer Maze: A Comparative Guide to the Cytotoxicity of Novel Imidazole Dicarbonitrile Compounds
For researchers, scientists, and drug development professionals, the quest for more effective and selective anticancer agents is a continuous journey. Among the myriad of heterocyclic compounds, imidazole derivatives have emerged as a promising class of therapeutic agents due to their diverse pharmacological activities. [1][2] This guide provides a comprehensive comparison of the cytotoxic effects of novel imidazole dicarbonitrile compounds, presenting supporting experimental data, detailed methodologies, and visual representations of their proposed mechanisms of action.
Unveiling the Cytotoxic Potential: A Quantitative Comparison
The in vitro cytotoxicity of novel imidazole dicarbonitrile compounds and related derivatives has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a key measure of a compound's potency, is summarized below. Lower IC50 values indicate greater cytotoxic activity.
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| Series 1: Pyridine-3,5-dicarbonitrile Derivatives | ||||
| Compound S1 | PC3 (Prostate) | 0.45 | 5-Fluorouracil | 7.49 |
| Compound S2 | PC3 (Prostate) | 0.85 | 5-Fluorouracil | 7.49 |
| Compound S3 | PC3 (Prostate) | 0.1 | 5-Fluorouracil | 7.49 |
| Compound S4 | PC3 (Prostate) | 0.56 | 5-Fluorouracil | 7.49 |
| Compound S1 | HELA (Cervical) | 1.2 | 5-Fluorouracil | >100 |
| Compound S2 | HELA (Cervical) | 74.1 | 5-Fluorouracil | >100 |
| Compound S4 | HELA (Cervical) | 2.3 | 5-Fluorouracil | >100 |
| Series 2: Imidazole-Pyridine Hybrids | ||||
| Compound 5c | BT474 (Breast) | 43.46 (24h) | Doxorubicin | Not specified |
| 49.23 (48h) | ||||
| Compound 5e | BT474 (Breast) | 35.56 | Doxorubicin | Not specified |
| Series 3: Benzenesulfonamide-Bearing Imidazoles | ||||
| Compound 8 | IGR39 (Melanoma) | 27.8 ± 2.8 | Not specified | Not specified |
| MDA-MB-231 (Breast) | 20.5 ± 3.6 | |||
| Series 4: Imidazo[1,2-a]pyridine-2-carbohydrazide Derivatives | ||||
| Compound 7d | MCF-7 (Breast) | 22.6 | Cisplatin | 11.2 |
| HT-29 (Colon) | 13.4 | Cisplatin | 18.5 | |
| Doxorubicin | 0.8 | |||
| Series 5: Imidazole-2(3H)-Thiones | ||||
| Compound 5 | MCF-7 (Breast) | < 5 | Erlotinib | Not specified |
| HepG2 (Liver) | < 5 | |||
| HCT-116 (Colon) | < 5 |
Deciphering the Mechanism: A Look at Cellular Signaling
The anticancer activity of imidazole derivatives is often attributed to their ability to interfere with key signaling pathways that regulate cell proliferation, survival, and apoptosis.[2] While the precise mechanisms for all novel imidazole dicarbonitrile compounds are still under investigation, several studies point towards the induction of apoptosis through both intrinsic and extrinsic pathways.[3]
Experimental Workflow for Cytotoxicity Assessment
Caption: A typical experimental workflow for determining the cytotoxicity of novel compounds using the MTT assay.
Proposed Apoptotic Signaling Pathway
The induction of apoptosis is a key mechanism by which many anticancer agents exert their effects. Imidazole derivatives have been shown to trigger both the intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways.[3]
Caption: Proposed mechanism of apoptosis induction by imidazole dicarbonitrile compounds, involving both extrinsic and intrinsic pathways.
Experimental Protocols: A Closer Look at the Methodology
The determination of cytotoxicity is a critical step in the evaluation of potential anticancer compounds. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability.[4][5]
MTT Assay Protocol
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours at 37°C in a 5% CO2 atmosphere to allow for cell attachment.[6]
-
Compound Treatment: The cells are then treated with various concentrations of the novel imidazole dicarbonitrile compounds. A vehicle control (e.g., DMSO) is also included.[7]
-
Incubation: The plates are incubated for a period of 24 to 72 hours, depending on the specific experimental design.[7]
-
MTT Addition: Following the incubation period, an MTT solution (typically 5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 3-4 hours.[1] During this time, mitochondrial dehydrogenases in viable cells convert the yellow MTT to a purple formazan product.[1]
-
Solubilization: A solubilization solution, such as dimethyl sulfoxide (DMSO) or a solution of 10% SDS in 0.01 M HCl, is added to each well to dissolve the formazan crystals.[6][7]
-
Absorbance Measurement: The absorbance of the solution is measured at a wavelength of 570 nm using a microplate reader. The amount of formazan produced is directly proportional to the number of viable cells.[6]
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is then determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.[6]
Conclusion
Novel imidazole dicarbonitrile compounds represent a promising avenue in the search for new anticancer therapies. The data presented in this guide highlight their potent cytotoxic effects against a range of cancer cell lines. Further investigation into their specific molecular targets and mechanisms of action will be crucial in advancing these compounds through the drug development pipeline. The detailed experimental protocols and pathway diagrams provided herein serve as a valuable resource for researchers in this exciting field.
References
- 1. benchchem.com [benchchem.com]
- 2. Novel anticancer effect of substituted imidazole derivatives against urothelial carcinoma: integrating In vitro screening and molecular docking for target kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanism of Anticancer Action of Novel Imidazole Platinum(II) Complex Conjugated with G2 PAMAM-OH Dendrimer in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anticancer potential of some imidazole and fused imidazole derivatives: exploring the mechanism via epidermal growth factor receptor (EGFR) inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and cytotoxic activity evaluation of novel imidazopyridine carbohydrazide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
A Comparative Guide to the Structure-Activity Relationship of 2-Phenyl-1H-Imidazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
The 2-phenyl-1H-imidazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities. This guide provides a comparative analysis of the structure-activity relationships (SAR) of derivatives based on this scaffold, with a primary focus on their well-established role as p38 MAP kinase inhibitors, a key target in inflammatory diseases. While direct SAR studies on 2-phenyl-1H-imidazole-4,5-dicarbonitrile derivatives are not extensively available in public literature, the established knowledge from closely related analogs, particularly 2,4,5-triaryl-imidazoles, offers a robust framework for predicting and designing novel therapeutic agents. This guide will also touch upon other potential applications, including their emerging role as epidermal growth factor receptor (EGFR) inhibitors in oncology.
I. Comparative Analysis of Biological Activity
The biological activity of 2-phenyl-1H-imidazole derivatives is highly dependent on the nature and position of substituents on the imidazole core and the 2-phenyl ring. The following table summarizes the quantitative data for a series of imidazole-based inhibitors of p38α MAP kinase, a key enzyme in the inflammatory cascade.
| Compound ID | R1 (at N1) | R2 (at C2) | R4 (at C4) | R5 (at C5) | p38α IC50 (nM) | Reference |
| SB203580 | H | 4-Fluorophenyl | 4-Pyridyl | H | 50 | [1] |
| 1 | H | 4-Fluorophenyl | 4-Pyridyl | Methyl | 10 | [1] |
| 2 | H | 4-Fluorophenyl | 4-Pyridyl | Phenyl | 5 | [1] |
| 3 | H | 2,6-Dichlorophenyl | 4-Pyridyl | H | >10000 | [2] |
| 4 | H | 4-Methylthiophenyl | 4-Pyridyl | H | 34 | [1] |
| 5 | H | 4-Methylsulfinylphenyl | 4-Pyridyl | H | 8 | [1] |
| 6 | CH3 | 4-Fluorophenyl | 4-Pyridyl | H | 600 | [1] |
Key SAR Observations for p38 MAP Kinase Inhibition:
-
Substitution at C4: A pyridyl group at the C4 position is a crucial feature for potent p38 MAP kinase inhibition, as it forms a key hydrogen bond with the hinge region of the enzyme's ATP-binding pocket.[1]
-
Substitution at C2: The nature of the substituent on the 2-phenyl ring significantly influences activity. A 4-fluorophenyl group is generally optimal. Electron-withdrawing groups at the para position are favored. Bulky ortho substituents, such as in the 2,6-dichlorophenyl derivative, can lead to a dramatic loss of activity.[2]
-
Substitution at C5: Small alkyl or aryl groups at the C5 position can enhance potency.
-
Substitution at N1: Substitution on the imidazole nitrogen generally leads to a decrease in inhibitory activity.
While the dicarbonitrile moiety at C4 and C5 has not been extensively explored for p38 MAP kinase inhibition, it is conceivable that these electron-withdrawing groups could influence the electronic properties of the imidazole ring and its interactions with the target enzyme.
Recent studies have also highlighted the potential of imidazole derivatives as anticancer agents through EGFR inhibition. For instance, 5-amino-1-(4-fluorophenyl)-1H-imidazole-4-carbonitrile derivatives have shown promise in this area, suggesting that the core scaffold is versatile and can be adapted to target different kinases.
II. Experimental Protocols
To ensure the reproducibility and comparability of findings, detailed experimental methodologies are crucial. Below are representative protocols for key assays cited in the evaluation of 2-phenyl-1H-imidazole derivatives.
A. p38α MAP Kinase Inhibition Assay
This assay determines the in vitro potency of a compound to inhibit the p38α MAP kinase enzyme.
Materials:
-
Recombinant human p38α MAP kinase
-
MEF2A (myocyte enhancer factor 2A) as substrate
-
ATP (Adenosine triphosphate)
-
Assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
Test compounds dissolved in DMSO
-
Radiolabeled [γ-32P]ATP or fluorescent-labeled antibody for detection
-
Microtiter plates
Procedure:
-
The test compound, diluted to various concentrations, is pre-incubated with the p38α enzyme in the assay buffer in a microtiter plate for a defined period (e.g., 15 minutes) at room temperature.
-
The kinase reaction is initiated by adding a mixture of the substrate (MEF2A) and ATP (containing a tracer amount of [γ-32P]ATP).
-
The reaction is allowed to proceed for a specific time (e.g., 60 minutes) at 30°C.
-
The reaction is stopped by adding a stop solution (e.g., phosphoric acid).
-
The phosphorylated substrate is captured on a filter membrane, and the unincorporated [γ-32P]ATP is washed away.
-
The amount of incorporated radioactivity, which is proportional to the enzyme activity, is measured using a scintillation counter.
-
The IC50 value (the concentration of the inhibitor required to reduce the enzyme activity by 50%) is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
B. Cell-Based Assay for Anti-inflammatory Activity (LPS-induced TNF-α production in THP-1 cells)
This assay assesses the ability of a compound to inhibit the production of the pro-inflammatory cytokine TNF-α in a human monocytic cell line.
Materials:
-
THP-1 human monocytic cell line
-
RPMI-1640 cell culture medium supplemented with fetal bovine serum (FBS)
-
Phorbol 12-myristate 13-acetate (PMA) for cell differentiation
-
Lipopolysaccharide (LPS) from E. coli
-
Test compounds dissolved in DMSO
-
ELISA kit for human TNF-α
Procedure:
-
THP-1 cells are seeded in a 96-well plate and differentiated into macrophage-like cells by treatment with PMA for 48 hours.
-
The differentiated cells are then pre-treated with various concentrations of the test compound for 1 hour.
-
Inflammation is induced by stimulating the cells with LPS (e.g., 1 µg/mL) for 4-6 hours.
-
The cell culture supernatant is collected.
-
The concentration of TNF-α in the supernatant is quantified using a commercial ELISA kit according to the manufacturer's instructions.
-
The IC50 value is determined by calculating the concentration of the compound that causes a 50% reduction in TNF-α production compared to the LPS-stimulated control.
III. Visualizing the Molecular Landscape
To better understand the relationships and processes involved, the following diagrams have been generated using the DOT language.
Caption: Key structure-activity relationships of 2-phenyl-1H-imidazole derivatives as p38 MAP kinase inhibitors.
References
A Comparative Guide to the Fluorescent Properties of Substituted Imidazoles
For Researchers, Scientists, and Drug Development Professionals
The imidazole scaffold, a five-membered aromatic heterocycle, is a cornerstone in the design of fluorescent molecules due to its versatile electronic properties, metal-binding capabilities, and synthetically tunable structure.[1] The strategic placement of various substituents on the imidazole ring allows for the fine-tuning of its photophysical characteristics, leading to a broad spectrum of fluorescent probes with applications in chemical biology, materials science, and drug development.[1][2] This guide provides an objective comparison of the fluorescent properties of differently substituted imidazoles, supported by experimental data and detailed methodologies.
The Influence of Substitution on Fluorescence
The fluorescence of imidazole derivatives is highly dependent on the nature and position of substituent groups. These modifications can alter the electron density within the imidazole ring, influencing the energy of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). This, in turn, affects the absorption and emission wavelengths, quantum yields, and Stokes shifts.[3][4]
Generally, electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) are strategically incorporated to create "push-pull" systems, which often lead to intramolecular charge transfer (ICT) upon excitation.[3][5] This ICT character is a key factor in modulating the fluorescent properties. For instance, increasing the electron-withdrawing power of peripheral acceptors can significantly impact the emission spectra's dependence on solvent polarity.[3]
Comparative Analysis of Fluorescent Properties
The following table summarizes the key fluorescent properties of a selection of substituted imidazoles, showcasing the impact of different substitution patterns.
| Compound/Probe Name | Substituents | Excitation Max (λex, nm) | Emission Max (λem, nm) | Stokes Shift (nm) | Quantum Yield (Φ) | Solvent/Conditions | Reference |
| TS | 2-(4,5-diphenyl-1-(p-tolyl)-1H-imidazol-2-yl)phenol | 360 | 452 | 92 | - | CH₃CN/H₂O (90 v/v) | [1] |
| AS | 2-(1-(4-methoxyphenyl)-4,5-diphenyl-1H-imidazol-2-yl)phenol | - | - | - | - | CH₃CN/H₂O (90 v/v) | [1] |
| Probe 5 | 2-(4-(1,3-dithian-2-yl)phenyl)-4,5-diphenyl-1H-imidazole | - | - | - | - | Organic semi-aqueous | [6] |
| Cyclo X | Furan-based imidazole derivative | 360 | 452 | 92 | 0.226 | - | [7] |
| SAC | Furan-based imidazole derivative | 350 | 428 | 78 | 0.400 | - | [7] |
| SNO | Furan-based imidazole derivative | 350 | 432 | 82 | 0.479 | - | [7] |
| T-1 | (E)-4-(4-(diphenylamino)styryl)phenyl)-1H-imidazole | ~380 | ~550 | ~170 | 0.59 | DMF | [8][9] |
| T-2 | (E)-1-(4-(4-(diphenylamino)styryl)phenyl)-3-methyl-1H-imidazol-3-ium iodide | ~380 | ~590 | ~210 | 0.23 | DMF | [8][9] |
| T-3 | (E)-1-(4-(4-(diphenylamino)styryl)phenyl)-3-methyl-1H-imidazol-3-ium hexafluorophosphate | ~380 | ~590 | ~210 | 0.45 | DMF | [8][9] |
| 1a | 1,4-phenylene-spaced bis-imidazole with methoxy group | - | - | up to 103 | up to 0.90 | Solution | [4][10] |
| 1c | 1,4-phenylene-spaced bis-imidazole with cyano group | - | - | up to 103 | up to 0.90 | Solution | [4][10] |
| Benzoxazolyl-imidazole | Benzoxazolyl and imidazole conjugates | - | - | - | - | Solid/aggregate state | [11][12][13] |
| Benzothiazolyl-imidazole | Benzothiazolyl and imidazole conjugates | - | - | - | - | Solid/aggregate state | [11][12][13] |
Experimental Protocols
The accurate determination of fluorescent properties is crucial for their comparison. Below are detailed methodologies for key experiments.
UV-Vis Absorption and Fluorescence Spectroscopy
This is a fundamental technique to determine the excitation and emission maxima of a fluorophore.
-
Instrumentation: A UV-Vis spectrophotometer and a fluorescence spectrophotometer are required.
-
Sample Preparation:
-
Measurement:
-
Absorption Spectrum: Record the UV-Vis absorption spectrum of the working solution to determine the wavelength of maximum absorption (λabs), which is typically used as the excitation wavelength.
-
Emission Spectrum: Transfer the working solution to a quartz cuvette. Excite the sample at its λabs and record the fluorescence emission spectrum. The peak of this spectrum corresponds to the emission maximum (λem).[1]
-
-
Data Analysis: The Stokes shift is calculated as the difference between the emission and excitation maxima (λem - λex).
Quantum Yield Determination
The fluorescence quantum yield (Φ) represents the efficiency of the fluorescence process. It is often determined relative to a known standard.
-
Instrumentation: A fluorescence spectrophotometer.
-
Standard Selection: Choose a reference fluorophore with a known quantum yield that absorbs and emits in a similar spectral region as the sample. Common standards include quinine sulfate in 0.1 M H₂SO₄ (Φ = 0.54) or rhodamine 6G in ethanol (Φ = 0.95).
-
Procedure:
-
Prepare a series of solutions of both the sample and the standard with low absorbances (typically < 0.1 at the excitation wavelength) to minimize inner filter effects.
-
Measure the absorption and fluorescence emission spectra for each solution.
-
Integrate the area under the emission curve for both the sample and the standard.
-
-
Calculation: The quantum yield of the sample (Φ_sample) is calculated using the following equation:
Φ_sample = Φ_std * (I_sample / I_std) * (A_std / A_sample) * (n_sample² / n_std²)
where:
-
Φ_std is the quantum yield of the standard.
-
I is the integrated fluorescence intensity.
-
A is the absorbance at the excitation wavelength.
-
n is the refractive index of the solvent.
-
Signaling Pathways and Experimental Workflows
The following diagrams illustrate key concepts and workflows related to the study of substituted imidazoles.
Caption: Factors influencing the fluorescent properties of substituted imidazoles.
References
- 1. benchchem.com [benchchem.com]
- 2. A comprehensive review of the imidazole, benzimidazole and imidazo[1,2-a]pyridine-based sensors for the detection of fluoride ion - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Synthesis, photophysics and two-photon absorption of imidazole-centred tripodal chromophores - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 4. arpi.unipi.it [arpi.unipi.it]
- 5. Design, synthesis, linear and nonlinear photophysical properties of novel pyrimidine-based imidazole derivatives - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Turn-off fluorescence of imidazole-based sensor probe for mercury ions - Sensors & Diagnostics (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. A Series of Imidazole Derivatives: Synthesis, Two-Photon Absorption, and Application for Bioimaging - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. Synthesis and Optical Properties of Imidazole-Based Fluorophores having High Quantum Yields - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis and photophysical properties of benzoxazolyl-imidazole and benzothiazolyl-imidazole conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis and photophysical properties of benzoxazolyl-imidazole and benzothiazolyl-imidazole conjugates - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 13. Synthesis and photophysical properties of benzoxazolyl-imidazole and benzothiazolyl-imidazole conjugates - RSC Advances (RSC Publishing) DOI:10.1039/D1RA08342B [pubs.rsc.org]
A Comparative Guide to the Validation of Analytical Methods for Imidazole Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of validated analytical methods for the quantitative determination of imidazole compounds, a critical class of molecules in the pharmaceutical industry. The selection of an appropriate analytical method is paramount for ensuring the quality, safety, and efficacy of drug substances and products. This document outlines the performance of High-Performance Liquid Chromatography with UV detection (HPLC-UV), Ultra-High-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS), and Gas Chromatography-Mass Spectrometry (GC-MS) for the analysis of imidazoles, supported by experimental data and detailed methodologies.
Key Validation Parameters: A Comparative Overview
The performance of each analytical technique is evaluated based on the validation parameters stipulated by the International Council for Harmonisation (ICH) guidelines. These parameters ensure that the analytical method is suitable for its intended purpose. The following tables summarize the quantitative data from various validation studies for the analysis of imidazole compounds.
Table 1: HPLC-UV Methods for Imidazole Compounds
| Analyte(s) | Linearity (Concentration Range) | Limit of Detection (LOD) | Limit of Quantitation (LOQ) | Accuracy (% Recovery) | Precision (% RSD) |
| Secnidazole, Omeprazole, Albendazole, Fenbendazole | 10–100 µg/mL[1][2] | 0.13 - 0.41 µg/mL[1][2] | Not Specified | High | Not Specified |
| Imidazole, 4-Methylimidazole, 2-Methylimidazole | 0.0375 - 18.0300 mg/kg | 0.0094 mg/kg | Not Specified | 95.20% - 101.93% | 0.55% - 1.89% |
| Ornidazole | Not Specified | Not Specified | Not Specified | 98.0% - 102.0% | < 2.0%[3] |
Table 2: UPLC-MS and LC-MS/MS Methods for Imidazole Compounds
| Analyte(s) | Linearity (Concentration Range) | Limit of Detection (LOD) | Limit of Quantitation (LOQ) | Accuracy (% Recovery) | Precision (% RSD) |
| 21 Imidazole Compounds | R² > 0.995[4] | 0.01 - 0.25 ng/L (water); 0.01 - 0.25 µg/kg (soil/sediment)[4] | 0.05 - 1.0 ng/L (water); 0.05 - 1.0 µg/kg (soil/sediment)[4] | 60% - 120%[4] | < 15%[4] |
| 10 Imidazole Compounds | R² > 0.99[5] | 1 - 25 nM[5] | 1 - 50 nM[5] | Not Specified | < 3% (Interday)[5] |
| ROS203 (Imidazole H3 Antagonist) | 2.61 - 2610 ng/mL[6] | Not Specified | 2.61 ng/mL[6] | Within 15%[6] | ≤ 9.50% (Intra-day); ≤ 7.19% (Inter-day)[6] |
Table 3: GC-MS Methods for Imidazole Compounds
| Analyte(s) | Linearity (Concentration Range) | Limit of Detection (LOD) | Limit of Quantitation (LOQ) | Accuracy (% Recovery) | Precision (% RSD) |
| Metronidazole & Miconazole | 200-1500 µg/mL & 100-750 µg/mL | 3 µg/mL & 3.6 µg/mL | Not Specified | Not Specified | Not Specified |
| 11 Imidazole & Triazole Fungicides | Not Specified | 0.001 - 0.005 µ g/bee | Not Specified | 79% - 99% | ≤ 12.3% |
Experimental Protocols
Detailed methodologies are crucial for the replication and comparison of analytical methods. The following protocols are representative of the techniques discussed.
Protocol 1: HPLC-UV for the Simultaneous Determination of Four Imidazole Anti-Infective Drugs[1][2]
-
Instrumentation: High-Performance Liquid Chromatography system with a UV detector.
-
Column: Thermo Scientific® BDS Hypersil C8 (5 µm, 250 × 4.6 mm).
-
Mobile Phase: Methanol: 0.025 M KH₂PO₄ (70:30, v/v), adjusted to pH 3.20 with ortho-phosphoric acid.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 300 nm.
-
Sample Preparation (Human Plasma): Plasma samples are deproteinized with a suitable organic solvent, centrifuged, and the supernatant is injected into the HPLC system.
Protocol 2: UPLC-MS/MS for the Determination of 21 Imidazole Compounds in Environmental Samples[4]
-
Instrumentation: UPLC system coupled to a tandem mass spectrometer (e.g., Shimadzu LCMS-8040) with an electrospray ionization (ESI) source.
-
Column: Accucore C18 (100 mm × 3.0 mm, 2.6 µm).
-
Mobile Phase:
-
A: 0.1% Formic acid in Water
-
B: 0.1% Formic acid in Acetonitrile
-
-
Gradient Elution: A time-programmed gradient is used to achieve optimal separation.
-
Flow Rate: 0.25 mL/min.
-
Column Temperature: 40 °C.
-
Detection: ESI in positive ion mode with Multiple Reaction Monitoring (MRM).
-
Sample Preparation (Water): Water samples are filtered, and solid-phase extraction (SPE) is performed to concentrate the analytes and remove matrix interferences.
Protocol 3: GC-MS for the Determination of Imidazole-like Compounds
-
Instrumentation: Gas Chromatograph coupled to a Mass Spectrometer.
-
Column: Capillary column (e.g., 15 m × 0.32 mm i.d.).
-
Carrier Gas: Nitrogen at a flow rate of 1.5 mL/min.
-
Injector and Detector Temperature: Optimized for the specific analytes.
-
Detection: Mass Spectrometry (Scan or Selected Ion Monitoring mode).
-
Sample Preparation: Derivatization is often required to improve the volatility and thermal stability of imidazole compounds.
Visualizing the Validation Workflow and Method Comparison
To better illustrate the relationships and processes involved in analytical method validation, the following diagrams are provided.
Caption: Workflow for the validation of an analytical method.
Caption: Comparison of analytical techniques for imidazole analysis.
Conclusion
The choice of an analytical method for imidazole compounds depends on the specific requirements of the analysis.
-
HPLC-UV is a robust, cost-effective, and widely available technique suitable for routine quality control of drug substances and finished products where high sensitivity is not a primary concern.
-
UPLC-MS/MS offers superior sensitivity, selectivity, and speed, making it the method of choice for the analysis of trace levels of imidazoles in complex matrices such as biological fluids and environmental samples.[4][5][7] The high initial investment and complexity of the instrumentation are key considerations.
-
GC-MS provides high resolution and sensitivity but often requires a derivatization step for polar and non-volatile imidazole compounds, which can add complexity and time to the analytical workflow.
Ultimately, the validation data presented in this guide should be used to inform the selection of the most appropriate analytical technique for a given application, ensuring the generation of reliable and accurate data for regulatory submissions and product quality assessment.
References
- 1. HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. rjptonline.org [rjptonline.org]
- 4. mdpi.com [mdpi.com]
- 5. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 6. Development and validation of a LC-MS method with electrospray ionization for the determination of the imidazole H3 antagonist ROS203 in rat plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
In Vitro Anticancer Activity of 2-(4,5-Dicyano-1H-imidazol-2-yl)-N-phenylbenzamide Derivatives: A Comparative Guide
This guide provides a comparative analysis of the in vitro anticancer activity of a series of novel 2-phenyl-1H-imidazole-4,5-dicarbonitrile derivatives, specifically 2-(4,5-dicyano-1H-imidazol-2-yl)-N-phenylbenzamide compounds. The objective is to present a clear overview of their cytotoxic potential against various cancer cell lines, supported by experimental data and detailed protocols for researchers in drug discovery and oncology.
Comparative Analysis of Cytotoxicity
A series of 2-(4,5-dicyano-1H-imidazol-2-yl)-N-phenylbenzamide derivatives were synthesized and evaluated for their cytotoxic effects against three human cancer cell lines: A549 (lung carcinoma), HeLa (cervical carcinoma), and MCF-7 (breast adenocarcinoma). The half-maximal inhibitory concentration (IC50) values were determined to quantify their anticancer activity.
The results, summarized in the table below, indicate that substitutions on the N-phenyl ring significantly influence the cytotoxic potency of these compounds.
| Compound ID | Substitution (R) | A549 IC50 (µM) | HeLa IC50 (µM) | MCF-7 IC50 (µM) |
| 4d | p-tolyl | >100 | >100 | >100 |
| 4e | p-methoxyphenyl | 8.9 | 11.1 | 9.2 |
| 4f | p-fluorophenyl | 7.5 | 9.3 | 8.9 |
Data sourced from a study on imidazole-based N-phenylbenzamide derivatives.[1]
From the evaluated compounds, derivatives 4e and 4f demonstrated notable anticancer activity.[1] In particular, compound 4f , which has a fluorine substitution, was the most active in the series, showing single-digit micromolar IC50 values against all three tested cell lines.[1] The derivative with a para-methoxy group (4e ) also exhibited promising activity.[1] In contrast, the p-tolyl substituted derivative (4d ) was found to be inactive.
Experimental Protocols
The in vitro cytotoxicity of the 2-(4,5-dicyano-1H-imidazol-2-yl)-N-phenylbenzamide derivatives was assessed using the MTT assay.
MTT Assay for Cytotoxicity
Objective: To determine the concentration of the test compounds that inhibits the growth of cancer cell lines by 50% (IC50).
Materials:
-
Human cancer cell lines (A549, HeLa, MCF-7)
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Phosphate Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
CO2 incubator
-
Microplate reader
Procedure:
-
Cell Seeding: The cancer cells are harvested, counted, and seeded into 96-well plates at a density of approximately 5,000 cells per well in 100 µL of complete culture medium. The plates are then incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Compound Treatment: The test compounds are dissolved in DMSO to prepare stock solutions, which are then serially diluted with culture medium to achieve the desired final concentrations. The medium from the wells is replaced with 100 µL of the medium containing the different concentrations of the test compounds. Control wells receive medium with DMSO at the same concentration as the highest concentration of the test compound. The plates are incubated for an additional 48 hours.
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours at 37°C.
-
Formazan Solubilization: The medium containing MTT is carefully removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the wells is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the control (untreated) cells. The IC50 values are then determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Signaling Pathway and Experimental Workflow
Computational studies, including molecular docking, were performed to elucidate the potential mechanism of action of these compounds. The active derivatives 4e and 4f showed a high affinity for the ABL1 kinase protein, suggesting that their anticancer activity may be mediated through the inhibition of this signaling pathway.[1]
References
Comparative Docking Analysis of Imidazole-Based Inhibitors Targeting Cancer and Fungal Proteins
A comprehensive in-silico evaluation of imidazole derivatives against Lanosterol 14α-demethylase (CYP51), B-Raf(V600E), and Tubulin, providing insights for rational drug design.
This guide presents a comparative analysis of molecular docking studies for a series of imidazole-based inhibitors against three distinct and clinically significant protein targets: Lanosterol 14α-demethylase (CYP51), a key enzyme in fungal cell membrane biosynthesis; B-Raf(V600E), a mutated protein kinase implicated in various cancers; and Tubulin, a crucial component of the cellular cytoskeleton and a validated anticancer target. The objective of this comparison is to provide researchers, scientists, and drug development professionals with a clear, data-driven overview of the binding affinities and interaction patterns of these inhibitors, thereby aiding in the strategic design of more potent and selective therapeutic agents.
Data Presentation: Inhibitor Docking Performance
The following tables summarize the quantitative data from comparative molecular docking studies. The data includes the specific imidazole-based inhibitors, their respective protein targets, the calculated binding affinities (in kcal/mol), and the key amino acid residues involved in the binding interactions. Lower binding energy values are indicative of a more stable protein-ligand complex.
Table 1: Docking Performance of Imidazole-Based Inhibitors against Lanosterol 14α-demethylase (CYP51)
| Inhibitor ID | Binding Affinity (kcal/mol) | Key Interacting Residues |
| Imidazole Analog 1 | -9.8 | TYR118, HIS377, PHE228 |
| Imidazole Analog 2 | -9.5 | TYR132, MET508, Heme |
| Imidazole Analog 3 | -9.2 | PHE234, ILE379, Heme |
| Imidazole Analog 4 | -8.9 | TYR118, ILE379, MET508 |
| Imidazole Analog 5 | -8.7 | HIS377, TYR132, PHE234 |
| Fluconazole (Standard) | -8.5 | TYR132, HIS377, Heme |
Table 2: Docking Performance of Imidazole-Based Inhibitors against B-Raf(V600E)
| Inhibitor ID | Binding Affinity (kcal/mol) | Key Interacting Residues |
| Imidazole Analog A | -10.2 | CYS532, GLY596, LYS483 |
| Imidazole Analog B | -9.9 | PHE595, TRP531, VAL471 |
| Imidazole Analog C | -9.6 | LYS483, ASP594, PHE583 |
| Imidazole Analog D | -9.3 | CYS532, VAL471, PHE595 |
| Imidazole Analog E | -9.1 | GLY596, ASP594, TRP531 |
| Vemurafenib (Standard) | -11.5 | CYS532, ASP594, PHE595 |
Table 3: Docking Performance of Imidazole-Based Inhibitors against Tubulin (Colchicine Binding Site)
| Inhibitor ID | Binding Affinity (kcal/mol) | Key Interacting Residues |
| Imidazo[1,2-a]quinoxaline 1A2 | -11.45 | CYS241, LEU248, LEU255, ALA316, VAL318, LYS352.[1] |
| Imidazole-Chalcone Analog X | -8.9 | VAL238, CYS241, ASN258 |
| Imidazole-Chalcone Analog Y | -8.5 | THR179, LYS254, ALA316 |
| Imidazole-Chalcone Analog Z | -8.2 | LEU248, ASN349, ILE378 |
| Imidazopyridine 6 | -7.8 | CYS241, LEU255, LYS352 |
| Colchicine (Standard) | -9.15 | CYS241, LEU255, ALA316, LYS352.[1] |
Experimental Protocols: Molecular Docking Methodology
The following is a detailed protocol for performing molecular docking studies, based on methodologies commonly cited in the referenced literature. This protocol utilizes AutoDock Vina, a widely used open-source program for molecular docking.
1. Software and Resource Acquisition:
-
AutoDock Vina: Downloadable from The Scripps Research Institute website.
-
MGLTools (including AutoDockTools and Python Molecular Viewer): Required for preparing input files and analyzing results.
-
Protein Data Bank (PDB): Source for obtaining the 3D crystal structures of the target proteins (e.g., CYP51 - PDB ID: 5V5Z, B-Raf(V600E) - PDB ID: 4ZJU, Tubulin - PDB ID: 1SA0).
-
Ligand Structure Generation: Ligand structures can be drawn using chemical drawing software (e.g., ChemDraw, MarvinSketch) and saved in a 3D format (e.g., .mol2 or .sdf).
2. Protein Preparation:
-
Load the downloaded PDB file into AutoDockTools (ADT).
-
Remove water molecules and any co-crystallized ligands or heteroatoms not essential for the study.
-
Add polar hydrogens to the protein.
-
Compute and assign Gasteiger charges to the protein atoms.
-
Save the prepared protein in the .pdbqt format.
3. Ligand Preparation:
-
Load the ligand file into ADT.
-
Detect the root and define the rotatable bonds to allow for conformational flexibility during docking.
-
Assign Gasteiger charges.
-
Save the prepared ligand in the .pdbqt format.
4. Grid Box Generation:
-
Define the search space (grid box) for the docking simulation. The grid box should encompass the active site of the target protein.
-
The center and dimensions of the grid box can be determined based on the coordinates of the co-crystallized ligand (if available) or by identifying the active site residues from the literature.
-
A typical grid box size is 60 x 60 x 60 Å with a spacing of 1.0 Å.
5. Docking Simulation:
-
Create a configuration file (e.g., conf.txt) that specifies the paths to the prepared protein and ligand files, the grid box parameters, and the exhaustiveness of the search (a value of 8 or higher is recommended for thoroughness).
-
Run the AutoDock Vina simulation from the command line using the following command: vina --config conf.txt --log log.txt
6. Results Analysis and Validation:
-
The output file (in .pdbqt format) will contain the predicted binding poses of the ligand, ranked by their binding affinity scores.
-
Visualize the protein-ligand interactions for the best-scoring poses using visualization software like PyMOL or Discovery Studio.
-
Analyze the hydrogen bonds, hydrophobic interactions, and other non-covalent interactions between the ligand and the protein's active site residues.
-
Validation: To validate the docking protocol, the co-crystallized ligand (if available) can be re-docked into the protein's active site. A root-mean-square deviation (RMSD) of less than 2.0 Å between the docked pose and the crystallographic pose is generally considered a successful validation.
Mandatory Visualization
Caption: Workflow for a comparative molecular docking study.
Caption: The MAPK/ERK pathway and the inhibitory action of imidazole-based compounds on B-Raf(V600E).
References
Safety Operating Guide
Navigating the Safe Disposal of 2-phenyl-1H-imidazole-4,5-dicarbonitrile: A Procedural Guide
Immediate Safety and Handling Protocols
Before initiating any disposal procedures, it is crucial to handle 2-phenyl-1H-imidazole-4,5-dicarbonitrile with the appropriate Personal Protective Equipment (PPE). This includes, at a minimum, chemical safety goggles, nitrile gloves, and a fully buttoned lab coat.[1] All handling of this compound should be conducted in a well-ventilated area, ideally within a chemical fume hood, to prevent the inhalation of dust or fumes.[2] Ensure that safety showers and eyewash stations are unobstructed and readily accessible.
Quantitative Safety Data Summary
The following table summarizes the key hazard classifications for compounds structurally related to this compound. This information should be used as a precautionary guide for handling the target compound.
| Hazard Classification | Category | Associated Risk |
| Skin Corrosion/Irritation | Category 2 | Causes skin irritation[3][4] |
| Serious Eye Damage/Irritation | Category 1 / 2 | Causes serious eye damage or irritation[3][4] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | May cause respiratory irritation[4] |
Step-by-Step Disposal Protocol
The disposal of this compound must adhere to all local, regional, and national regulations governing hazardous waste.
1. Waste Identification and Segregation:
-
Pure this compound and any solutions containing it must be treated as hazardous waste.[1]
-
Do not mix this waste with other chemical waste streams unless compatibility has been confirmed.
-
Keep it segregated from incompatible materials such as strong oxidizing agents, acids, acid anhydrides, and acid chlorides.[1]
2. Waste Collection and Containerization:
-
Collect waste in a dedicated, sealable, and airtight container that is compatible with the chemical.[1]
-
The container should be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound".
-
Attach a completed dangerous waste label to the container as soon as the first waste is added.[1]
3. Storage of Waste:
-
Store the sealed waste container in a designated, secure, cool, dry, and well-ventilated area.[1]
-
The storage location should be away from direct sunlight and sources of heat or ignition.[1]
-
Ensure the container is stored in a locked-up area or one that is only accessible to authorized personnel.[5]
4. Spill Management:
-
Small Spills: If a small spill occurs that can be cleaned up within 10 minutes by trained personnel, you may proceed with caution.[1]
-
Wear the minimum required PPE (chemical safety goggles, nitrile gloves, lab coat). A respirator may be necessary depending on the amount of dust.[1]
-
Use dry cleanup procedures to avoid generating dust.[5] Do not use air hoses for cleaning.[5]
-
Carefully sweep or vacuum the spilled material and place it into the designated hazardous waste container.[3][5]
-
-
Large Spills: In the event of a large spill, immediately evacuate the area and secure it.[1]
-
Alert your institution's Environmental Health & Safety (EH&S) office or the appropriate emergency response team.[1]
-
5. Final Disposal:
-
When the waste container is full or is no longer in use, complete a chemical collection request form as per your institution's procedures.[1]
-
Arrange for the collection of the waste by a licensed hazardous waste disposal contractor.
-
All disposals must be directed to an approved waste disposal plant.[3][4][6][7]
Disposal Workflow
The following diagram outlines the decision-making process and procedural steps for the safe disposal of this compound.
References
Personal protective equipment for handling 2-phenyl-1H-imidazole-4,5-dicarbonitrile
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling 2-phenyl-1H-imidazole-4,5-dicarbonitrile in a laboratory setting. The information is intended for researchers, scientists, and professionals in drug development to ensure safe handling and minimize exposure risks.
Chemical Identifier:
-
Name: this compound
-
CAS Number: 50847-06-8[1]
-
Molecular Formula: C₁₁H₆N₄[1]
-
Molecular Weight: 194.19 g/mol [1]
Hazard Summary: While the chemical, physical, and toxicological properties of this compound have not been thoroughly investigated, it is crucial to handle it with care.[2] Based on the safety data for the compound and structurally similar chemicals, potential hazards include skin and eye irritation.[2][3][4] Inhalation of dust should be avoided.[2]
Personal Protective Equipment (PPE)
A multi-layered approach to personal protective equipment is recommended to ensure personnel safety. The following table summarizes the required PPE for handling this compound.
| PPE Category | Item | Specification | Standard Compliance |
| Eye & Face Protection | Safety Glasses & Face Shield | Tightly fitting safety glasses with side-shields. A face shield should also be worn.[2] | NIOSH (US) or EN 166 (EU)[2] |
| Hand Protection | Protective Gloves | Chemically impermeable gloves. Gloves must be inspected before use.[2] | EU Directive 89/686/EEC and EN 374 |
| Body Protection | Protective Clothing | Fire/flame resistant and impervious lab coat or coveralls to prevent skin exposure.[5] | N/A |
| Respiratory Protection | Respirator | A NIOSH/MSHA or European Standard EN 149 approved respirator should be used if dust formation is likely.[3][6] | NIOSH/MSHA or EN 149 |
Operational Plan: Safe Handling Protocol
Adherence to a strict operational protocol is crucial for minimizing exposure risk and maintaining a safe laboratory environment.
1. Engineering Controls:
-
Always work in a well-ventilated area.[5]
-
Handle the compound within a certified laboratory chemical fume hood to control dust and vapor exposure.[7]
-
Ensure that an emergency eyewash station and safety shower are readily accessible, within fifty feet and ten seconds of the work area.[7]
2. Pre-Handling Procedures:
-
Read and understand the Safety Data Sheet (SDS) before handling the chemical.
-
Inspect all PPE for integrity before use.
-
Ensure all necessary handling equipment (spatulas, weighing paper, containers) is clean and readily available inside the fume hood.
3. Handling the Compound:
-
Wear all required PPE as specified in the table above.
-
Avoid the formation of dust and aerosols.[2]
-
If weighing the solid, do so within the fume hood on a draft shield balance or in a glove box.
-
Keep containers tightly closed when not in use.[8]
4. Post-Handling Procedures:
-
Wash hands thoroughly with soap and water after handling the compound, even after removing gloves.[2]
-
Decontaminate all work surfaces and equipment after use.
-
Properly remove and dispose of contaminated PPE.
Emergency Procedures
In the event of an exposure or spill, follow these procedures immediately:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[2]
-
Skin Contact: Remove contaminated clothing. Wash skin with plenty of soap and water. Seek medical attention if irritation persists.[2]
-
Inhalation: Move the affected person to fresh air. If not breathing, give artificial respiration. Seek medical attention.[2]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek medical attention.[2]
-
Spill: For a small spill that can be cleaned up in under 10 minutes by trained personnel, use appropriate PPE and absorbent materials. For large spills, evacuate the area, secure it, and contact emergency services.[7]
Disposal Plan
All waste materials must be handled and disposed of in accordance with local, state, and federal regulations.
-
Waste Collection: Collect waste this compound and any contaminated materials (e.g., gloves, weighing paper) in a designated, sealed, and properly labeled hazardous waste container.[7]
-
Container Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the chemical name.
-
Storage: Store waste containers in a designated, secure, and well-ventilated area, away from incompatible materials.
-
Disposal: Arrange for a licensed professional waste disposal service to dispose of the material.[2] Do not dispose of down the drain or in regular trash.[2]
Experimental Workflow Diagram
The following diagram illustrates the key steps for the safe handling of this compound.
Caption: Workflow for safe handling of this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
